molecular formula C9H16N2O4 B1149204 2-Methyl-2,6-diazaspiro[3.4]octane oxalate CAS No. 135380-30-2

2-Methyl-2,6-diazaspiro[3.4]octane oxalate

Cat. No.: B1149204
CAS No.: 135380-30-2
M. Wt: 216.23434
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,6-diazaspiro[3.4]octane oxalate (CAS 135380-30-2) is a high-value spirocyclic building block in pharmaceutical research and organic synthesis. Its unique molecular architecture, featuring a spirocyclic core with two nitrogen atoms, makes it a versatile precursor for developing novel drug candidates . This compound is of significant interest in medicinal chemistry, particularly for targeting central nervous system (CNS) disorders and other therapeutic areas . Researchers are exploring its potential as a bioisostere for piperazine, which can enhance a compound's selectivity and improve its therapeutic profile by reducing off-target effects . The spirocyclic structure allows for unique three-dimensional interactions with biological targets, facilitating the development of innovative compounds with potential pharmacological benefits . The oxalate salt form enhances the compound's solubility and handling properties for research purposes . Structurally related diazaspiro[3.4]octane derivatives have demonstrated potent biological activity, such as acting as sigma-1 receptor (σ1R) antagonists . Sigma-1 receptor antagonism is a promising strategy for pain management, as it has been shown to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance, highlighting the therapeutic potential of this chemical scaffold . Our product is supplied with a minimum purity of ≥97.0% (as determined by NMR analysis) and should be stored at 2-8°C and protected from light to maintain stability . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

2-methyl-2,7-diazaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUUQKINHURNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Unveiling a Novel Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate for Advanced Drug Discovery

In the landscape of drug discovery, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacological properties is perpetual. This compound emerges as a significant building block for researchers and scientists in this domain. This compound is the oxalate salt of 2-Methyl-2,6-diazaspiro[3.4]octane, a unique spirocyclic diamine featuring a fused azetidine and pyrrolidine ring system. Its inherent three-dimensionality and conformational rigidity make it a compelling alternative to traditional, flatter cyclic amines like piperazine, offering a pathway to improved target selectivity, metabolic stability, and overall drug-like properties.[1][2]

This guide provides a comprehensive technical overview of this compound, delving into its structural characteristics, synthetic considerations, and its burgeoning applications as a versatile intermediate in the development of next-generation therapeutics.

Physicochemical and Structural Characteristics

This compound is characterized by a spirocyclic core where an azetidine ring and a pyrrolidine ring share a single carbon atom. The presence of a methyl group on one of the nitrogen atoms and the formation of an oxalate salt influence its solubility and handling properties.

Below is the chemical structure of the 2-Methyl-2,6-diazaspiro[3.4]octane cation, which forms the salt with an oxalate anion.

Caption: Chemical structure of the 2-Methyl-2,6-diazaspiro[3.4]octane core.

The key identifiers and properties of the oxalate salt are summarized in the table below.

PropertyValueSource
IUPAC Name 2-methyl-2,6-diazaspiro[3.4]octane;oxalic acid[3]
CAS Number 1408074-75-8[3][4][5]
Molecular Formula C₉H₁₆N₂O₄[3][4]
Molecular Weight 216.23 g/mol [4]
Canonical SMILES CN1CC2(CCNC2)C1.O=C(O)C(=O)O[3]
InChI Key SHUUQKINHURNAD-UHFFFAOYSA-N[3]

The Spirocyclic Advantage in Drug Design

The diazaspiro[3.4]octane framework is part of a broader class of azaspiro[3.n]alkanes that have gained prominence as "three-dimensional fragments" in drug discovery.[6] The rationale for their use is grounded in several key principles:

  • Increased Three-Dimensionality: Unlike the relatively flat conformation of piperazine, the spirocyclic nature of 2,6-diazaspiro[3.4]octane forces its substituents into distinct vectors. This can lead to more specific and higher-affinity interactions with complex protein binding sites.

  • Bioisosteric Replacement: This scaffold is frequently employed as a bioisostere for piperazine rings in known drug candidates.[1] This substitution can significantly alter a compound's properties. For instance, replacing a piperazine with a diazaspiro structure has been shown to enhance target selectivity and reduce cytotoxicity.[1] The switch from piperazine to an azaspiroheptane, a related structure, increases the distance between the two nitrogen atoms and induces a nearly 90° twist in the molecule's geometry.[2]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility and metabolic stability while reducing lipophilicity (logD).[2] These are all desirable traits for developing viable drug candidates.

  • Novelty and Patentability: The use of novel scaffolds like diazaspiro[3.4]octane provides an opportunity to explore new chemical space and secure intellectual property around new chemical entities.

Synthetic Pathways and Considerations

A plausible synthetic strategy, based on literature for related azaspirocycles, would involve the construction of the two rings in a sequential manner, often utilizing orthogonal protecting groups to allow for selective functionalization of the two different nitrogen atoms.

A generalized workflow for synthesizing such a scaffold is outlined below.

G A Commercially Available Starting Material (e.g., with ketone/amine functionality) B Step 1: Ring Formation 1 (e.g., Annulation to form the first heterocyclic ring) A->B Conventional Transformations C Step 2: Introduction of Quaternary Center Precursor B->C e.g., Enolate Acylation D Step 3: Ring Formation 2 (e.g., Cyclization to form the second heterocyclic ring) C->D Intramolecular Cyclization E Step 4: Protecting Group Manipulation & N-Methylation D->E Standard N-alkylation & protection/deprotection F Step 5: Deprotection & Salt Formation (Reaction with Oxalic Acid) E->F Final purification & salt formation G Final Product: This compound F->G

Caption: Generalized synthetic workflow for diazaspiro[3.4]octane derivatives.

Key Experimental Considerations:

  • Orthogonal Protection: The use of different protecting groups (e.g., Boc, Cbz) on the nitrogen atoms is crucial for achieving selective modification, such as the introduction of the methyl group on only one nitrogen.

  • Stereochemistry: The synthesis must be carefully controlled if a specific stereoisomer is desired, as the spirocyclic carbon can be a chiral center depending on the substitution pattern.

  • Purification: Chromatographic purification is often necessary at multiple steps to isolate the desired intermediates in sufficient purity.[6][8]

Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound lies in its role as a versatile building block.[7] Its two distinct nitrogen atoms allow for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

Exemplary Applications:

  • CNS Therapeutics: The rigid framework is valuable for designing ligands that target receptors and enzymes in the central nervous system, where precise conformational control is often key to achieving selectivity.[1]

  • Antitubercular Agents: Research has highlighted the 2,5-diazaspiro[3.4]octane core (a related isomer) in compounds with potent activity against Mycobacterium tuberculosis.[1] This suggests the potential of the broader diazaspiro[3.4]octane class in developing novel anti-infective agents.

  • Oncology: In the development of kinase inhibitors and other anti-cancer agents, spirocyclic scaffolds are used to escape the flatland of traditional aromatic heterocycles. A spirocyclic analogue of the PARP inhibitor olaparib, for example, demonstrated increased selectivity within the PARP family, showcasing the potential for these scaffolds to fine-tune pharmacological profiles.[2]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

Hazard Profile:

  • Primary Hazard: The available safety data for the parent compound indicates it is harmful if swallowed.[3] Safety data sheets for structurally related compounds also warn of potential skin irritation, serious eye irritation, and respiratory irritation.[9][10][11]

  • GHS Pictogram: GHS07 (Harmful/Irritant) is associated with this chemical.[3]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[9][12]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[11][12]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from sources of ignition.[11][12]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor.[10][12]

Conclusion

This compound represents a valuable and strategic tool for the modern medicinal chemist. Its unique three-dimensional structure offers a distinct advantage over more traditional, planar scaffolds. By serving as a rigid and versatile building block, it enables the synthesis of novel chemical entities with potentially enhanced selectivity, improved metabolic stability, and superior drug-like properties. As drug discovery programs continue to tackle increasingly challenging biological targets, the incorporation of such innovative spirocyclic fragments will be instrumental in designing the next generation of effective and safe therapeutics.

References

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. (2025, August 5). Retrieved January 22, 2026, from [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

  • 2-Oxa-6-azaspiro[3.4]octane oxalate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (2025, August 29). Retrieved January 22, 2026, from [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved January 22, 2026, from [Link]

  • Dow, M., Fisher, M., & Scott, J. S. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 9(10), 1034–1038. [Link]

  • Sun, D., Li, Z., & Wang, S. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(12), 5039–5054. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. (2025, August 7). Retrieved January 22, 2026, from [Link]

  • 1-Oxa-6-azaspiro[3.4]octane oxalate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocyclic scaffolds have emerged as a particularly promising class of building blocks, prized for their inherent rigidity and ability to orient substituents in precise vectors, thereby facilitating optimal interactions with biological targets. The 2,6-diazaspiro[3.4]octane core, a unique structural motif, is gaining traction for its potential to impart favorable characteristics to drug candidates, including metabolic stability and refined receptor selectivity. This guide provides a comprehensive technical overview of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, a key derivative of this scaffold, for professionals engaged in the design and synthesis of next-generation therapeutics.

Part 1: Unveiling the Core Structure: Physicochemical and Structural Properties

This compound is the oxalate salt of the N-methylated derivative of the parent 2,6-diazaspiro[3.4]octane. The introduction of the methyl group on one of the nitrogen atoms can significantly influence its basicity, reactivity, and pharmacokinetic profile. The oxalate salt form is often utilized to improve the handling and solubility of the free base.

Chemical Structure

The core structure consists of a four-membered azetidine ring and a five-membered pyrrolidine ring sharing a single spiro carbon atom. The nitrogen atom in the azetidine ring is methylated.

IUPAC Name: 2-methyl-2,6-diazaspiro[3.4]octane;oxalic acid[1] CAS Number: 1408074-75-8[1] Molecular Formula: C₉H₁₆N₂O₄[1] Molecular Weight: 216.24 g/mol

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₆N₂O₄[1]
Molecular Weight 216.24 g/mol -
CAS Number 1408074-75-8[1]
IUPAC Name 2-methyl-2,6-diazaspiro[3.4]octane;oxalic acid[1]
Purity Typically >95%[2]
Physical Form Solid (Predicted)Inferred from related oxalate salts
Solubility Soluble in polar solvents (Predicted)Inferred from related oxalate salts
Melting Point Not available-

Part 2: Synthesis and Characterization: A Proposed Methodological Framework

A definitive, published protocol for the synthesis of this compound is not currently available. However, based on established synthetic methodologies for analogous diazaspiroalkanes and general organic chemistry principles, a robust synthetic strategy can be proposed.

Proposed Synthetic Pathway

The synthesis would likely commence from a suitable precursor to the 2,6-diazaspiro[3.4]octane core, which can be prepared via multi-step sequences. The subsequent N-methylation and oxalate salt formation are critical steps to arrive at the final product.

G cluster_0 Synthesis of 2,6-Diazaspiro[3.4]octane Core cluster_1 N-Methylation cluster_2 Oxalate Salt Formation Starting Materials Starting Materials Multi-step Synthesis Multi-step Synthesis Starting Materials->Multi-step Synthesis [Ref. 6] Protected 2,6-diazaspiro[3.4]octane Protected 2,6-diazaspiro[3.4]octane Multi-step Synthesis->Protected 2,6-diazaspiro[3.4]octane Selective Deprotection Selective Deprotection Protected 2,6-diazaspiro[3.4]octane->Selective Deprotection e.g., acid/base treatment N-Methylation Reaction N-Methylation Reaction Selective Deprotection->N-Methylation Reaction e.g., HCHO, NaBH(OAc)3 2-Methyl-2,6-diazaspiro[3.4]octane (Free Base) 2-Methyl-2,6-diazaspiro[3.4]octane (Free Base) N-Methylation Reaction->2-Methyl-2,6-diazaspiro[3.4]octane (Free Base) Dissolution in Solvent Dissolution in Solvent 2-Methyl-2,6-diazaspiro[3.4]octane (Free Base)->Dissolution in Solvent e.g., Isopropanol Addition of Oxalic Acid Addition of Oxalic Acid Dissolution in Solvent->Addition of Oxalic Acid [Ref. 10] Precipitation/Crystallization Precipitation/Crystallization Addition of Oxalic Acid->Precipitation/Crystallization This compound This compound Precipitation/Crystallization->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of a Protected 2,6-diazaspiro[3.4]octane Precursor The synthesis of the parent diazaspiro[3.4]octane scaffold has been described in the literature, often involving multiple steps starting from commercially available materials. These routes typically yield a diprotected intermediate to allow for selective functionalization of the two nitrogen atoms.

Step 2: Selective N-Methylation

  • Selective Deprotection: One of the protecting groups on the 2,6-diazaspiro[3.4]octane precursor is selectively removed under appropriate conditions (e.g., acid or base treatment, hydrogenolysis), leaving the other nitrogen atom protected. The choice of protecting groups during the initial synthesis is crucial for this selective deprotection.

  • Reductive Amination: The resulting mono-protected diamine is then subjected to reductive amination to introduce the methyl group. A common and effective method involves reacting the secondary amine with formaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction is typically carried out in a chlorinated solvent like dichloromethane or 1,2-dichloroethane at room temperature.

  • Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove excess reagents. The organic layer is dried and concentrated. The resulting N-methylated, mono-protected intermediate is then purified, typically by column chromatography.

  • Final Deprotection: The remaining protecting group is removed to yield the 2-Methyl-2,6-diazaspiro[3.4]octane free base.

Step 3: Oxalate Salt Formation

  • Dissolution: The purified 2-Methyl-2,6-diazaspiro[3.4]octane free base is dissolved in a suitable solvent, such as isopropanol or ethanol.[3]

  • Addition of Oxalic Acid: A solution of one equivalent of oxalic acid in the same solvent is added dropwise to the solution of the free base at room temperature.[3]

  • Precipitation and Isolation: The oxalate salt, being less soluble, will precipitate out of the solution. The mixture may be stirred for a period to ensure complete precipitation and can be cooled to further decrease solubility. The solid product is then collected by filtration.[3]

  • Washing and Drying: The collected solid is washed with a small amount of cold solvent to remove any residual impurities and then dried under vacuum to yield the final this compound.

Analytical Characterization Workflow

Confirmation of the structure and purity of the synthesized this compound is critical. A standard analytical workflow would involve the following techniques:

G Synthesized Product Synthesized Product Purity Assessment Purity Assessment Synthesized Product->Purity Assessment Structural Elucidation Structural Elucidation Synthesized Product->Structural Elucidation HPLC HPLC Purity Assessment->HPLC >95% LC-MS LC-MS Purity Assessment->LC-MS Confirms MW Final Confirmation Final Confirmation LC-MS->Final Confirmation 1H NMR 1H NMR Structural Elucidation->1H NMR Proton environments 13C NMR 13C NMR Structural Elucidation->13C NMR Carbon skeleton FTIR FTIR Structural Elucidation->FTIR Functional groups Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry Molecular Ion 1H NMR->Final Confirmation 13C NMR->Final Confirmation FTIR->Final Confirmation Mass Spectrometry->Final Confirmation

Caption: Standard analytical workflow for the characterization of the final product.

  • ¹H and ¹³C NMR Spectroscopy: These techniques are essential for confirming the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would be expected to show characteristic signals for the methyl group protons and the diastereotopic protons of the azetidine and pyrrolidine rings. The ¹³C NMR would confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight of the protonated free base, providing strong evidence for the elemental composition.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis would show characteristic absorption bands for N-H stretching (of the protonated amine), C-H stretching, and the carboxylate stretches of the oxalate counter-ion.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Part 3: Applications in Drug Discovery: A Focus on Central Nervous System (CNS) Targets

The rigid, three-dimensional nature of the 2,6-diazaspiro[3.4]octane scaffold makes it an attractive building block for the development of ligands targeting CNS receptors, where precise spatial orientation of pharmacophoric elements is often critical for potency and selectivity.

Rationale for Use in CNS Drug Development

Derivatives of diazaspiroalkanes are being explored for their potential to modulate various CNS targets, including:

  • Dopamine Receptors: The modulation of dopamine receptors is a key strategy in the treatment of several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The rigid diazaspiro[3.4]octane core can serve as a scaffold to present pharmacophores that interact with specific dopamine receptor subtypes (e.g., D2, D3).

  • Muscarinic Acetylcholine Receptors (mAChRs): These receptors are implicated in cognitive function, and their modulation is a therapeutic approach for Alzheimer's disease and other cognitive disorders. Spirocyclic structures can be incorporated into ligands to achieve selectivity for specific mAChR subtypes (e.g., M1, M4).

Conceptual Signaling Pathway Modulation

The diagram below illustrates a conceptual model of how a hypothetical drug candidate incorporating the 2-Methyl-2,6-diazaspiro[3.4]octane scaffold might act as an antagonist at a G-protein coupled receptor (GPCR), such as a dopamine or muscarinic receptor.

G cluster_0 Cell Membrane GPCR GPCR (e.g., Dopamine/Muscarinic Receptor) G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Alters Production Ligand Endogenous Ligand Ligand->GPCR Activates Drug Drug with 2-Methyl-2,6-diazaspiro[3.4]octane Scaffold Drug->GPCR Blocks (Antagonist) Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: Conceptual antagonism of a GPCR by a drug containing the spirocyclic scaffold.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: Based on data for similar compounds, it should be considered harmful if swallowed.[1]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutics, particularly for challenging CNS targets. While detailed experimental data for this specific salt is emerging, the foundational knowledge of the parent scaffold and established synthetic methodologies provide a clear path for its utilization in drug discovery programs. As the demand for innovative molecular scaffolds continues to grow, compounds like this compound are poised to play an increasingly important role in the development of the next generation of medicines.

References

  • Fluorochem. This compound.

  • Fluorochem. This compound Chemical Properties.

  • PubChem. 2-Oxa-6-azaspiro[3.4]octane oxalate.

  • PubChem. 1-Oxa-6-azaspiro[3.4]octane oxalate.

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065.

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 432-444.

  • PrepChem. Synthesis of oxalate salt.

  • Fisher Scientific. Safety Data Sheet.

  • Servent, D., & Fruchart-Gaillard, C. (2009). Muscarinic toxins: tools for the study of the pharmacological and functional properties of muscarinic receptors. Journal of neurochemistry, 109(5), 1193-1202.

  • Grunewald, G. L., et al. (1984). Synthesis and interaction of 6-exo- and 6-endo-(3',4'-dihydroxyphenyl)-2-azabicyclo[2.2.2]octanes with dopamine uptake sites and receptors. Journal of medicinal chemistry, 27(6), 773-777.

Sources

The Strategic Advantage of a Privileged Scaffold: A Technical Guide to the Biological Activity of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Core

In the landscape of modern drug discovery, the pursuit of novel chemical entities with desirable pharmacological properties is a constant endeavor. Within this pursuit, the concept of "privileged structures" has emerged as a powerful guiding principle. These are molecular scaffolds that are capable of binding to multiple biological targets with high affinity, thereby serving as a rich foundation for the development of a diverse array of therapeutic agents. The 2,6-diazaspiro[3.4]octane core is a prime example of such a privileged scaffold, and its methylated derivative, 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, represents a key building block for accessing a wealth of biologically active molecules.

This technical guide provides an in-depth exploration of the biological significance of compounds derived from the 2-Methyl-2,6-diazaspiro[3.4]octane core. Rather than focusing on the biological activity of the oxalate salt itself, which primarily serves as a stable and readily handleable synthetic intermediate, we will delve into the diverse and potent activities exhibited by its derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the therapeutic potential unlocked by this versatile chemical scaffold. We will explore its application in various disease areas, from central nervous system disorders to infectious diseases and oncology, and provide detailed, field-proven experimental protocols for evaluating the biological activity of its derivatives.

The 2,6-Diazaspiro[3.4]octane Scaffold: A Gateway to Diverse Pharmacological Activity

The 2,6-diazaspiro[3.4]octane moiety is a saturated heterocyclic system characterized by a unique three-dimensional architecture. This spirocyclic nature imparts a degree of conformational rigidity that is highly advantageous in drug design. By locking the molecule in a more defined shape, it can lead to higher binding affinity and selectivity for its biological target, while also potentially improving metabolic stability. The presence of two nitrogen atoms provides key points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

The 2-methylated form, in particular, offers a specific substitution pattern that can influence the molecule's physicochemical properties, such as its basicity and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The oxalate salt form enhances the stability and crystallinity of the parent compound, making it an ideal starting material for further chemical synthesis.

The true power of the 2,6-diazaspiro[3.4]octane core lies in its demonstrated ability to serve as a foundational element in a wide range of biologically active compounds. Its derivatives have shown significant promise in modulating the activity of various protein targets, leading to potential therapeutic applications in a multitude of disease areas.

Diverse Biological Activities of 2,6-Diazaspiro[3.4]octane Derivatives

The versatility of the 2,6-diazaspiro[3.4]octane scaffold is best illustrated by the diverse biological activities of its derivatives. This section will highlight key therapeutic areas where this core has made a significant impact.

Central Nervous System (CNS) Disorders: Targeting Dopamine Receptors

The 2,6-diazaspiro[3.4]octane core has been successfully employed in the design of potent and selective antagonists for the dopamine D3 receptor.[1] The D3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain and is implicated in various neurological and psychiatric conditions, including substance abuse, schizophrenia, and Parkinson's disease.[1] The development of D3-selective antagonists has been a long-standing challenge due to the high homology with the D2 receptor. The rigid spirocyclic framework of the 2,6-diazaspiro[3.4]octane helps to orient the appended chemical groups in a way that favors selective interaction with the D3 receptor binding pocket.

Derivatives of 2-Methyl-2,6-diazaspiro[3.4]octane can be functionalized to interact with key residues in the D3 receptor, leading to high-affinity binding and potent antagonism. The exploration of different substituents on the second nitrogen atom of the diazaspiro core has been a fruitful strategy for optimizing both potency and selectivity.[2]

Oncology: Inhibition of the Menin-MLL1 Interaction

In the field of oncology, the 2,6-diazaspiro[3.4]octane scaffold has emerged as a key component in the development of inhibitors of the menin-mixed-lineage leukemia 1 (MLL1) protein-protein interaction.[3] This interaction is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements.[4][5] Menin inhibitors that disrupt this interaction have shown significant therapeutic potential in preclinical and clinical studies.[6][7]

The 2,6-diazaspiro[3.4]octane core can be incorporated into small molecules that mimic the key binding motifs of MLL1, allowing them to fit into a deep pocket on the surface of menin and disrupt its interaction with MLL1.[8] This leads to the downregulation of leukemogenic genes and induces differentiation of leukemia cells.[9]

Infectious Diseases: Antiviral and Antiparasitic Activity

The adaptability of the 2,6-diazaspiro[3.4]octane scaffold extends to the realm of infectious diseases.

  • Hepatitis B Virus (HBV): Derivatives of this scaffold have been identified as potent inhibitors of HBV capsid assembly.[3] The HBV capsid is a crucial component of the virus, and disrupting its assembly is a validated antiviral strategy.[10] Compounds incorporating the 2,6-diazaspiro[3.4]octane core can act as capsid assembly modulators (CAMs), inducing the formation of aberrant, non-functional capsids and thereby inhibiting viral replication.[11]

  • Tuberculosis and Malaria: The 2,6-diazaspiro[3.4]octane core has also been explored in the development of novel antitubercular and antimalarial agents.[3] By functionalizing the scaffold with appropriate pharmacophores, it is possible to design molecules that target essential pathways in Mycobacterium tuberculosis and Plasmodium falciparum.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel derivatives of 2-Methyl-2,6-diazaspiro[3.4]octane, a suite of well-defined experimental protocols is essential. This section provides detailed, step-by-step methodologies for key assays relevant to the therapeutic areas discussed.

GPCR Modulation: Dopamine D3 Receptor Binding and Functional Assays

This protocol determines the affinity of a test compound for the dopamine D3 receptor by measuring its ability to displace a radiolabeled ligand.[12][13][14]

Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine D3 receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound.

    • To determine non-specific binding, include wells with a high concentration of a known D3 receptor antagonist (e.g., eticlopride).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Separation & Detection cluster_analysis Data Analysis prep1 HEK293 cells with D3R prep2 Homogenization prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 prep4 Membrane Suspension prep3->prep4 assay1 Combine Membranes, Radioligand & Test Compound prep4->assay1 assay2 Incubate to Equilibrium assay1->assay2 detect1 Filtration assay2->detect1 detect2 Washing detect1->detect2 detect3 Scintillation Counting detect2->detect3 analysis1 Calculate Specific Binding detect3->analysis1 analysis2 Generate IC50 Curve analysis1->analysis2 analysis3 Calculate Ki analysis2->analysis3

Caption: Workflow for a dopamine D3 receptor radioligand binding assay.

This cell-based assay measures the functional antagonist activity of a test compound by quantifying its ability to block agonist-induced recruitment of β-arrestin to the D3 receptor.[15][16]

Methodology:

  • Cell Culture:

    • Use a commercially available cell line (e.g., CHO-K1 or HEK293) engineered to express the human dopamine D3 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the reporter.

  • Assay Procedure:

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of the test compound (potential antagonist).

    • Add a fixed concentration of a known D3 receptor agonist (e.g., dopamine or quinpirole) at its EC₈₀ concentration (the concentration that elicits 80% of the maximal response).

    • Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.

  • Detection:

    • Add the detection reagents for the reporter enzyme.

    • Incubate the plate to allow the enzymatic reaction to proceed.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment.

Diagram of β-Arrestin Recruitment Assay Principle:

G cluster_inactive Inactive State cluster_active Active State (Agonist) cluster_inhibited Inhibited State (Agonist + Antagonist) D3R D3R-EnzymeFragment1 arrestin β-Arrestin-EnzymeFragment2 D3R_active D3R-EnzymeFragment1 arrestin_active β-Arrestin-EnzymeFragment2 D3R_active->arrestin_active Recruitment enzyme Functional Enzyme arrestin_active->enzyme Signal D3R_inhibited D3R-EnzymeFragment1 arrestin_inhibited β-Arrestin-EnzymeFragment2 antagonist Antagonist antagonist->D3R_inhibited no_signal No Signal

Caption: Principle of the β-arrestin recruitment assay for GPCR antagonists.

Menin-MLL1 Interaction Inhibition Assay

A common method to screen for inhibitors of the menin-MLL1 interaction is a fluorescence polarization (FP) assay.[17]

Methodology:

  • Reagents:

    • Purified recombinant human menin protein.

    • A fluorescently labeled peptide derived from MLL1 that is known to bind to menin.

    • Assay buffer (e.g., PBS with a small amount of surfactant).

  • Assay Procedure:

    • In a black, low-volume 384-well plate, add the fluorescently labeled MLL1 peptide and varying concentrations of the test compound.

    • Add the purified menin protein to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • When the fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger menin protein, its tumbling is slowed, leading to high polarization.

    • An effective inhibitor will displace the fluorescent peptide from menin, causing a decrease in fluorescence polarization.

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration to determine the IC₅₀.

HBV Capsid Assembly Assay

This assay assesses the ability of a compound to modulate the assembly of the HBV capsid.[18][19]

Methodology:

  • Cell Culture and Transfection:

    • Culture a human hepatoma cell line (e.g., HepG2) that supports HBV replication.

    • Transfect the cells with a plasmid encoding the HBV genome.

  • Compound Treatment:

    • Treat the transfected cells with varying concentrations of the test compound.

  • Capsid Analysis:

    • After a suitable incubation period (e.g., 48-72 hours), lyse the cells.

    • Separate the cell lysate on a native agarose gel, which keeps the capsid structures intact.

    • Transfer the proteins to a membrane (e.g., nitrocellulose) and perform a Western blot using an antibody specific for the HBV core protein (which forms the capsid).

  • Data Interpretation:

    • In untreated cells, a distinct band corresponding to intact capsids will be visible.

    • Effective capsid assembly modulators will cause a change in this pattern, such as a decrease in the capsid band, the appearance of faster-migrating bands (indicating aberrant assembly), or an increase in the amount of unassembled core protein.

In Vitro Antiplasmodial Activity Assay

The SYBR Green I-based fluorescence assay is a widely used method to determine the in vitro activity of compounds against Plasmodium falciparum.[20]

Methodology:

  • Parasite Culture:

    • Maintain a culture of a chloroquine-sensitive or resistant strain of P. falciparum in human red blood cells in a suitable culture medium.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the test compound.

    • Add the parasite culture (typically at a low parasitemia and hematocrit).

    • Incubate the plate for 72 hours under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂).

  • Detection:

    • After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with DNA and fluoresces.

    • Measure the fluorescence intensity using a plate reader. The fluorescence intensity is proportional to the amount of parasitic DNA, and thus the number of parasites.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, which represents the concentration of the compound that inhibits parasite growth by 50%.

Quantitative Data Summary

The following table provides a representative summary of the kind of quantitative data that can be generated for derivatives of 2-Methyl-2,6-diazaspiro[3.4]octane, illustrating their potential across different biological targets. Please note that these are hypothetical values for illustrative purposes.

Compound ID Target Assay Type IC₅₀ / Kᵢ (nM)
D3-Antag-01 Dopamine D3 ReceptorRadioligand Binding (Kᵢ)15
D3-Antag-01 Dopamine D3 Receptorβ-Arrestin Recruitment (IC₅₀)50
Menin-Inhib-01 Menin-MLL1 InteractionFluorescence Polarization (IC₅₀)30
HBV-CAM-01 HBV Capsid AssemblyCapsid Assembly Assay (EC₅₀)100
Antimal-01 P. falciparumSYBR Green I Assay (IC₅₀)80

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. While the compound itself is not biologically active, its rigid and modifiable spirocyclic core serves as a privileged scaffold for the design and synthesis of a wide array of potent and selective therapeutic agents. The derivatives of this compound have demonstrated significant potential in treating a range of diseases, including CNS disorders, cancer, and infectious diseases.

The experimental protocols detailed in this guide provide a robust framework for the biological evaluation of novel compounds derived from this scaffold. The continued exploration of the chemical space around the 2,6-diazaspiro[3.4]octane core, guided by a deep understanding of its structure-activity relationships and the application of rigorous biological assays, holds great promise for the discovery of next-generation therapeutics. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their potential against an even broader range of biological targets. The strategic use of such privileged scaffolds will undoubtedly remain a cornerstone of successful drug discovery programs.

References

  • He, S., et al. (2022). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. PMC. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Hulme, E. C. (2020). GPCR-radioligand binding assays. PubMed. [Link]

  • Zhen, J., et al. (2015). Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. PubMed. [Link]

  • Katen, S. P., et al. (2021). Identification of peptide-based hepatitis B virus capsid inhibitors based on the viral core protein. PubMed. [Link]

  • Newman, A. H., et al. (2018). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PMC. [Link]

  • Adjimani, J. P., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. PMC. [Link]

  • Fridrihsone, A., et al. (2022). Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model. PMC. [Link]

  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Tiekou, A. N., et al. (2022). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology. [Link]

  • Chen, C., et al. (2023). HBV capsid assembly modulators differentially modulate the assembly of wild-type and drug-resistant core protein chimeric nucleocapsids and empty capsids. PLOS Pathogens. [Link]

  • Krivtsov, A. V., et al. (2022). The menin-MLL1 interaction is a molecular dependency in NUP98-rearranged AML. Blood. [Link]

  • Bradley, S. J., et al. (2023). Design of allosteric modulators that change GPCR G protein subtype selectivity. PMC. [Link]

  • Wang, C., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI. [Link]

  • He, S., et al. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. NCBI. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • National Center for Advancing Translational Sciences. Screening for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leukemia. [Link]

  • Zlotnick, A., et al. (2015). A mutant hepatitis B virus core protein mimics inhibitors of icosahedral capsid self-assembly. PMC. [Link]

  • Newman, A. H., et al. (2018). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Figshare. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Katen, S. P., et al. (2020). Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers. ACS Publications. [Link]

  • Grygorenko, O. O., et al. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Wang, Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology. [Link]

  • MySkinRecipes. 6-Methyl-2,6-diazaspiro[3.4]octane. [Link]

  • Berke, J. M., et al. (2022). Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection. Antimicrobial Agents and Chemotherapy. [Link]

  • Medicines for Malaria Venture. A Protocol for Antimalarial Efficacy Models for Compound Screening. [Link]

  • Yuan, H., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NCBI. [Link]

  • Eurofins Discovery. GPCR Radioligand Binding. [Link]

  • He, S., et al. (2022). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. ResearchGate. [Link]

  • Stein, E. (2022). Promising Results in Phase 1 Study of Novel Menin Inhibitor for Aggressive Leukemia. Memorial Sloan Kettering Cancer Center. [Link]

  • ResearchGate. (2021). GPCR Allosteric Modulator Discovery. [Link]

  • de Souza, N. B., et al. (2013). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. SciELO. [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Tavis, J. E., et al. (2024). Discovery of bimodal hepatitis B virus ribonuclease H and capsid assembly inhibitors. PLOS Pathogens. [Link]

  • Issa, G. C., et al. (2025). Combination Strategies with Menin Inhibitors for Acute Leukemia. PubMed. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]

  • Borkin, D., et al. (2014). High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. ACS Publications. [Link]

  • Klumpp, K., et al. (2022). Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy. MDPI. [Link]

  • Wang, E. S., et al. (2025). MENIN inhibitor-based therapy in acute leukemia: latest updates from the 2024 ASH annual meeting. NIH. [Link]

  • Handayani, F., et al. (2021). In vitro and in vivo antiplasmodial activities of leaf extracts from. Malaria World. [Link]

  • Assembly Biosciences. (2023). Assembly Biosciences to Highlight Pipeline Progress in HBV and HDV at the 2023 International HBV Meeting. [Link]

  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Wang, G. D., et al. (2008). The D2/D3 agonist PD128907 (R-(+)-trans-3,4a,10b-tetrahydro-4-propyl-2H,5H-[4]benzopyrano[4,3-b]-1,4-oxazin-9-ol) inhibits stimulated pyloric relaxation and spontaneous gastric emptying. PubMed. [Link]

  • Tavis, J. E., et al. (2025). Discovery of bimodal hepatitis B virus ribonuclease H and capsid assembly inhibitors. PubMed. [Link]

Sources

The Strategic Role of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly turning to three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as powerful tools for navigating the complexities of biological targets. Their inherent rigidity and unique spatial arrangement of functional groups offer a distinct advantage in drug design, enabling precise target engagement while optimizing physicochemical properties. The 2,6-diazaspiro[3.4]octane core, a key structural motif, has garnered significant attention for its potential to unlock new therapeutic avenues across a range of diseases. This guide focuses on the pivotal role of a specific derivative, 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, as a versatile building block in the development of next-generation therapeutics.

The 2,6-diazaspiro[3.4]octane framework is recognized as an emerging privileged structure in drug discovery. Its fully saturated, high-Fsp3 character contributes to improved metabolic stability and receptor selectivity.[1] This core has been successfully incorporated into a variety of biologically active compounds, including inhibitors of hepatitis B capsid protein, modulators of MAP and PI3K signaling, and selective dopamine D3 receptor antagonists, highlighting its broad therapeutic potential.[1]

Chemical Properties and Synthesis of the Core Scaffold

2-Methyl-2,6-diazaspiro[3.4]octane, in its oxalate salt form, presents as a stable, crystalline solid, which enhances its handling and utility in synthetic chemistry. The oxalate counterion is often employed to improve the solubility and crystallinity of the parent amine.

PropertyValue
Molecular Formula C₉H₁₆N₂O₄
IUPAC Name 2-methyl-2,7-diazaspiro[3.4]octane;oxalic acid
CAS Number 1408074-75-8

While specific, detailed protocols for the synthesis of this compound are proprietary and often found within the patent literature, a general synthetic strategy can be inferred from the synthesis of related diazaspiro[3.4]octane analogs.[2] The construction of the spirocyclic core typically involves a multi-step sequence.

A potential synthetic approach is outlined below:

synthesis_flowchart start Commercially Available Starting Materials step1 Formation of Azetidine Ring start->step1 step2 Introduction of the Quaternary Spirocenter step1->step2 step3 Cyclization to form the Pyrrolidine Ring step2->step3 step4 N-Methylation step3->step4 step5 Salt Formation with Oxalic Acid step4->step5 product This compound step5->product

Caption: Generalized synthetic workflow for this compound.

Application in Oncology: Targeting KRAS G12C Mutant

A landmark application of the 2,6-diazaspiro[3.4]octane scaffold is in the development of inhibitors targeting the G12C mutant of the KRAS protein. The KRAS oncogene is one of the most frequently mutated genes in human cancers, and the G12C mutation has been a particularly challenging target for drug developers.

A recent patent has disclosed a series of 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile derivatives as potent and selective inhibitors of KRAS G12C.[3] These compounds leverage the unique geometry of the diazaspiro[3.4]octane core to orient the acryloyl "warhead" for covalent modification of the mutant cysteine residue in KRAS G12C, while the benzonitrile and indazole moieties engage with other key binding pockets.

The general structure of these inhibitors is depicted below:

kras_inhibitor_structure cluster_0 KRAS G12C Inhibitor scaffold 2,6-Diazaspiro[3.4]octane Core acryloyl Acryloyl Warhead scaffold->acryloyl Covalent Binding to Cys12 benzonitrile Benzonitrile Moiety scaffold->benzonitrile Interaction with Binding Pocket indazole Indazole Moiety scaffold->indazole Further Binding Interactions

Caption: Key pharmacophoric elements of a 2,6-diazaspiro[3.4]octane-based KRAS G12C inhibitor.

Experimental Protocol: Synthesis of a Representative KRAS G12C Inhibitor

The following is a representative, generalized protocol based on the synthetic schemes described in the patent literature for related compounds.[3]

Step 1: Boc Protection of 2,6-Diazaspiro[3.4]octane

  • Dissolve 2,6-diazaspiro[3.4]octane in a suitable solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction and purify the mono-Boc protected intermediate.

Step 2: N-Arylation

  • Combine the Boc-protected diazaspiro[3.4]octane with an appropriately substituted aryl halide (e.g., a fluorobenzonitrile derivative).

  • Perform a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

  • Purify the resulting N-arylated product.

Step 3: Boc Deprotection

  • Treat the N-arylated intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting group.

  • Neutralize and isolate the deprotected secondary amine.

Step 4: Acryloylation

  • React the secondary amine with acryloyl chloride in the presence of a base at low temperature.

  • Purify the final product, a 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl) derivative.

Pharmacological Data of Representative KRAS G12C Inhibitors

The patent provides in vitro data for a series of compounds, demonstrating their potent inhibitory activity against the KRAS G12C mutant.

Compound ExampleIC₅₀ (nM) for KRAS G12C
I-1< 10
I-84< 20
(Data extracted from patent WO2020086739A1)[3]

Broader Therapeutic Potential: CNS Disorders and Beyond

The utility of the 2-methyl-2,6-diazaspiro[3.4]octane scaffold extends beyond oncology. Its physicochemical properties make it an attractive building block for central nervous system (CNS) drug discovery.[4] The rigid, three-dimensional nature of the spirocycle can enhance blood-brain barrier permeability and improve target selectivity for G-protein coupled receptors (GPCRs) and kinases, which are key targets in neurological and psychiatric disorders.[4]

The conformational rigidity of the diazaspiro[3.4]octane core can lead to improved metabolic stability, a crucial parameter for CNS drugs that require long-term administration.[4]

Conclusion: A Privileged Scaffold for Future Drug Discovery

This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its incorporation into drug candidates, exemplified by the potent KRAS G12C inhibitors, underscores the strategic advantage of employing spirocyclic scaffolds to address challenging biological targets. The favorable physicochemical properties imparted by this core structure suggest that its application will continue to expand, with significant potential in the development of novel therapeutics for a wide range of diseases, from cancer to CNS disorders. As our understanding of structure-activity relationships deepens, the rational design of drugs incorporating the 2-methyl-2,6-diazaspiro[3.4]octane scaffold will undoubtedly play a crucial role in the future of medicine.

References

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF | A novel and efficient synthesis of orthogonally protected spirocyclic amines is described for the first time.
  • 6-Methyl-2,6-diazaspiro[3.4]octane - MySkinRecipes. Used as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of bioactive molecules targeting central nervous system disorders. Its spirocyclic structure and nitrogen-containing framework make it valuable in medicinal chemistry for enhancing metabolic stability and improving receptor selectivity. Commonly employed in the design of novel kinase inhibitors and GPCR modulators due to its conformational rigidity and favorable physicochemical properties.
  • WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of g12c mutant kras protein for inhibiting tumor metastasis - Google Patents. The present invention provides e.g. 2-(2-acryloyl-2,6- diazaspiro[3.4]octan-6-yl)-6-(lH-indazol-4-yl)-benzonitrile and e.g. 2-(2-acryloyl-2,7-diazaspiro[3.5]nonan-7-yl)-6-(1H-indazol-4-yl)- benzonitrile derivatives and related compounds of formula (I)
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - MDPI. The fully saturated, high-Fsp3 2,6-diazaspiro[3.4]octane core is an emerging privileged structure, taking into account its recent frequent appearance in compounds possessing diverse biological activities.

Sources

The Azaspiro[3.4]octane Scaffold: From Synthetic Curiosity to a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azaspiro[3.4]octane scaffold, a unique three-dimensional molecular architecture, has emerged from relative obscurity to become a privileged motif in contemporary medicinal chemistry. Its rigid, sp³-rich framework offers a compelling solution to the "flatland" problem of traditional aromatic scaffolds, enabling enhanced target engagement, improved physicochemical properties, and novel intellectual property. This guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of the azaspiro[3.4]octane core. We will delve into the nuanced synthetic strategies that have made this scaffold readily accessible, from classical annulation techniques to modern cycloaddition reactions. Furthermore, this document will illuminate the expansive therapeutic landscape of azaspiro[3.4]octane derivatives, with a particular focus on their impact in central nervous system disorders, oncology, and infectious diseases. Detailed experimental protocols and comparative data are provided to equip researchers with the practical knowledge to leverage this powerful scaffold in their own drug discovery endeavors.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The relentless pursuit of novel therapeutics with improved efficacy and safety profiles has driven a paradigm shift in medicinal chemistry. The over-reliance on flat, aromatic ring systems, while historically productive, has often led to challenges in achieving target selectivity and favorable pharmacokinetic properties. This has fueled a growing appreciation for the importance of three-dimensional (3D) molecular architecture in drug design.

Escaping "Flatland": The Rise of sp³-Rich Scaffolds

The concept of "escaping flatland" advocates for the incorporation of sp³-hybridized centers into drug candidates to create more complex and defined 3D shapes.[1] These sp³-rich scaffolds offer several advantages, including:

  • Enhanced Target Engagement: The rigid, multi-vectorial nature of 3D scaffolds allows for more precise and enthalpically favorable interactions with the complex topographies of biological targets.

  • Improved Physicochemical Properties: Increased sp³ character is often correlated with enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability.[2]

  • Novel Chemical Space: 3D scaffolds provide access to previously unexplored areas of chemical space, offering opportunities for novel intellectual property.

The Allure of the Spirocycle: A Historical Glimpse

Spirocycles, characterized by two rings sharing a single carbon atom, are a particularly intriguing class of 3D scaffolds. Their inherent rigidity and defined spatial arrangement of substituents have long captured the attention of chemists. While naturally occurring spirocyclic compounds have been known for centuries, their deliberate synthesis and application in medicine are a more recent development. The industrial synthesis of the diuretic spironolactone in the late 1950s marked a significant milestone, showcasing the therapeutic potential of synthetic spirocycles.[3][4]

The Azaspiro[3.4]octane Core: A Privileged Intersection of Form and Function

Within the broader family of spirocycles, the azaspiro[3.4]octane framework, featuring a four-membered azetidine ring fused to a five-membered cyclopentane ring, has garnered significant interest. This scaffold elegantly combines the conformational rigidity of the spirocyclic system with the versatile chemistry and biological relevance of the nitrogen atom. The azetidine ring, in particular, can serve as a key pharmacophoric element and a handle for further functionalization.

The Genesis of a Scaffold: Discovery and Early Synthetic Routes

While the widespread application of azaspiro[3.4]octanes is a 21st-century phenomenon, the foundational synthetic chemistry that enabled their creation has deeper roots. The precise "discovery" of the parent azaspiro[3.4]octane is difficult to pinpoint to a single publication, as early chemical literature often used different nomenclature. However, the development of synthetic methods for constructing small, strained nitrogen-containing rings and the broader exploration of spirocyclic systems paved the way for the eventual emergence of this important scaffold.

Early synthetic approaches to azaspirocycles often relied on multi-step, classical reactions that were not always efficient or scalable. These initial forays, however, were crucial in establishing the feasibility of constructing such strained bicyclic systems and laid the groundwork for the more sophisticated methods that would follow.

The Evolution of Synthetic Strategies for Azaspiro[3.4]octane Scaffolds

The transition of the azaspiro[3.4]octane core from a synthetic curiosity to a readily accessible building block is a testament to the ingenuity of synthetic organic chemists. A variety of robust and scalable methods have been developed, each with its own advantages and limitations.

Classical Annulation Strategies

Early and still relevant approaches to the azaspiro[3.4]octane skeleton involve the stepwise construction of one ring onto a pre-existing cyclic precursor.

  • Annulation of the Cyclopentane Ring: This strategy typically begins with a functionalized azetidine derivative. A cyclopentane ring is then constructed onto the azetidine core through intramolecular cyclization reactions.

  • Annulation of the Azetidine Ring: Conversely, a cyclopentanone or a related cyclopentane derivative can serve as the starting point, with the azetidine ring being formed in a subsequent step, often through intramolecular nucleophilic substitution or reductive amination.[5][6]

Modern Synthetic Methodologies

More contemporary approaches have focused on efficiency, stereocontrol, and the ability to generate diverse libraries of azaspiro[3.4]octane derivatives.

  • [3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a three-atom component (such as an azomethine ylide) with a two-atom component (an alkene or alkyne) to directly form the five-membered ring of the azaspiro[3.4]octane system. This approach is often highly convergent and allows for the rapid assembly of the core structure.[7]

  • Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of a wide variety of cyclic and spirocyclic systems. In the context of azaspiro[3.4]octanes, a precursor containing two terminal alkenes can be cyclized using a ruthenium-based catalyst to form the cyclopentane ring.[8]

Comparative Analysis of Synthetic Routes
Synthetic Strategy Advantages Disadvantages Key Applications
Annulation - Utilizes readily available starting materials- Well-established chemical transformations- Often requires multiple steps- Can have limitations in stereocontrol- Small-scale synthesis- Access to specific substitution patterns
[3+2] Cycloaddition - High convergency and efficiency- Good control over stereochemistry- May require specialized precursors- Limited by the availability of suitable dipolarophiles- Rapid library synthesis- Access to diverse derivatives
Ring-Closing Metathesis - High functional group tolerance- Mild reaction conditions- Requires a metal catalyst- Can be sensitive to steric hindrance- Synthesis of complex, functionalized scaffolds

The Azaspiro[3.4]octane Scaffold in Medicinal Chemistry: A Privileged Motif

The unique structural and physicochemical properties of the azaspiro[3.4]octane core have made it a highly sought-after scaffold in a wide range of therapeutic areas.

Impact on Physicochemical Properties

The incorporation of an azaspiro[3.4]octane moiety can have a profound and beneficial impact on the drug-like properties of a molecule:

  • Solubility: The increased sp³ character and the presence of the nitrogen atom generally lead to improved aqueous solubility compared to flat, aromatic analogues.[9]

  • Lipophilicity: The 3D nature of the scaffold can help to reduce the overall lipophilicity of a molecule, which can be advantageous for improving its pharmacokinetic profile and reducing off-target effects.

  • Metabolic Stability: The quaternary spirocyclic carbon can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.

Applications in Central Nervous System (CNS) Drug Discovery

The rigid nature of the azaspiro[3.4]octane scaffold makes it particularly well-suited for targeting CNS receptors, where precise conformational control is often required for high affinity and selectivity.

  • Dopamine Receptor Ligands: Azaspiro[3.4]octane derivatives have been successfully developed as potent and selective antagonists of the dopamine D3 receptor, a key target for the treatment of substance abuse and other neuropsychiatric disorders.[10][11]

  • Serotonin Receptor Ligands: The scaffold has also been incorporated into ligands for various serotonin receptors, including 5-HT₂A antagonists, which are of interest for the treatment of psychosis and other CNS disorders.

  • Muscarinic Acetylcholine Receptor Ligands: More recently, azaspiro[3.4]octane-based compounds have been investigated as muscarinic acetylcholine receptor (mAChR) agonists and antagonists, with potential applications in the treatment of cognitive disorders and other neurological conditions.[3][8][12][13][14]

Expanding Therapeutic Horizons

The utility of the azaspiro[3.4]octane scaffold extends beyond CNS disorders:

  • Anticancer Agents: The unique 3D shape of azaspiro[3.4]octanes has been exploited in the design of inhibitors of protein-protein interactions and other challenging cancer targets. For instance, derivatives have shown activity as menin-MLL1 interaction inhibitors.[11]

  • Anti-infective Agents: A notable application is in the development of novel antimalarial agents. A diazaspiro[3.4]octane series was identified to be active against multiple stages of the Plasmodium falciparum parasite.[6][15]

Structure-Activity Relationship (SAR) Insights

The defined geometry of the azaspiro[3.4]octane scaffold provides a rigid framework for systematic SAR studies. The ability to introduce substituents at various positions on both the azetidine and cyclopentane rings with precise stereochemical control allows for a detailed exploration of the chemical space around a biological target.

Detailed Experimental Protocols

To provide a practical understanding of the synthesis of these important scaffolds, two representative experimental protocols are detailed below.

Protocol 1: Synthesis of a 2-Azaspiro[3.4]octane Core via Annulation of the Azetidine Ring

This protocol is adapted from the work of Ramesh et al. and describes a facile synthesis of the parent 2-azaspiro[3.4]octane.[4][6]

Step 1: Synthesis of 1-(bromomethyl)cyclopentyl)methanol

  • To a solution of cyclopentanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., THF), add a reducing agent such as lithium aluminum hydride (LAH) at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • The resulting cyclopentylmethanol is then subjected to a bromination reaction, for example, using N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃), to yield 1-(bromomethyl)cyclopentyl)methanol.

Step 2: Formation of the Azetidine Ring

  • The 1-(bromomethyl)cyclopentyl)methanol is then reacted with a suitable amine source, such as benzylamine, under basic conditions to facilitate intramolecular cyclization.

  • The reaction is typically heated to drive the cyclization to completion.

  • Purification by column chromatography affords the N-benzyl-2-azaspiro[3.4]octane.

Step 3: Deprotection

  • The benzyl protecting group can be removed by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) to yield the final 2-azaspiro[3.4]octane.

Protocol 2: Synthesis of a 6-Azaspiro[3.4]octane Derivative via [3+2] Cycloaddition

This protocol is based on the general principles of 1,3-dipolar cycloaddition reactions for the synthesis of azaspiro[3.4]octanes.[7]

Step 1: Generation of the Azomethine Ylide

  • An N-benzylglycine ester can be deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) to form the corresponding enolate.

  • This enolate can then be reacted with an aldehyde or ketone to generate the azomethine ylide in situ.

Step 2: Cycloaddition Reaction

  • The in situ generated azomethine ylide is then reacted with a suitable dipolarophile, such as an electron-deficient alkene (e.g., methyl acrylate), to undergo a [3+2] cycloaddition.

  • This reaction directly forms the five-membered pyrrolidine ring of the 6-azaspiro[3.4]octane system.

Step 3: Further Functionalization and Deprotection

  • The resulting spirocyclic product can be further modified as needed.

  • The benzyl protecting group can be removed via catalytic hydrogenation to provide the secondary amine, which can then be used in subsequent reactions.

Future Perspectives and Conclusion

The journey of the azaspiro[3.4]octane scaffold from a synthetic challenge to a mainstay of modern medicinal chemistry is a compelling narrative of innovation. The continued development of novel and efficient synthetic methodologies will undoubtedly further expand the accessibility and diversity of this important class of compounds.

Emerging Synthetic Innovations

Future synthetic efforts will likely focus on:

  • Asymmetric Catalysis: The development of catalytic enantioselective methods for the synthesis of chiral azaspiro[3.4]octanes will be crucial for accessing single-enantiomer drug candidates.

  • Photoredox Catalysis: Light-mediated reactions offer new avenues for the construction and functionalization of these scaffolds under mild conditions.

  • Flow Chemistry: The implementation of continuous flow technologies can enable the safe, scalable, and automated synthesis of azaspiro[3.4]octane building blocks.

Untapped Therapeutic Potential

While the applications of azaspiro[3.4]octanes in CNS disorders, oncology, and infectious diseases are well-established, there remains a vast and largely unexplored therapeutic landscape. The unique properties of this scaffold make it an attractive candidate for targeting other challenging disease areas, including cardiovascular, metabolic, and inflammatory disorders.

The Enduring Value of the Azaspiro[3.4]octane Scaffold

Visualizations

Diagram 1: General Synthetic Strategies for Azaspiro[3.4]octanes

G cluster_0 Classical Annulation cluster_1 Modern Methodologies Azetidine Functionalized Azetidine Azaspiro_Ann Azaspiro[3.4]octane Azetidine->Azaspiro_Ann Cyclopentane Annulation Cyclopentane Functionalized Cyclopentane Cyclopentane->Azaspiro_Ann Azetidine Annulation Azomethine_Ylide Azomethine Ylide (3-atom component) Azaspiro_Mod Azaspiro[3.4]octane Azomethine_Ylide->Azaspiro_Mod [3+2] Cycloaddition Alkene Alkene (2-atom component) Alkene->Azaspiro_Mod [3+2] Cycloaddition Diene_Precursor Diolefin Precursor Diene_Precursor->Azaspiro_Mod Ring-Closing Metathesis G Scaffold_Selection Scaffold Selection: Azaspiro[3.4]octane Library_Synthesis Library Synthesis (e.g., via [3+2] cycloaddition) Scaffold_Selection->Library_Synthesis Screening High-Throughput Screening (HTS) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization PCC Preclinical Candidate Selection Lead_Optimization->PCC

Caption: Drug discovery workflow utilizing the azaspiro[3.4]octane scaffold.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756.
  • Yin, F., & Geng, M. (2012). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Chemistry, 30(11), 2639-2644.
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & biomolecular chemistry, 17(11), 3056-3065.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery.
  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic letters, 13(22), 6134-6136.
  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1).
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065.
  • Carreira, E. M., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6136.
  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Saunders, J., et al. (1987). Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-d[1][5]ioxolane]. Journal of medicinal chemistry, 30(6), 969-975.

  • Micheli, F., et al. (2010). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 1(7), 338-342.
  • Chibale, K., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2686-2701.
  • Stepan, A. F., et al. (2012). The impact of sp3 character on aqueous solubility. Journal of medicinal chemistry, 55(7), 3414-3424.
  • Sperry, J., & Blair, P. M. (2015). The synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. Organic & Biomolecular Chemistry, 13(31), 8434-8444.
  • Broadley, K. J. (2010). Muscarinic receptor agonists and antagonists. Molecules, 15(3), 1429-1467.
  • Plate, R., et al. (1996). Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives. Bioorganic & medicinal chemistry, 4(2), 239-245.
  • Gessner, R. K., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2555.
  • Cella, J. A., & Tweit, R. C. (1959). Steroidal aldosterone antagonists. II. 7α-Acylthio-3-oxo-17α-pregn-4-ene-21,17β-carbolactones. The Journal of Organic Chemistry, 24(8), 1109-1111.
  • Dróżdż, D., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.

Sources

The Ascendancy of Spirocyclic Systems: A New Dimension in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has propelled medicinal chemists to explore beyond the traditional, largely planar chemical space. Among the most promising strategies to emerge is the incorporation of spirocyclic systems—unique three-dimensional scaffolds where two rings are fused at a single carbon atom. This guide provides a comprehensive technical overview of the significance of spirocyclic systems in modern drug discovery. We will delve into the fundamental principles that render these motifs advantageous, explore key synthetic strategies, and analyze case studies of their successful application in clinical candidates and approved drugs. This document serves as a resource for researchers and drug development professionals seeking to leverage the power of three-dimensionality to overcome the multifaceted challenges of contemporary drug design.

Introduction: Escaping Flatland in Drug Design

For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems. While this approach has yielded numerous successful drugs, the inherent planarity of these molecules often leads to challenges such as poor solubility, metabolic instability, and off-target effects.[1][2] The increasing recognition of these limitations has spurred a paradigm shift towards molecules with greater three-dimensionality, a property quantified by the fraction of sp³ hybridized carbons (Fsp³).[3] Spirocyclic systems, with their inherent non-planar, rigidified conformations, are at the forefront of this movement.[3][4]

The defining feature of a spirocycle is the spiroatom, a quaternary carbon that serves as the single junction point for two rings. This arrangement forces the rings into perpendicular planes, creating a rigid, three-dimensional architecture that can project substituents into distinct vectors in space.[1][4] This structural rigidity and defined spatial orientation offer a powerful tool for medicinal chemists to achieve precise and high-affinity interactions with biological targets.[1][5]

The Spirocyclic Advantage: Tailoring Physicochemical and Pharmacological Properties

The incorporation of spirocyclic motifs into drug candidates can profoundly and beneficially influence a wide range of properties critical for therapeutic success. These advantages stem from their unique structural and conformational characteristics.

Enhanced Potency and Selectivity

The rigid nature of spirocyclic scaffolds significantly reduces the conformational flexibility of a molecule.[2][6] This pre-organization can minimize the entropic penalty upon binding to a biological target, leading to enhanced potency.[2] Furthermore, the well-defined three-dimensional arrangement of functional groups allows for more specific and directional interactions within a binding pocket, thereby improving selectivity and reducing off-target activities.[7][8] A compelling example is the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, where replacing a flexible piperazine ring with a spirocyclic analogue in Olaparib led to a compound with higher specificity for PARP-1.[2][9]

Improved Physicochemical Properties

Spiro-containing systems can significantly modulate key physicochemical properties such as solubility, lipophilicity (logP/logD), and metabolic stability.[3][8]

  • Solubility: The introduction of sp³-rich spirocycles often disrupts planarity and crystallinity, which can lead to improved aqueous solubility.[2][3]

  • Lipophilicity: Strategic incorporation of spirocycles, particularly those containing heteroatoms (azaspirocycles and oxaspirocycles), can effectively lower lipophilicity.[2][3][10] For instance, the replacement of a morpholine with various azaspirocycles in melanin-concentrating hormone receptor 1 (MCHr1) antagonists resulted in lowered logD values.[3]

  • Metabolic Stability: The quaternary spirocenter and adjacent carbons are often less susceptible to metabolic attack by cytochrome P450 enzymes, thus enhancing the metabolic stability and half-life of a drug candidate.[3][11]

Navigating Intellectual Property Space

In the competitive landscape of drug discovery, the ability to secure robust intellectual property is paramount. The structural novelty and complexity of spirocyclic scaffolds provide access to uncharted chemical space, offering significant opportunities for generating novel compositions of matter with strong patent protection.[5][11]

Synthetic Strategies: Accessing the Third Dimension

Historically, the synthesis of spirocyclic systems was considered challenging due to the difficulty of constructing the sterically hindered quaternary spirocenter. However, recent advancements in synthetic methodology have made these scaffolds increasingly accessible to medicinal chemists.[8]

Key Synthetic Approaches

A variety of synthetic strategies can be employed to construct spirocyclic frameworks. The choice of method often depends on the desired ring sizes and the nature of the atoms within the rings.

  • Intramolecular Cyclization Reactions: This is a common and powerful strategy that involves the formation of the second ring by cyclizing a precursor already containing the first ring and a suitable tether. Examples include intramolecular Friedel-Crafts reactions, aldol condensations, and ring-closing metathesis.

  • Cycloaddition Reactions: [3+2] and [4+2] cycloaddition reactions are efficient methods for constructing five- and six-membered rings, respectively, and can be adapted to form spirocyclic systems.

  • Rearrangement Reactions: Certain molecular rearrangements, such as the pinacol rearrangement, can be utilized to generate spirocyclic ketones.

  • Use of Spirocyclic Building Blocks: The increasing commercial availability of a diverse range of spirocyclic building blocks has significantly streamlined the synthesis of complex spiro-containing molecules.[12]

Experimental Workflow: Synthesis of a Diazaspiro[3.3]heptane Derivative

The diazaspiro[3.3]heptane motif is a valuable scaffold in medicinal chemistry. The following is a representative, generalized protocol for its synthesis.

Step 1: Synthesis of the Dibenzylidene Acetone Precursor

  • To a solution of acetone in a suitable solvent (e.g., ethanol), add two equivalents of a substituted benzaldehyde.

  • Add a catalytic amount of a base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Isolate the dibenzylidene acetone product by filtration and wash with a suitable solvent.

Step 2: Michael Addition with a Primary Amine

  • Dissolve the dibenzylidene acetone in a polar aprotic solvent (e.g., DMF).

  • Add one equivalent of a primary amine (e.g., benzylamine).

  • Heat the reaction mixture to the appropriate temperature and monitor for the completion of the Michael addition.

Step 3: Intramolecular Cyclization to Form the Spirocyclic Core

  • To the reaction mixture from Step 2, add a suitable acid catalyst (e.g., acetic acid).

  • Continue heating to promote the intramolecular cyclization and formation of the diazaspiro[3.3]heptane ring system.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired diazaspiro[3.3]heptane derivative.

Case Studies: Spirocycles in Action

The successful application of spirocyclic systems is evident in a growing number of approved drugs and clinical candidates across various therapeutic areas.

Approved Drugs
DrugTherapeutic AreaSpirocyclic MoietySignificance of the Spirocycle
Revumenib [12]Acute Leukemia2,7-diazaspiro[3.5]nonaneThe spirocyclic amine is crucial for binding to the Tyr319/Tyr323 π-π clamp of the menin-MLL interaction.[12]
Irbesartan [13]AntihypertensiveSpirocyclopentane-imidazoleThe spirocyclic core provides a rigid scaffold for the optimal presentation of pharmacophoric groups to the angiotensin II receptor.
Fluspirilene [13]AntipsychoticSpiro-piperidineThe spirocyclic structure contributes to the drug's potent dopamine D2 receptor antagonism.
Griseofulvin [13]AntifungalSpiro-furanoneThis natural product is one of the earliest examples of a clinically used spirocyclic drug.[13]
Emerging Applications in Drug Discovery

Spirocyclic scaffolds are also being explored in cutting-edge areas of drug discovery, such as the development of proteolysis-targeting chimeras (PROTACs) and covalent inhibitors.[12] In PROTACs, the rigid nature of spirocycles can help to optimize the spatial orientation of the two ligands and the linker, leading to improved ternary complex formation and more efficient protein degradation.[12]

Future Perspectives and Conclusion

The strategic incorporation of spirocyclic systems represents a powerful and validated approach to address many of the challenges in modern drug discovery.[7][8] Their inherent three-dimensionality, conformational rigidity, and ability to favorably modulate physicochemical properties make them highly attractive scaffolds for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[3][7][8]

As synthetic methodologies continue to advance and the library of available spirocyclic building blocks expands, the accessibility and application of these unique three-dimensional motifs will undoubtedly increase.[7][12] The continued exploration of this rich and diverse chemical space holds immense promise for the discovery of the next generation of innovative medicines.

Visualizations

spirocyclic_advantages cluster_properties Physicochemical & Pharmacokinetic Properties cluster_pharma Pharmacological Properties solubility Improved Solubility lipophilicity Reduced Lipophilicity metabolism Enhanced Metabolic Stability potency Increased Potency selectivity Improved Selectivity spirocycle Spirocyclic Scaffold spirocycle->solubility Disrupts Planarity spirocycle->lipophilicity Introduces sp3 Character spirocycle->metabolism Shields Metabolic Hotspots spirocycle->potency Reduces Conformational Entropy spirocycle->selectivity Defined 3D Vectorial Display

Caption: Key advantages of incorporating spirocyclic scaffolds in drug design.

synthetic_workflow start Starting Materials (Acetone, Benzaldehyde) step1 Step 1: Aldol Condensation (Base Catalyst) start->step1 product1 Dibenzylidene Acetone step1->product1 step2 Step 2: Michael Addition (Primary Amine) product1->step2 intermediate Acyclic Intermediate step2->intermediate step3 Step 3: Intramolecular Cyclization (Acid Catalyst) intermediate->step3 final_product Diazaspiro[3.3]heptane Derivative step3->final_product

Caption: Generalized synthetic workflow for a diazaspiro[3.3]heptane derivative.

References

  • Varela MT, Dias GG, de Oliveira LFN, de Oliveira RG, Aguiar FD, Nogueira JP, Cruz LR, Dias LC. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Drugs for Neglected Diseases initiative. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 1-4. [Link]

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4993. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). Royal Society of Chemistry. [Link]

  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • KARTSEV, V. G. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8117. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • ResearchGate. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • HitGen OpenDEL™. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

Sources

A Senior Application Scientist's Guide to 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that provide access to unexplored chemical space is incessant. The deliberate move away from "flat," aromatic-heavy molecules towards structures with greater three-dimensionality (sp³ character) is a well-recognized strategy for improving physicochemical properties and clinical success rates. Spirocyclic systems, characterized by two rings connected through a single tetrahedral carbon atom, are exemplary scaffolds in this regard. Their rigid, well-defined three-dimensional architecture offers a unique platform for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2]

Among these, nitrogen-containing spirocycles such as the diazaspiro[3.4]octane core have emerged as particularly valuable. This guide focuses on a key derivative, 2-Methyl-2,6-diazaspiro[3.4]octane oxalate , a versatile and strategically important building block. The inherent features of this molecule—a rigid scaffold, a tertiary amine at the 2-position, and a reactive secondary amine at the 6-position—provide a rich platform for diversification, making it an indispensable tool for generating libraries of novel compounds for biological screening.

This document serves as a technical primer, offering insights into the causality behind its application, detailed experimental protocols, and a forward-looking perspective on its potential in medicinal chemistry programs.

Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. The 2-Methyl-2,6-diazaspiro[3.4]octane core is supplied as an oxalate salt, which enhances its stability and handling properties as a solid, compared to the freebase which is often an oil.

PropertyValueSource
IUPAC Name 2-methyl-2,6-diazaspiro[3.4]octane;oxalic acidChemScene[3]
CAS Number 1408074-75-8ChemScene[3]
Molecular Formula C₉H₁₆N₂O₄ (Oxalate Salt)Fluorochem[4]
Molecular Weight 216.24 g/mol N/A
Core Structure SMILES CN1CC2(C1)CCNC2J&K Scientific[5]

The key structural feature is the spirocyclic junction between a five-membered pyrrolidine ring and a four-membered azetidine ring. The methyl group on the N-2 nitrogen renders it a tertiary amine, leaving the N-6 nitrogen as the primary site for synthetic elaboration. This predictable reactivity is a cornerstone of its utility.

Synthesis of the 2,6-Diazaspiro[3.4]octane Core

While numerous synthetic routes to azaspirocycles exist, a common and effective strategy for constructing the 2,6-diazaspiro[3.4]octane core involves a multi-step sequence that builds the requisite quaternary spirocenter.[6] Though the specific, proprietary synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane is often held by commercial suppliers, a generalized and conceptually similar pathway can be illustrative for the research scientist.

Many approaches leverage readily available starting materials and employ conventional chemical transformations to assemble the dual-ring system.[6][7] One conceptual approach involves the annulation of the four-membered ring onto a pre-existing five-membered ring, or vice versa.[7][8]

Below is a workflow diagram illustrating a generalized synthetic logic for accessing such scaffolds, often starting from a ketone precursor that can be converted into the spirocyclic diamine.

G cluster_synthesis Generalized Synthetic Logic Start Cyclic Ketone Precursor (e.g., N-Boc-pyrrolidinone) Step1 Introduction of Side Chain Start->Step1 Enolate Chemistry Step2 Functional Group Manipulation (e.g., to Amine & Halide) Step1->Step2 Reduction/Halogenation Step3 Intramolecular Cyclization Step2->Step3 S_N2 Displacement Step4 Deprotection & N-Methylation Step3->Step4 Boc Removal/Reductive Amination End 2-Methyl-2,6-diazaspiro[3.4]octane Step4->End

Caption: Generalized workflow for synthesizing diazaspiroalkane cores.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the selective functionalization of the secondary amine at the N-6 position. The oxalate salt must first be neutralized (freebased) to liberate the nucleophilic amine for reaction.

Freebasing Protocol
  • Rationale: The oxalate salt is stable but unreactive. A mild aqueous base is used to deprotonate the ammonium species, liberating the free amine which can then be extracted into an organic solvent. Dichloromethane or ethyl acetate are common choices. The organic layer must be thoroughly dried as water can interfere with subsequent reactions.

  • Protocol:

    • Suspend this compound (1.0 eq) in a biphasic mixture of dichloromethane (10 mL/mmol) and saturated aqueous sodium bicarbonate solution (10 mL/mmol).

    • Stir vigorously for 30 minutes until all solids have dissolved and the layers are clear.

    • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the freebase, typically as a clear oil.

    • Self-Validation: The freebase should be used immediately as secondary amines can be susceptible to air oxidation over time. Purity can be checked by ¹H NMR before proceeding.

Key Reactions at the N-6 Position

The liberated secondary amine is a versatile handle for a variety of crucial bond-forming reactions in medicinal chemistry.

G cluster_reactions Key Functionalization Reactions Core 2-Methyl-2,6-diazaspiro[3.4]octane (Freebase) Amide Amide Coupling (Acylation) Core->Amide RCOCl, Base Sulfonamide Sulfonylation Core->Sulfonamide RSO₂Cl, Base Amine Reductive Amination Core->Amine RCHO, NaBH(OAc)₃ Arylamine Buchwald-Hartwig Amination Core->Arylamine Ar-X, Pd catalyst, Base

Caption: Major reaction pathways for derivatizing the N-6 position.

Amide Bond Formation (Acylation)
  • Expertise & Causality: This is one of the most common methods for library synthesis. The reaction of the N-6 amine with an acid chloride or an activated carboxylic acid (using coupling reagents like HATU or EDC) forms a stable amide bond. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to scavenge the HCl or acid byproduct generated, preventing the protonation and deactivation of the starting amine.

  • Detailed Protocol (Acylation with Acid Chloride):

    • Materials: 2-Methyl-2,6-diazaspiro[3.4]octane freebase (1.0 eq), acyl chloride (1.05 eq), triethylamine (1.5 eq), anhydrous dichloromethane (DCM, 20 mL/mmol).

    • Procedure: Dissolve the freebase in DCM and cool the solution to 0 °C in an ice bath. Add triethylamine. Add a solution of the acyl chloride in DCM dropwise over 10 minutes. The reaction is often exothermic, and maintaining a low temperature minimizes side reactions.

    • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

    • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃, then brine. Dry over Na₂SO₄, filter, and concentrate.

    • Purification & Validation: Purify the crude product by silica gel column chromatography. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Reductive Amination
  • Expertise & Causality: This powerful reaction forms a new C-N bond, creating a tertiary amine. The N-6 amine first condenses with an aldehyde or ketone to form a transient iminium ion, which is then immediately reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is mild enough not to reduce the starting aldehyde/ketone, is tolerant of mildly acidic conditions that favor iminium ion formation, and is easy to handle.[8]

  • Detailed Protocol:

    • Materials: 2-Methyl-2,6-diazaspiro[3.4]octane freebase (1.0 eq), aldehyde or ketone (1.1 eq), sodium triacetoxyborohydride (1.5 eq), anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE). Acetic acid (0.1 eq) can be added to catalyze iminium formation.

    • Procedure: Combine the freebase and the carbonyl compound in the solvent. Stir for 20 minutes. Add the sodium triacetoxyborohydride in one portion. The reaction is typically stirred at room temperature.

    • Monitoring: Stir for 4-16 hours. Monitor by LC-MS for the appearance of the product mass and disappearance of the starting materials.

    • Work-up: Quench carefully with saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purification & Validation: Purify by silica gel chromatography (often using a gradient containing a small percentage of triethylamine in the eluent to prevent product tailing) or by reverse-phase HPLC. Confirm identity and purity by NMR and HRMS.

Case Study: Application in CNS Drug Discovery

Spirocyclic scaffolds are highly valued in CNS drug discovery due to their ability to impart favorable properties like improved metabolic stability and reduced lipophilicity compared to carbocyclic analogues.[1] For instance, diazaspiro[3.4]octane derivatives have been investigated as modulators of targets like the muscarinic M4 receptor.[1]

A hypothetical research program might use 2-Methyl-2,6-diazaspiro[3.4]octane to synthesize a library of compounds targeting a CNS receptor. The goal would be to append various aryl or heteroaryl groups to the N-6 position to probe the receptor's binding pocket. A Buchwald-Hartwig amination would be an ideal reaction for this purpose.[6]

Conclusion and Future Outlook

This compound is more than just a catalog chemical; it is a strategic tool for escaping molecular flatness and building structurally novel and complex molecules with drug-like properties. Its predictable reactivity, centered on the N-6 secondary amine, provides a reliable entry point for a wide range of synthetic transformations, including acylation, sulfonylation, reductive amination, and cross-coupling reactions.

As drug discovery programs continue to demand higher quality candidates, the incorporation of rigid, three-dimensional scaffolds will become increasingly critical. Building blocks like 2-Methyl-2,6-diazaspiro[3.4]octane are poised to play a significant role in this evolution, enabling the synthesis of the next generation of therapeutic agents.

References

  • BenchChem. (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • BenchChem. (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis.
  • ResearchGate. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF.
  • RSC Publishing. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane.
  • Fluorochem. (n.d.). This compound.
  • J&K Scientific. (n.d.). 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2.
  • ChemScene. (n.d.). 1408074-75-8 | this compound.
  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.

Sources

A Technical Guide to Potential Research Areas for 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Three-Dimensional Chemical Space with a Privileged Scaffold

In the landscape of contemporary drug discovery and materials science, the exploration of novel, three-dimensional molecular architectures is paramount for accessing new biological targets and material properties. Saturated, sp³-rich scaffolds are increasingly sought after for their ability to provide superior physicochemical properties, such as enhanced metabolic stability and conformational rigidity, when compared to their flat, sp²-hybridized counterparts. Within this context, the 2,6-diazaspiro[3.4]octane core has emerged as a privileged structure, appearing in a diverse array of biologically active compounds.[1]

This technical guide focuses on a specific, functionalized derivative of this core: 2-Methyl-2,6-diazaspiro[3.4]octane oxalate (CAS 1408074-75-8).[2] The introduction of a methyl group on one of the nitrogen atoms provides a valuable vector for synthetic elaboration or can serve to modulate the compound's intrinsic properties, such as basicity and lipophilicity. The oxalate salt form suggests a stable, crystalline solid, which is advantageous for handling and formulation. This document will delineate key, data-supported research avenues for this promising chemical entity, targeting researchers, scientists, and drug development professionals. We will explore its potential in medicinal chemistry as a versatile scaffold and bioisostere, and in materials science as a novel building block.

Caption: Structure of this compound.

Part 1: Medicinal Chemistry Applications

The rigid, three-dimensional nature of the 2,6-diazaspiro[3.4]octane core makes it an excellent starting point for the design of novel therapeutics that can form precise interactions with biological targets.

A Three-Dimensional Bioisostere for Piperazine

The piperazine ring is a ubiquitous motif in medicinal chemistry, present in numerous approved drugs. However, its conformational flexibility and potential for off-target activity (e.g., at hERG or σ receptors) can present challenges. The 2,6-diazaspiro[3.4]octane scaffold offers a compelling alternative as a conformationally restricted piperazine bioisostere.[3][4] This replacement can lead to improved target selectivity and a more favorable pharmacological profile.

A notable example of this strategy was the replacement of the piperazine core in the PARP inhibitor olaparib with diazaspiro systems. This modification was explored to develop non-cytotoxic congeners of the drug for potential use in treating inflammatory diseases. While this bioisosteric replacement can sometimes lead to a loss of affinity, as was observed in a series of σ2 receptor ligands, the insights gained are invaluable for understanding structure-activity relationships (SAR).[2][3][4]

Proposed Research Directive: A systematic investigation into the substitution of piperazine rings with the 2-methyl-2,6-diazaspiro[3.4]octane moiety in known bioactive compounds could be a fruitful area of research. This would involve synthesizing analogs of existing drugs and evaluating their potency, selectivity, and ADMET properties.

PropertyTypical Piperazine2,6-Diazaspiro[3.4]octane CoreRationale for Investigation
Conformation Flexible (chair/boat)RigidMay lock in a bioactive conformation, improving potency and selectivity.
Lipophilicity (LogP) Generally lowPotentially higher due to increased sp³ characterCan be modulated to optimize cell permeability and solubility.
Metabolic Stability Susceptible to N-dealkylationPotentially more stableReduced metabolic liabilities can lead to improved pharmacokinetic profiles.
Vectorial Exit Two primary vectorsMultiple, distinct vectorsOffers more diverse opportunities for synthetic elaboration and SAR exploration.
Central Nervous System (CNS) Disorders: Dopamine D₃ Receptor Antagonism

The dopamine D₃ receptor (D₃R) is a key target for treating a range of neurological and neuropsychiatric disorders, including substance abuse, schizophrenia, and Parkinson's disease.[5] The development of D₃R-selective ligands has been challenging due to the high homology with the D₂ receptor.

Recent studies have demonstrated that diazaspiro alkane cores are excellent scaffolds for creating highly potent and selective D₃R antagonists.[5] A series of arylated diazaspiro alkanes showed favorable D₃R affinity (Kᵢ values in the nanomolar range) and remarkable selectivity over the D₂R (up to 905-fold).[5] The rigid spirocyclic core likely plays a crucial role in orienting the pharmacophoric elements for optimal interaction with the D₃R binding pocket.[6]

Proposed Research Directive: this compound is an ideal starting material for a discovery program aimed at novel D₃R antagonists. The secondary amine can be functionalized with various aryl amide "tail" groups known to interact with the secondary binding pocket of the D₃R, while the methylated tertiary amine provides a fixed "head" group.

Oncology: Targeting Key Cancer Pathways

The 2,6-diazaspiro[3.4]octane scaffold has appeared in compounds targeting several cancer-related pathways.

  • Menin-MLL Interaction Inhibitors: The interaction between menin and mixed-lineage leukemia (MLL) fusion proteins is a critical driver of MLL-rearranged leukemias.[7] Small molecules that inhibit this protein-protein interaction have shown significant therapeutic potential.[8][9][10] The development of hydroxymethyl and aminomethyl piperidine inhibitors has paved the way for scaffolds that can effectively mimic the natural protein-protein interaction.[11] The rigid diazaspiro core could serve as a novel scaffold to position key functional groups to disrupt the menin-MLL complex.

  • MAPK Pathway Inhibitors: The mitogen-activated protein kinase (MAPK) signaling cascade is a fundamental pathway that regulates cell proliferation and survival and is frequently dysregulated in cancer.[12][13][14] The pathway involves a series of kinases (RAF, MEK, ERK) that are prime targets for cancer therapy.[15][16] The unique three-dimensional shape of the 2-methyl-2,6-diazaspiro[3.4]octane core could be exploited to develop novel kinase inhibitors with unique binding modes, potentially overcoming resistance mechanisms seen with existing drugs.

Proposed Research Directive:

  • Menin-MLL: Design and synthesize a library of compounds where the 2-methyl-2,6-diazaspiro[3.4]octane core is used to present moieties known to interact with the menin binding pocket.

  • MAPK Pathway: Utilize the diazaspiro scaffold in a fragment-based or structure-based design approach to create novel inhibitors of key kinases in the MAPK pathway, such as BRAF or MEK.

mapk_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Proliferation TF->Proliferation

Caption: Simplified MAPK signaling pathway, a key target in oncology.

Part 2: Materials Science Applications

The unique structural features of 2-methyl-2,6-diazaspiro[3.4]octane also suggest its utility as a building block for advanced materials.

Monomer for High-Performance Polymers

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability. Spirocyclic diamines have been successfully used as monomers to synthesize novel polyimides.[1][17] The incorporation of a spiro center disrupts polymer chain packing, which can lead to enhanced solubility without compromising thermal properties.[17]

Proposed Research Directive: The polymerization of 2-methyl-2,6-diazaspiro[3.4]octane with various aromatic dianhydrides could yield a new class of polyimides. The resulting polymers should be characterized for their thermal stability (TGA, DSC), solubility, and mechanical properties. The rigid, non-planar structure of the diazaspiro unit is expected to impart unique characteristics to the final material.

Organic Linker for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[18][19] Their high surface area and tunable porosity make them promising for applications in gas storage, catalysis, and drug delivery.[20] The choice of the organic linker is critical in determining the topology and properties of the resulting MOF.

Proposed Research Directive: 2-Methyl-2,6-diazaspiro[3.4]octane can be explored as a novel organic linker for MOF synthesis. Its two nitrogen atoms can coordinate to metal centers, and its rigid, spirocyclic structure could lead to the formation of MOFs with unique three-dimensional pore networks. The resulting materials could be investigated for their gas adsorption properties or as catalysts for organic transformations.

Caption: Conceptual diagram of a MOF with a diazaspiro linker.

Part 3: Experimental Protocols

To provide a tangible starting point, this section details a comprehensive workflow for one of the proposed research areas: the synthesis and screening of novel Dopamine D₃ receptor antagonists.

Workflow: Synthesis and Screening of Novel D₃R Antagonists

workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start 2-Methyl-2,6-diazaspiro [3.4]octane oxalate AmideCoupling Amide Coupling with Substituted Benzoic Acids Start->AmideCoupling Purification Purification by Flash Chromatography AmideCoupling->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization Library Compound Library Characterization->Library PrimaryAssay Primary Screen: D₃R Radioligand Binding Assay Library->PrimaryAssay HitIdentification Hit Identification (Compounds with Kᵢ < 1µM) PrimaryAssay->HitIdentification SecondaryAssay Secondary Screen: D₂R Radioligand Binding Assay HitIdentification->SecondaryAssay Selectivity Determine D₃R vs D₂R Selectivity SecondaryAssay->Selectivity Lead Lead Compound Selectivity->Lead

Caption: Experimental workflow for D₃R antagonist development.

Step 1: Free-Basing of the Starting Material

  • Dissolve this compound in a minimal amount of water.

  • Cool the solution in an ice bath and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the pH is > 9.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of 2-methyl-2,6-diazaspiro[3.4]octane.

Step 2: Parallel Amide Coupling for Library Synthesis

  • In an array of reaction vials, dissolve a substituted benzoic acid (0.1 mmol) in DCM.

  • Add a coupling agent such as HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Add a solution of the free-based 2-methyl-2,6-diazaspiro[3.4]octane (1.0 equivalent) in DCM to each vial.

  • Allow the reactions to stir at room temperature for 12-18 hours. Monitor completion by LC-MS.

  • Upon completion, quench the reactions with water and perform a standard aqueous workup.

  • Purify each compound using automated flash column chromatography.

Step 3: Compound Characterization

  • Confirm the structure of each purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Assess the purity of each compound using analytical HPLC or UPLC (>95% purity is required for biological testing).

Step 4: Primary Screening - D₃R Radioligand Binding Assay

  • Utilize a competitive binding assay with membranes from cells expressing the human D₃ receptor and a radiolabeled D₃R-selective ligand (e.g., [³H]-spiperone or a more selective radioligand).

  • Incubate the membranes with the radioligand and varying concentrations of the synthesized test compounds.

  • Measure the displacement of the radioligand by scintillation counting.

  • Calculate the inhibition constant (Kᵢ) for each compound. Identify "hits" as compounds with a Kᵢ < 1 µM.

Step 5: Secondary Screening - D₂R Selectivity Assay

  • For all identified "hits" from the primary screen, perform a similar radioligand binding assay using membranes from cells expressing the human D₂ receptor.

  • Calculate the Kᵢ for each compound at the D₂ receptor.

  • Determine the selectivity ratio (Kᵢ D₂R / Kᵢ D₃R). A high ratio indicates desirable selectivity for the D₃ receptor.

Step 6: Lead Identification and Further Optimization

  • Compounds with high potency (low nanomolar Kᵢ at D₃R) and high selectivity (>100-fold over D₂R) are identified as lead compounds.

  • These leads can then be subjected to further optimization of their ADMET properties and evaluation in in vivo models of CNS disorders.

References

  • Journal of Medicinal Chemistry, 2018.

  • International Journal of Molecular Sciences, 2022.

  • International Journal of Molecular Sciences, 2022.

  • Journal of Medicinal Chemistry, 2018.

  • Fluorochem Product Page.

  • ResearchGate.

  • ACS Medicinal Chemistry Letters, 2018.

  • Journal of Polymer Science Part A: Polymer Chemistry.

  • DTIC.

  • Molecules, 2023.

  • Cancers, 2021.

  • ResearchGate.

  • Journal of Organic and Pharmaceutical Chemistry, 2025.

  • UNT Health Science Center.

  • Chemical Communications, 2023.

  • Cancer Cell, 2019.

  • Organic & Biomolecular Chemistry, 2019.

  • Synthesis, 2002.

  • White Rose Research Online.

  • Journal of Medicinal Chemistry, 2013.

  • Cancer Cell, 2015.

  • ResearchGate.

  • Organic & Biomolecular Chemistry, 2014.

  • Memorial Sloan Kettering Cancer Center.

  • International Journal of Molecular Sciences, 2019.

  • Cancers, 2023.

  • Pharmaceutics, 2023.

  • Chemical and Process Engineering, 2025.

  • ResearchGate.

  • Journal of Hematology & Oncology, 2015.

  • ACS Chemical Neuroscience, 2019.

  • Chemical and Process Engineering, 2025.

  • Catalysts, 2022.

  • Annals of the New York Academy of Sciences, 2010.

  • ResearchGate.

Sources

Methodological & Application

Application Notes & Protocols for the Use of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In contemporary drug discovery and medicinal chemistry, the emphasis on generating molecules with enhanced three-dimensional character has led to a surge in the use of spirocyclic scaffolds. These unique structural motifs, where two rings share a single atom, offer a significant advantage over traditional flat, aromatic systems. The inherent rigidity of the spirocyclic framework can pre-organize appended functional groups in a defined spatial orientation, which can lead to improved binding affinity and selectivity for biological targets.[1][2][3] Furthermore, the introduction of sp³-rich spirocenters often correlates with improved physicochemical properties such as increased solubility, enhanced metabolic stability, and modulated lipophilicity, all of which are critical parameters for the development of viable drug candidates.[1][4]

2-Methyl-2,6-diazaspiro[3.4]octane is a valuable building block that embodies these desirable characteristics.[5] Its bifunctional nature, possessing both a secondary and a tertiary amine, allows for selective functionalization, making it a versatile intermediate for the synthesis of diverse compound libraries. This application note provides a comprehensive guide to the properties, handling, and a representative synthetic protocol for the application of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate in organic synthesis, specifically focusing on its use in N-arylation reactions, a cornerstone of modern pharmaceutical development.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in any synthetic protocol. The oxalate salt of 2-Methyl-2,6-diazaspiro[3.4]octane is typically a stable, crystalline solid, which simplifies handling and weighing compared to the free base.

PropertyValueSource
CAS Number 1408074-75-8[6]
Molecular Formula C₉H₁₆N₂O₄[6]
Molecular Weight 216.23 g/mol [6]
IUPAC Name 2-methyl-2,6-diazaspiro[3.4]octane;oxalic acid[6]
Appearance Off-white to white solid[7]
Purity ≥95%[6]
Storage Store at room temperature[7]

Safety Information: this compound is classified as harmful if swallowed and may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Synthetic Applications: N-Arylation via Buchwald-Hartwig Amination

The secondary amine of 2-Methyl-2,6-diazaspiro[3.4]octane is a prime site for functionalization. One of the most powerful and versatile methods for the formation of C-N bonds is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the coupling of amines with aryl halides or triflates, providing access to a wide array of arylated amine products. The following protocol is a representative example of how this compound can be utilized in such a transformation.

Rationale for Method Selection: The Buchwald-Hartwig amination is chosen for its broad substrate scope, functional group tolerance, and generally high yields. The use of a bulky, electron-rich phosphine ligand is crucial for promoting the catalytic cycle, specifically the reductive elimination step that forms the desired C-N bond. Sodium tert-butoxide is a commonly used base that is strong enough to deprotonate the amine and facilitate the reaction. Toluene is a suitable solvent due to its high boiling point, which allows for elevated reaction temperatures, and its ability to dissolve the organic reagents.

Experimental Protocol: Synthesis of 6-(4-Fluorophenyl)-2-methyl-2,6-diazaspiro[3.4]octane

This protocol details the N-arylation of 2-Methyl-2,6-diazaspiro[3.4]octane with 1-bromo-4-fluorobenzene.

Materials and Reagents:

  • This compound (1.0 eq)

  • 1-Bromo-4-fluorobenzene (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, 1-bromo-4-fluorobenzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(4-fluorophenyl)-2-methyl-2,6-diazaspiro[3.4]octane.

Visualizing the Workflow

The following diagram illustrates the key steps in the N-arylation of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A Combine Reactants: - this compound - 1-Bromo-4-fluorobenzene - Pd₂(dba)₃ & XPhos - NaOtBu B Add Anhydrous Toluene A->B Inert Atmosphere C Heat to 100 °C (12-24 hours) B->C D Cool to RT & Dilute with Ethyl Acetate C->D E Aqueous Wash (NaHCO₃, Brine) D->E F Dry (MgSO₄), Filter, & Concentrate E->F G Silica Gel Chromatography F->G H 6-(4-Fluorophenyl)-2-methyl- 2,6-diazaspiro[3.4]octane G->H

Caption: Workflow for the Buchwald-Hartwig N-arylation.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical research. Its spirocyclic nature imparts desirable three-dimensional characteristics that can positively influence the biological activity and pharmacokinetic properties of the final compounds. The provided protocol for N-arylation serves as a robust starting point for the incorporation of this scaffold into a variety of molecular targets. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcome for different substrates.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. Available at: [Link]

  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 104(12). Available at: [Link]

  • Dandapani, S., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(1), 1-4. Available at: [Link]

  • Varela, M. T., et al. (2024). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available at: [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available at: [Link]

  • Varela, M. T., et al. (2024). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]

  • MySkinRecipes. (n.d.). 6-Methyl-2,6-diazaspiro[3.4]octane. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2024). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.

Sources

The Strategic Incorporation of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality and optimized physicochemical properties is paramount. The strategic departure from flat, aromatic scaffolds towards more complex, sp³-rich architectures has been shown to correlate with improved clinical success.[1] Within this paradigm, spirocyclic systems have emerged as powerful tools for medicinal chemists. This guide provides an in-depth exploration of the applications of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, a versatile building block for the design of next-generation bioactive molecules.

The Rationale for Spirocyclic Scaffolds in Bioactive Molecule Design

Spirocycles, characterized by two rings sharing a single atom, offer a unique topographical profile that is highly advantageous in drug design. The inherent rigidity of the spirocyclic core can lock the conformation of a molecule, thereby optimizing the presentation of key pharmacophoric elements to a biological target. This can lead to significant improvements in binding affinity and selectivity.[1]

The introduction of a spirocyclic moiety, such as the 2,6-diazaspiro[3.4]octane core, can profoundly influence a molecule's physicochemical properties. Compared to their non-spirocyclic counterparts, these scaffolds often lead to:

  • Increased Three-Dimensionality: A higher fraction of sp³-hybridized carbons (Fsp³) contributes to a more complex molecular shape, which can enhance interactions with protein binding pockets.[2]

  • Modulated Lipophilicity: The replacement of traditional ring systems with spirocycles can fine-tune the lipophilicity (LogP/LogD) of a compound, often leading to a more favorable balance between solubility and permeability.[1]

  • Improved Metabolic Stability: The quaternary carbon at the spirocyclic junction can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[1]

The 2-Methyl-2,6-diazaspiro[3.4]octane scaffold provides two distinct nitrogen atoms that can be selectively functionalized, allowing for the exploration of diverse chemical space and the creation of molecules with tailored biological activities.

Key Therapeutic Areas and Bioactive Molecules

The 2,6-diazaspiro[3.4]octane core has been successfully incorporated into a range of bioactive molecules targeting various diseases.

Infectious Diseases

Antitubercular Agents: Recent studies have highlighted the potential of 2,6-diazaspiro[3.4]octane derivatives in the development of potent antitubercular agents. By combining the spirocyclic scaffold with a 5-nitrofuranoyl "warhead," researchers have identified lead compounds with remarkable in vitro activity against Mycobacterium tuberculosis.

Antimalarial Agents: A novel diazaspiro[3.4]octane series has been identified through high-throughput screening against Plasmodium falciparum. These compounds have demonstrated activity against multiple stages of the parasite's lifecycle, making them attractive starting points for the development of new antimalarial drugs.

Oncology

Kinase Inhibitors: The rigid nature of the 2,6-diazaspiro[3.4]octane scaffold makes it an ideal framework for the design of selective kinase inhibitors. By orienting substituents towards specific regions of the ATP-binding pocket, it is possible to achieve high potency and selectivity for the target kinase. While specific examples with 2-Methyl-2,6-diazaspiro[3.4]octane are emerging, related azaspirocycles have shown promise as inhibitors of epidermal growth factor receptor (EGFR) kinase.[3]

Central Nervous System (CNS) Disorders

GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets, and the development of selective modulators is a key focus of CNS drug discovery. The 2,6-diazaspiro[3.4]octane scaffold can serve as a versatile platform for the synthesis of novel GPCR ligands, with the potential to fine-tune receptor subtype selectivity and functional activity.

Physicochemical Properties and Handling of this compound

2-Methyl-2,6-diazaspiro[3.4]octane is commercially available as its oxalate salt, which is a crystalline solid that is more stable and easier to handle than the free base.

PropertyValueSource
Molecular Formula C₉H₁₆N₂O₄[4]
Molecular Weight 216.24 g/mol [4]
Appearance White to off-white solid
Purity ≥95%[4]

For most synthetic applications, the free base of 2-Methyl-2,6-diazaspiro[3.4]octane is required. This can be readily generated from the oxalate salt by treatment with a suitable base, such as sodium carbonate or sodium hydroxide, followed by extraction with an organic solvent. It is important to note that the free base is a volatile and hygroscopic oil, and should be handled under an inert atmosphere.

Synthetic Protocols for Derivatization

The two nitrogen atoms of the 2,6-diazaspiro[3.4]octane core offer multiple avenues for synthetic elaboration. The following protocols provide general procedures for common derivatization reactions.

Protocol 1: Amide Bond Formation

Amide coupling is a fundamental transformation in medicinal chemistry, and the secondary amine of the 2,6-diazaspiro[3.4]octane scaffold readily participates in this reaction.

Diagram of Amide Coupling Workflow

AmideCoupling reagent 2-Methyl-2,6-diazaspiro[3.4]octane (free base) product Amide Product reagent->product acid Carboxylic Acid (R-COOH) acid->product coupling Coupling Reagent (e.g., HATU, HOBt/EDC) coupling->product base Base (e.g., DIPEA) base->product solvent Solvent (e.g., DMF, DCM) solvent->product

Caption: General workflow for amide bond formation.

Step-by-Step Methodology:

  • Free Base Generation: If starting from the oxalate salt, dissolve the salt in water and add an excess of a solid base (e.g., K₂CO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and a coupling reagent such as HATU (1.1 eq) or a combination of HOBt (1.2 eq) and EDC (1.2 eq) in an anhydrous solvent like DMF or DCM.

  • Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of 2-Methyl-2,6-diazaspiro[3.4]octane (free base, 1.0-1.2 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation

The secondary amine can also be readily alkylated to introduce a variety of substituents.

Diagram of N-Alkylation Workflow

NAlkylation reagent 2-Methyl-2,6-diazaspiro[3.4]octane (free base) product N-Alkylated Product reagent->product alkyl_halide Alkyl Halide (R-X) alkyl_halide->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Acetonitrile, DMF) solvent->product

Sources

Application Notes and Protocols for the Use of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Kinase Inhibitor Design

In the landscape of modern drug discovery, the pursuit of kinase inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. The structural architecture of these inhibitors plays a pivotal role in achieving these desired attributes. While traditional drug design has often relied on planar, aromatic systems, there is a growing recognition of the advantages conferred by three-dimensional (3D) molecular scaffolds. Spirocycles, characterized by two rings sharing a single common atom, have emerged as a particularly valuable class of building blocks in this context.[1][2][3]

The inherent rigidity and defined 3D geometry of spirocyclic scaffolds, such as 2-Methyl-2,6-diazaspiro[3.4]octane, offer several distinct advantages in the design of kinase inhibitors:

  • Enhanced Three-Dimensionality: Unlike flat aromatic rings, spirocycles project substituents into distinct vectors in three-dimensional space. This allows for more precise and multi-point interactions with the complex topography of a kinase active site, potentially leading to higher binding affinity and selectivity.[3][4]

  • Improved Physicochemical Properties: An increased fraction of sp³-hybridized carbon atoms in spirocyclic compounds generally correlates with improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their planar aromatic counterparts.[2][5] These properties are crucial for developing orally bioavailable drugs with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Novel Chemical Space: The incorporation of spirocyclic scaffolds opens up novel chemical space for drug design, enabling the development of intellectual property and providing new avenues to overcome challenges associated with existing kinase inhibitor classes.[1]

The 2-Methyl-2,6-diazaspiro[3.4]octane moiety, in particular, presents a versatile and attractive building block. The presence of two nitrogen atoms at positions 2 and 6 allows for dual points of diversification, enabling the exploration of a wide range of chemical substitutions to optimize biological activity and pharmacokinetic properties. The methyl group at the 2-position can also influence the conformational properties of the scaffold and its interactions with the target kinase.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate in the synthesis of kinase inhibitors. It includes a representative, detailed protocol for the synthesis of a Janus Kinase (JAK) inhibitor, a class of enzymes crucial in cytokine signaling pathways.

The Role of the Oxalate Salt

2-Methyl-2,6-diazaspiro[3.4]octane is typically supplied as an oxalate salt. The use of a salt form in pharmaceutical development is a common strategy to improve the physicochemical properties of a drug substance.[6] Oxalate salts, in particular, have been shown to enhance the aqueous solubility and dissolution rate of poorly soluble basic compounds, which can lead to improved bioavailability.[7][8][9] The oxalate salt of 2-Methyl-2,6-diazaspiro[3.4]octane provides a stable, crystalline, and easy-to-handle solid, facilitating accurate weighing and dispensing in synthetic procedures. Prior to its use in coupling reactions where the free base is required, the oxalate salt is typically neutralized in situ or in a separate workup step.

Representative Synthesis of a JAK Inhibitor: A Step-by-Step Protocol

The following protocol details a representative synthesis of a potent and selective Janus Kinase (JAK) inhibitor, N-(cyanomethyl)-4-(2-((2-methyl-2,6-diazaspiro[3.4]octan-6-yl)methyl)phenyl)benzamide, a conceptual analogue inspired by known JAK inhibitors. This protocol is presented as a practical guide and may require optimization based on specific laboratory conditions and available starting materials.

Synthetic Workflow Overview

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Boc Deprotection & Salt Formation A 2-Methyl-2,6-diazaspiro[3.4]octane oxalate B N-Boc-2-methyl-2,6-diazaspiro[3.4]octane A->B Boc2O, Et3N, DCM D Intermediate Amine B->D Pd2(dba)3, Xantphos, Cs2CO3, Dioxane C 4-bromo-N-(cyanomethyl)benzamide C->D E Final Product (Free Base) D->E TFA, DCM F Final Product (Oxalate Salt) E->F Oxalic Acid, EtOH caption Synthetic workflow for a representative JAK inhibitor.

Caption: Synthetic workflow for a representative JAK inhibitor.

Step 1: Synthesis of tert-butyl 2-methyl-2,6-diazaspiro[3.4]octane-6-carboxylate (Boc-protection)

Rationale: The first step involves the protection of one of the secondary amines of the diazaspiro[3.4]octane core with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to ensure regioselective functionalization in the subsequent Buchwald-Hartwig amination. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[9][10]

ReagentMW ( g/mol )Amount (mmol)Equivalents
This compound216.2310.01.0
Di-tert-butyl dicarbonate (Boc₂O)218.2511.01.1
Triethylamine (Et₃N)101.1922.02.2
Dichloromethane (DCM)84.93--

Protocol:

  • To a stirred suspension of this compound (2.16 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (3.06 mL, 22.0 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete neutralization of the oxalate salt.

  • Add a solution of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in dichloromethane (10 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 2-methyl-2,6-diazaspiro[3.4]octane-6-carboxylate as a colorless oil.

Expected Yield: 85-95%

Characterization Data (Reference):

  • ¹H NMR (400 MHz, CDCl₃) δ: 3.60-3.50 (m, 4H), 3.40-3.30 (m, 2H), 2.38 (s, 3H), 2.10-1.95 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 154.8, 80.1, 63.5, 60.2, 55.1, 46.2, 36.8, 28.5.

  • MS (ESI): m/z 227.2 [M+H]⁺.

Step 2: Buchwald-Hartwig Amination

Rationale: This key step involves the palladium-catalyzed cross-coupling of the Boc-protected diazaspiro[3.4]octane with an aryl bromide. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is widely employed in the synthesis of pharmaceuticals, including kinase inhibitors. The choice of a bulky phosphine ligand, such as Xantphos, is often crucial for achieving high yields and preventing side reactions.

ReagentMW ( g/mol )Amount (mmol)Equivalents
tert-butyl 2-methyl-2,6-diazaspiro[3.4]octane-6-carboxylate226.325.01.0
4-bromo-N-(cyanomethyl)benzamide241.085.51.1
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.10.02
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)578.680.20.04
Cesium carbonate (Cs₂CO₃)325.827.51.5
1,4-Dioxane88.11--

Protocol:

  • To an oven-dried Schlenk tube, add tert-butyl 2-methyl-2,6-diazaspiro[3.4]octane-6-carboxylate (1.13 g, 5.0 mmol), 4-bromo-N-(cyanomethyl)benzamide (1.33 g, 5.5 mmol), cesium carbonate (2.44 g, 7.5 mmol), and Xantphos (116 mg, 0.2 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (92 mg, 0.1 mmol) and degassed 1,4-dioxane (25 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired coupled product.

Expected Yield: 70-85%

Step 3: Boc Deprotection and Oxalate Salt Formation

Rationale: The final steps involve the removal of the Boc protecting group to liberate the secondary amine, followed by the formation of the oxalate salt. Deprotection is achieved under acidic conditions using trifluoroacetic acid (TFA). The resulting free base is then treated with oxalic acid to form the stable and crystalline oxalate salt, which is often the preferred form for purification and formulation.[11]

ReagentMW ( g/mol )Amount (mmol)Equivalents
Product from Step 2-3.51.0
Trifluoroacetic acid (TFA)114.02--
Dichloromethane (DCM)84.93--
Oxalic acid dihydrate126.073.851.1
Ethanol (EtOH)46.07--

Protocol:

  • Dissolve the product from Step 2 (e.g., 1.3 g, ~3.5 mmol) in dichloromethane (20 mL).

  • Add trifluoroacetic acid (5 mL) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of dichloromethane and neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the free base of the final product.

  • Dissolve the crude free base in ethanol (15 mL).

  • Add a solution of oxalic acid dihydrate (485 mg, 3.85 mmol) in ethanol (5 mL).

  • Stir the mixture at room temperature for 1 hour, during which a precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford N-(cyanomethyl)-4-(2-((2-methyl-2,6-diazaspiro[3.4]octan-6-yl)methyl)phenyl)benzamide oxalate salt.

Expected Yield: 80-90% for the salt formation step.

Characterization of the Final Product:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

  • Purity Analysis (HPLC): To determine the purity of the final compound.

Application in Kinase Inhibition: Targeting the JAK-STAT Pathway

The representative kinase inhibitor synthesized in this protocol is designed to target Janus Kinases (JAKs). The JAK-STAT signaling pathway is a critical cascade involved in cellular responses to a wide array of cytokines and growth factors, playing a fundamental role in immunity, cell proliferation, and differentiation.[12] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers.

JAK-STAT Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Dimerization Cytokine->Receptor:f0 Binding JAK JAK Receptor:f1->JAK Activation JAK->JAK Trans-phosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor Kinase Inhibitor Inhibitor->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression Transcription caption JAK-STAT signaling pathway and point of inhibition.

Caption: JAK-STAT signaling pathway and point of inhibition.

The spirocyclic diamine core of the inhibitor is designed to occupy a specific pocket within the ATP-binding site of the JAK enzyme. The precise orientation of the substituents, facilitated by the rigid spirocyclic scaffold, can lead to high-affinity binding and selectivity for specific JAK isoforms. Structure-activity relationship (SAR) studies of similar spirocyclic diamine-containing kinase inhibitors have demonstrated that modifications to the spirocyclic core and its substituents can significantly impact potency and selectivity.[13][14]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its inherent three-dimensional structure and potential to improve physicochemical properties make it an attractive scaffold for modern drug discovery. The representative protocol provided herein for the synthesis of a JAK inhibitor demonstrates a practical application of this building block, utilizing established and reliable synthetic methodologies. By leveraging the unique structural features of spirocyclic diamines, researchers can explore new chemical space and develop next-generation kinase inhibitors with enhanced therapeutic potential.

References

  • Spirocyclic scaffolds are an exceptional tool in drug design, allowing fine-tuning of a molecule's conformational and physicochemical properties. As it expands and diversifies, so does the number of therapeutics that contain this core. (Source: PubMed, [Link])

  • Shifting from planar, aromatic structures to compounds with a higher fraction of saturated carbon (Fsp3) generally correlates with improved physicochemical properties as well as pharmacokinetic (PK) profiles. (Source: Taylor & Francis Online, [Link])

  • The major advantage that spirocycles offer as core structures is their inherent three-dimensional nature and concomitant ability to project functionality in all three dimensions. (Source: Taylor & Francis Online, [Link])

  • Spirocycles, characterized by two rings sharing a single common atom, possess a unique three-dimensional architecture. This inherent rigidity and defined spatial arrangement of substituents, often referred to as 'exit vectors,' allow for precise interaction with biological targets. (Source: NINGBO INNO PHARMCHEM CO.,LTD., [Link])

  • The sp3 character of spirocycles is expected to favor water solubility. (Source: Taylor & Francis Online, [Link])

  • The JAK-STAT signaling pathway is a chain of interactions between proteins in a cell, and is involved in processes such as immunity, cell division, cell death, and tumor formation. (Source: Wikipedia, [Link])

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. (Source: PubMed, [Link])

  • tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. (Source: PubChem, [Link])

  • Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. (Source: MDPI, [Link])

  • Enhanced Bioavailability in the Oxalate Salt of the Anti-Tuberculosis Drug Ethionamide. (Source: ACS Publications, [Link])

  • The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O. (Source: Organic Chemistry Portal, [Link])

  • Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. (Source: ResearchGate, [Link])

  • A novel and efficient synthesis of orthogonally protected spirocyclic amines is described for the first time. (Source: ResearchGate, [Link])

  • The Buchwald-Hartwig (B-H) amination or coupling reaction is a catalytic reaction widely used for the construction of sp2-N carbon-nitrogen bonds from amines and aryl/heteroaryl halides or sulfonates. (Source: ACS GCI Pharmaceutical Roundtable Reagent Guides, [Link])

  • The term pharmaceutical salt is used to refer to an ionisable drug that has been combined with a counter-ion to form a neutral complex. (Source: European Heart Journal - Cardiovascular Pharmacotherapy, [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (Source: Basic 1H- and 13C-NMR Spectroscopy, [Link])

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (Source: ResearchGate, [Link])

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (Source: MDPI, [Link])

  • US8987469B2 - Process for the preparation of bendamustine - Google Patents.
  • US9809559B2 - (N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide - Google Patents.
  • US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents.
  • US7205302B2 - Heterocyclic compound derivatives and medicines - Google Patents.

Sources

Application Note: Characterization of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate as a Novel GPCR Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

G-protein coupled receptors (GPCRs) remain one of the most critical and heavily pursued classes of drug targets.[1] The demand for novel chemical scaffolds that can confer improved potency, selectivity, and pharmacokinetic properties is ever-increasing. Spirocyclic scaffolds have emerged as privileged pharmacophores in medicinal chemistry due to their inherent three-dimensionality and structural rigidity, which can lead to enhanced metabolic stability and target affinity.[2][3][4] This application note provides a comprehensive guide for researchers to characterize the pharmacological properties of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, a novel spirocyclic compound, as a potential modulator of GPCR activity. We present detailed protocols for assessing its binding affinity, functional potency, and mechanism of action, using a hypothetical Class A GPCR target as an illustrative example.

Introduction: The Rationale for Spirocyclic Scaffolds in GPCR Drug Discovery

The diazaspiro[3.4]octane core is a compelling starting point for a hit-to-lead medicinal chemistry program.[5] Its sp³-rich, rigid structure departs from the flat, aromatic compounds that often dominate screening libraries, offering a distinct advantage in exploring novel chemical space. Such three-dimensional structures can achieve highly specific interactions with the complex topography of GPCR binding pockets, leading to superior selectivity and reduced off-target effects.

The 2-Methyl-2,6-diazaspiro[3.4]octane scaffold, in particular, presents two nitrogen atoms that can be functionalized to fine-tune properties such as basicity, hydrogen bonding capacity, and overall pharmacology. The methyl group at the 2-position provides a fixed substitution vector, while the secondary amine at the 6-position serves as a versatile handle for further chemical elaboration. This application note will guide the user through a logical progression of experiments to build a comprehensive pharmacological profile of the oxalate salt of this compound.

Compound Properties and Handling

Proper handling and preparation of the test compound are foundational to reproducible and reliable experimental results. This compound is a solid at room temperature. The oxalate salt form is often chosen to improve solubility and handling of amine-containing compounds.

PropertyValue (Predicted/Typical)Source / Comment
IUPAC Name 2-methyl-2,6-diazaspiro[3.4]octane;oxalic acidBased on chemical structure[6]
CAS Number 1408074-75-8Fluorochem[6]
Molecular Formula C₉H₁₆N₂O₄C₇H₁₄N₂ (base) + C₂H₂O₄ (oxalic acid)
Molecular Weight 216.24 g/mol
Solubility Soluble in water, DMSO, and ethanol.The oxalate salt enhances aqueous solubility. Always verify with a small-scale test.
Storage Store at 4°C, desiccated, protected from light.To prevent degradation.
Protocol 2.1: Preparation of Stock Solutions

Causality: A high-concentration, validated stock solution in an appropriate solvent like DMSO is critical for accurate serial dilutions. DMSO is a common choice as it is compatible with most cell-based assays at low final concentrations (<0.5%).

  • Pre-computation: Calculate the mass of this compound required to prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).

    • Mass (mg) = 10 mmol/L * 0.001 L * 216.24 g/mol * 1000 mg/g = 2.16 mg for 1 mL

  • Weighing: Accurately weigh the required amount of compound using an analytical balance in a fume hood.

  • Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to the vial. Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-protein-binding tubes to minimize freeze-thaw cycles. Store at -20°C.

  • Quality Control: Before use in assays, perform a quality control check on a new batch of stock solution by ensuring its solubility and lack of precipitation upon dilution in aqueous assay buffer.

In Vitro Pharmacological Profiling: A Step-by-Step Approach

The following sections outline a tiered approach to characterizing the compound's interaction with a target GPCR. We will use a hypothetical Gαi-coupled receptor, such as the Dopamine D2 receptor, as a model system.

Primary Assessment: Receptor Binding Affinity

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[7][8] These assays measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis P1 Prepare cell membranes expressing target GPCR A1 Incubate: Membranes + Radioligand + Test Compound (or buffer) P1->A1 A2 Incubate: Membranes + Radioligand + Excess Cold Ligand (for Non-Specific Binding) P1->A2 P2 Prepare serial dilutions of Test Compound P2->A1 P3 Prepare Radioligand (e.g., [3H]-Spiperone for D2R) P3->A1 P3->A2 S1 Rapidly filter mixture through glass fiber filter mat A1->S1 A2->S1 S2 Wash filters to remove unbound radioligand S1->S2 C1 Add scintillation cocktail and count radioactivity S2->C1 D1 Calculate Specific Binding and Plot Competition Curve C1->D1

Caption: Workflow for a competitive radioligand binding assay.

Trustworthiness: This protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand) to ensure that the measured displacement is due to specific interaction with the receptor.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, pH 7.4.

    • Radioligand: [³H]-Spiperone (a D2 receptor antagonist), at a final concentration equal to its Kd value.

    • Non-specific Determinate: 10 µM Haloperidol (an unlabeled D2 antagonist).

    • Membrane Preparation: Commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing the human Dopamine D2 receptor.[9]

  • Procedure (96-well format): a. Prepare serial dilutions of this compound in assay buffer, typically from 100 µM to 0.1 nM. b. To each well, add:

    • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of Non-specific Determinate OR 50 µL of test compound dilution.
    • 50 µL of radioligand diluted in assay buffer.
    • 100 µL of the GPCR membrane preparation diluted in assay buffer (typically 5-20 µg protein/well). c. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[7] d. Harvest the membranes by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B). e. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand. f. Allow filters to dry, then add liquid scintillation cocktail to each well. g. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
  • Data Analysis: a. Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value. d. Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterPlaceholder ValueInterpretation
IC₅₀ 120 nMThe concentration of the compound that displaces 50% of the radioligand.
Ki 65 nMThe affinity of the compound for the receptor, corrected for the radioligand.
Secondary Assessment: Functional Activity

Once binding is confirmed, the next step is to determine if the compound has a functional effect on the receptor. Does it activate the receptor (agonist), block the activity of a native ligand (antagonist), or modulate it in another way (allosteric modulator)?[10]

Since our model D2 receptor is Gαi-coupled, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[1][10]

G cluster_Gq Gq Pathway cluster_Gs Gs Pathway cluster_Gi Gi Pathway receptor GPCR (e.g., D2R) gprotein G-Protein (Gαi/o, Gαs, Gαq/11) receptor->gprotein Ligand Binding effector Effector Enzyme (Adenylyl Cyclase, PLC) gprotein->effector Activation/ Inhibition second_messenger Second Messenger (cAMP, IP3, Ca2+) effector->second_messenger Production/ Release assay Assay Readout second_messenger->assay gq Gαq/11 plc Phospholipase C (PLC) gq->plc ip3 IP3 / Ca2+ plc->ip3 gs Gαs ac_s Adenylyl Cyclase gs->ac_s Activates camp_inc cAMP ↑ ac_s->camp_inc gi Gαi/o ac_i Adenylyl Cyclase gi->ac_i Inhibits camp_dec cAMP ↓ ac_i->camp_dec

Caption: Common GPCR signaling pathways and their corresponding second messenger readouts.

Expertise: This protocol is designed to determine if the compound is a neutral antagonist or an inverse agonist. By stimulating the cells with a known agonist (forskolin, which directly activates adenylyl cyclase, followed by a GPCR agonist like quinpirole), we create a signal window that an antagonist can inhibit.

  • Reagents & Cells:

    • Cell Line: CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.

    • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Agonist: Quinpirole (a D2 receptor agonist).

    • Adenylyl Cyclase Activator: Forskolin.

    • Detection Kit: A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Procedure: a. Seed cells in a 96- or 384-well plate and grow to 80-90% confluency. b. On the day of the assay, aspirate the growth medium and pre-incubate the cells with serial dilutions of this compound (or vehicle) in stimulation buffer for 15-30 minutes at 37°C. c. Add a pre-determined EC₈₀ concentration of quinpirole to all wells (except baseline controls). This concentration gives a robust but submaximal signal, making it sensitive to inhibition. d. Immediately add forskolin (e.g., 1 µM) to all wells to stimulate cAMP production. e. Incubate for 30 minutes at 37°C. f. Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis: a. Normalize the data, setting the signal from cells treated with quinpirole + forskolin as 100% and the signal from cells with forskolin only as 0%. b. Plot the % inhibition of the quinpirole response against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. This value represents the compound's potency as an antagonist.

ParameterPlaceholder ValueInterpretation
Assay Mode AntagonistMeasures the ability of the compound to block the effect of a known agonist.
IC₅₀ 250 nMThe concentration of the antagonist that inhibits 50% of the agonist response.
Efficacy 100% InhibitionIndicates a full antagonist. If the signal goes below the baseline, it's an inverse agonist.

Advanced Characterization: Mechanism of Action

If the compound shows activity, further experiments can elucidate its mechanism. Is it a competitive antagonist (binding to the same site as the endogenous ligand) or an allosteric modulator (binding to a different site)?[11]

Protocol 4.1: Schild Regression for Determining Competitive Antagonism

Authoritative Grounding: A Schild analysis is a classical pharmacological method to differentiate competitive from non-competitive antagonism. For a true competitive antagonist, the dose-ratio should be related to the antagonist concentration in a linear fashion with a slope of 1 on a Schild plot.

  • Procedure: a. Perform several full agonist (e.g., quinpirole) dose-response curves, each in the presence of a different, fixed concentration of the antagonist (this compound). Include a curve with no antagonist. b. For each antagonist concentration, determine the EC₅₀ of the agonist.

  • Data Analysis: a. Calculate the Dose Ratio (DR) for each antagonist concentration: DR = EC₅₀ (with antagonist) / EC₅₀ (without antagonist) . b. Create a Schild plot: Plot log(DR - 1) on the y-axis versus the log concentration of the antagonist on the x-axis. c. Perform a linear regression on the data.

  • Interpretation:

    • If the slope of the line is not significantly different from 1.0, the antagonism is likely competitive.

    • The x-intercept of the regression line provides the pA₂, which is the negative log of the antagonist's equilibrium dissociation constant (KB). A higher pA₂ indicates a more potent antagonist.

    • A slope significantly different from 1.0 suggests non-competitive antagonism, which could be due to allosteric modulation.

Summary and Future Directions

This application note provides a robust framework for the initial characterization of this compound as a GPCR modulator. By following these protocols, a researcher can determine the compound's binding affinity (Ki), functional potency (IC₅₀), and mode of antagonism (e.g., competitive).

Successful characterization opens the door to further studies, including:

  • Selectivity Profiling: Screening the compound against a panel of related and unrelated GPCRs to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand which chemical features are critical for its activity.[12]

  • In Vivo Studies: Evaluating the compound's efficacy, pharmacokinetics, and safety in relevant animal models of disease.

The unique spirocyclic nature of this compound makes it a valuable chemical tool and a promising starting point for the development of next-generation therapeutics targeting GPCRs.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • GPCR-radioligand binding assays. PubMed. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. Available at: [Link]

  • 2-Oxa-6-azaspiro[3.4]octane oxalate | C8H13NO5. PubChem. Available at: [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available at: [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Available at: [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Thieme Chemistry. Available at: [Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery. PubMed Central. Available at: [Link]

  • Delineating the stepwise millisecond allosteric activation mechanism of the class C GPCR dimer mGlu5. PubMed Central. Available at: [Link]

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central. Available at: [Link]

  • Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. Available at: [Link]

  • Allosteric modulation of G protein-coupled receptor signaling. PubMed Central. Available at: [Link]

  • Allosteric modulation and functional selectivity of G protein-coupled receptors. PubMed Central. Available at: [Link]

Sources

Application Note: Strategic N-Alkylation of 2,6-Diazaspiro[3.4]octane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,6-diazaspiro[3.4]octane scaffold is a highly valued structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity make it a privileged core for developing novel therapeutics targeting a wide range of diseases.[1][2] N-alkylation of this diamine framework is a critical step for generating compound libraries and exploring structure-activity relationships (SAR). However, the differential reactivity of the two nitrogen atoms—one within an azetidine ring and the other in a pyrrolidine ring—presents a significant challenge for achieving selective functionalization. This guide provides a comprehensive overview of strategic approaches to the N-alkylation of 2,6-diazaspiro[3.4]octane derivatives, with a focus on field-proven protocols that ensure high selectivity and yield. We detail a robust reductive amination procedure for mono-alkylation, discuss alternative methods, and explain the underlying chemical principles to empower researchers in their drug development endeavors.

Introduction: The Significance of the 2,6-Diazaspiro[3.4]octane Core

Spirocyclic systems have become increasingly prominent in drug discovery programs as they offer a route to escape "flatland" chemistry, providing compounds with improved physicochemical properties and novel intellectual property space.[2][3] The 2,6-diazaspiro[3.4]octane core, with its high fraction of sp³-hybridized carbons (Fsp³), is an exemplary scaffold that imparts desirable properties to drug candidates.[1] Its rigid structure can pre-organize substituents into well-defined vectors, enhancing binding affinity and selectivity for biological targets. Consequently, this motif is found in a growing number of potent and selective bioactive molecules, including inhibitors of viral proteins, modulators of signaling pathways, and antagonists for CNS receptors.[1][4]

The ability to precisely functionalize one or both nitrogen atoms of the spirocyclic core is paramount for medicinal chemistry campaigns. N-alkylation introduces substituents that can modulate a compound's potency, selectivity, solubility, and metabolic stability. This document serves as a practical guide to the most effective methods for this crucial transformation.

Mechanistic Considerations & Strategic Approaches

The primary challenge in the derivatization of 2,6-diazaspiro[3.4]octane is controlling selectivity. The two secondary amines exhibit different steric and electronic properties, making selective mono-alkylation difficult without a proper strategy. Direct alkylation with alkyl halides often leads to mixtures of mono- and di-alkylated products, complicating purification and lowering yields.[5][6]

To overcome this, two primary strategies are employed:

  • Protecting Group Strategy: This is the most reliable method for ensuring regioselectivity. One nitrogen is temporarily masked with a protecting group (e.g., Boc, Cbz), allowing the other to be selectively alkylated. The protecting group can then be removed to yield the mono-alkylated product or to allow for a different functionalization at the second nitrogen.[7][8] The use of an orthogonally protected spirocycle is a powerful, albeit more synthetically demanding, approach for building molecular diversity.[9]

  • Reductive Amination: This is one of the most robust and widely used methods for N-alkylation.[10][11] It involves the in situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by immediate reduction. This method inherently avoids the over-alkylation issues common with direct alkylation because the resulting tertiary amine is significantly less reactive towards further iminium ion formation.[5][11]

Comparative Overview of N-Alkylation Methods
MethodAlkylating AgentKey ReagentsAdvantagesDisadvantages
Reductive Amination Aldehydes, KetonesSodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)Excellent control over mono-alkylation[5]; Wide substrate scope; Mild reaction conditions; Tolerates many functional groups.[10]Requires a carbonyl compound as the alkyl source; Borohydride reagents are water-sensitive.
Direct Alkylation Alkyl Halides (R-Br, R-I)K₂CO₃, Et₃N, DIPEASimple procedure; Utilizes readily available alkyl halides.Prone to over-alkylation (di-alkylation)[6]; May require elevated temperatures; Less suitable for complex substrates.
Buchwald-Hartwig Amination Aryl/Heteroaryl HalidesPalladium catalyst, Phosphine ligand, BaseExcellent for N-arylation; Broad functional group tolerance; Mild conditions.[12][13][14]Primarily for aryl groups, not alkyls; Requires expensive catalysts and ligands.

Detailed Experimental Protocol: Mono-N-Alkylation via Reductive Amination

This protocol describes the selective N-alkylation of the pyrrolidine nitrogen in 2,6-diazaspiro[3.4]octane by first protecting the more reactive azetidine nitrogen with a Boc group. The rationale for this selectivity lies in the reduced ring strain of the five-membered pyrrolidine ring compared to the four-membered azetidine, which can influence the relative nucleophilicity of the nitrogens.

Diagram of General Reaction Scheme

Caption: General scheme for selective mono-N-alkylation.

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate≥95%CommercialThe starting protected amine.
Aldehyde or Ketone (R-CO-R')Reagent GradeCommercialThe source of the alkyl group (1.1 equiv).
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥95%CommercialMild reducing agent (1.5 equiv). Handle with care.
1,2-Dichloroethane (DCE)AnhydrousCommercialReaction solvent. Dichloromethane (DCM) is an alternative.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercialFor aqueous workup (quenching).
Dichloromethane (DCM)ACS GradeCommercialFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Round-bottom flask, magnetic stirrer, TLC plates, etc.------Standard laboratory glassware.
Step-by-Step Protocol

Caption: Experimental workflow for reductive amination.

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.0 equivalent). Dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Aldehyde Addition: Add the desired aldehyde or ketone (1.1 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture in small portions over 10-15 minutes.[11] Causality Note: Portion-wise addition is crucial to control the initial, often slightly exothermic, reaction and to prevent clumping of the reagent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. The reaction is typically complete within 1-4 hours, indicated by the consumption of the starting amine.

  • Workup (Quenching): Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (DCM).

  • Drying and Concentration: Combine all organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

  • Characterization: Combine the pure fractions, concentrate, and characterize the final N-alkylated product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the monitoring and purification steps.

  • In-Process Control: TLC or LC-MS analysis is a mandatory checkpoint to confirm the reaction's endpoint. This prevents premature workup (leading to low yield) or unnecessarily long reaction times (risking side-product formation).

  • Purification: Column chromatography is essential for removing unreacted starting materials, excess reagents (like the aldehyde), and any potential byproducts, ensuring the final compound is of high purity for subsequent biological testing or further synthetic steps.

  • Final Analysis: Full characterization (NMR, MS) provides definitive proof of the desired product's identity and purity, validating the success of the procedure.

Conclusion

The N-alkylation of 2,6-diazaspiro[3.4]octane is a cornerstone transformation for leveraging this valuable scaffold in drug discovery. While direct alkylation is fraught with selectivity issues, a strategic approach using protecting groups combined with a robust reductive amination protocol offers a reliable and high-yielding path to selectively functionalized derivatives. The detailed methodology presented here provides researchers with a field-proven system for synthesizing novel N-alkylated 2,6-diazaspiro[3.4]octane analogs, enabling the systematic exploration of chemical space and the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Benchchem. (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
  • Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC.
  • PubMed. (2007). Synthesis and biological studies of N-alkylated cyclic diamines.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
  • Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Iridium-catalyzed N-alkylation of diamines with glycerol.
  • SciSpace. (2019). Protecting Group Strategies in Carbohydrate Chemistry.
  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.
  • Journal of the American Chemical Society. (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis.
  • National Institutes of Health. (n.d.). Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. PMC.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • J&K Scientific. (n.d.). 2-Methyl-2,6-diazaspiro[3.4]octane.
  • PubMed. (2023). Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines].
  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Diva-Portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
  • ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using N,N‐dialkyl formamides (I) or nitriles (II–IV) as alkylating agents.
  • JOCPR. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • PubMed Central. (n.d.). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.
  • Scholarly Publications Leiden University. (2018). Novel protecting group strategies in the synthesis of oligosaccharides.
  • MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Royal Society of Chemistry. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane.
  • National Institutes of Health. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC.
  • ResearchGate. (n.d.). Synthesizing chiral spiro compounds using asymmetric amination chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 1,6-Diazaspiro[3.4]octane.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Grokipedia. (n.d.). Buchwald–Hartwig amination.

Sources

Application Note: Comprehensive Characterization of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-2,6-diazaspiro[3.4]octane is a spirocyclic diamine that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its rigid, three-dimensional structure is of significant interest for the synthesis of novel therapeutic agents. The oxalate salt form enhances its stability and crystallinity, making it easier to handle and store.[3] Accurate and comprehensive characterization of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate (Figure 1) is critical to ensure its identity, purity, and suitability for downstream applications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Figure 1: Chemical Structure of this compound Molecular Formula: C₉H₁₆N₂O₄ Molecular Weight: 216.24 g/mol [4][5] CAS Number: 1408074-75-8[4]

Physicochemical Properties

A summary of the key physicochemical properties of the free base, 2-Methyl-2,6-diazaspiro[3.4]octane, is provided in Table 1. These properties are essential for understanding the compound's behavior in various analytical systems.

Table 1: Physicochemical Properties of 2-Methyl-2,6-diazaspiro[3.4]octane (Free Base)

PropertyValueSource
Molecular FormulaC₇H₁₄N₂[6]
Molecular Weight126.20 g/mol [6]
Density1.03 g/cm³[6]
Boiling Point177.5 °C at 760 mmHg[6]
Flash Point69.6 °C[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the identity and purity of this compound.

¹H NMR Spectroscopy: Rationale and Protocol

Expertise & Experience: ¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their connectivity. For 2-Methyl-2,6-diazaspiro[3.4]octane, the spectrum is expected to show distinct signals for the methyl group, the methylene groups of the azetidine and pyrrolidine rings, and the N-H proton of the secondary amine. The oxalate counterion will likely result in the protonation of the nitrogens, leading to a downfield shift of the adjacent protons.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will exchange with the N-H protons, causing their signals to disappear, which can be a useful diagnostic tool.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton acquisition.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Expected ¹H NMR Data (in D₂O): The following are predicted chemical shifts. Actual values may vary.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.0 - 3.5m4HMethylene protons adjacent to N in the pyrrolidine ring
~3.5 - 4.0m4HMethylene protons of the azetidine ring
~2.8s3HMethyl group on the nitrogen
¹³C NMR Spectroscopy: Rationale and Protocol

Expertise & Experience: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in the molecule.[7] For 2-Methyl-2,6-diazaspiro[3.4]octane, we expect to see distinct signals for the spiro carbon, the methyl carbon, and the methylene carbons of both rings. The presence of the oxalate counterion will have a minor effect on the carbon chemical shifts.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D carbon acquisition with proton decoupling.

    • Number of Scans: 512-2048 scans, as the natural abundance of ¹³C is low.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Data (in D₂O): The following are predicted chemical shifts. Actual values may vary.

Predicted Chemical Shift (ppm)Assignment
~165Oxalate carbonyl
~60-70Spiro carbon
~50-60Methylene carbons of the azetidine ring
~45-55Methylene carbons of the pyrrolidine ring
~40-50Methyl carbon

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[8] For this compound, electrospray ionization (ESI) is a suitable "soft" ionization technique that will likely show the protonated molecular ion of the free base.

Rationale and Protocol

Expertise & Experience: In ESI-MS, the oxalate salt will dissociate in solution, and the free base, 2-Methyl-2,6-diazaspiro[3.4]octane, will be protonated to form the [M+H]⁺ ion. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for amines involve alpha-cleavage.[9]

Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: m/z 50-500.

  • Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Expected Mass Spectrometry Data:

m/zIon
127.123[M+H]⁺ (Calculated for C₇H₁₅N₂⁺: 127.1235)

Predicted Fragmentation Pattern: Alpha-cleavage is expected to be the dominant fragmentation pathway.

G M [M+H]⁺ m/z = 127 frag1 Loss of CH₃ m/z = 112 M->frag1 α-cleavage frag2 Loss of C₂H₄ m/z = 99 M->frag2 Ring opening

Caption: Predicted MS fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[10]

Rationale and Protocol

Expertise & Experience: The FTIR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching (from the protonated secondary amine), C-H stretching (aliphatic), and the characteristic strong absorptions of the oxalate counterion (C=O and C-O stretching).[11]

Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform a background subtraction and analyze the resulting spectrum.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (secondary amine salt)
2960-2850StrongC-H stretch (aliphatic)
1720-1700StrongC=O stretch (oxalate)
1470-1450MediumC-H bend (aliphatic)
1300-1200StrongC-O stretch (oxalate)

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a compound and for quantitative analysis. Due to the polar nature of 2-Methyl-2,6-diazaspiro[3.4]octane, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a polar-embedded or polar-endcapped column is recommended.[12]

Rationale and Protocol

Expertise & Experience: Separating polar compounds like 2-Methyl-2,6-diazaspiro[3.4]octane can be challenging on traditional C18 columns. A HILIC method utilizes a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating polar analytes. Alternatively, a reversed-phase column with enhanced polarity can be employed.[13]

Protocol (HILIC Method):

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., silica-based with amide or diol functional groups), 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 10 mM Ammonium formate in water, pH 3.0.

    • Gradient: 95% A to 50% A over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (due to the lack of a strong chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

G cluster_0 HPLC Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Injection (10 µL) prep->inject sep HILIC Separation (Gradient Elution) inject->sep detect UV Detection (210 nm) sep->detect data Data Analysis (Purity Assessment) detect->data

Caption: HPLC analysis workflow.

Conclusion

The analytical techniques outlined in this application note provide a comprehensive framework for the characterization of this compound. The combination of NMR, MS, FTIR, and HPLC allows for unambiguous structural confirmation and purity assessment, ensuring the quality of this important building block for research and development in the pharmaceutical industry. The provided protocols are robust starting points and can be further optimized based on the specific instrumentation and analytical requirements.

References

  • iChemical. (n.d.). 2-methyl-2,6-diazaspiro[3.4]octane, CAS No. 135380-30-2. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 5′-Chlorospiro(benzo[d][4][14]dioxole-2,4′-[6][14][15]thiadiazin). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C8H18 mass spectrum of octane fragmentation pattern. Retrieved from [Link]

  • ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). Current and Potential Applications of Simultaneous DSC-FTIR Microspectroscopy for Pharmaceutical Analysis. Retrieved from [Link]

  • PubMed. (2005). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 13.6: Interpreting Mass Spectra. Retrieved from [Link]

  • ResearchGate. (2021). Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]

  • Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • NIH. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR. Retrieved from [Link]

  • EMAN RESEARCH PUBLISHING. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • ResearchGate. (2025). API-Mass Spectrometry of Polyketides. II. Fragmentation Analysis of 6-Deoxyerythronolide B Analogs. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for the Preparation of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Methyl-2,6-diazaspiro[3.4]octane is a spirocyclic diamine that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure can impart favorable properties to drug candidates, such as improved metabolic stability and target-binding affinity. The oxalate salt of this compound is often preferred for its crystalline nature, which facilitates purification, handling, and formulation.[1][2] This document provides a detailed guide to the laboratory-scale synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane and its subsequent conversion to the stable oxalate salt. The protocols described herein are based on established principles of organic synthesis and salt formation, drawing analogies from the preparation of similar diazaspirocyclic systems and their salts.

Chemical Profile

PropertyValue
Compound Name 2-Methyl-2,6-diazaspiro[3.4]octane oxalate
CAS Number 1408074-75-8[3]
Molecular Formula C₉H₁₆N₂O₄[3]
Molecular Weight 216.24 g/mol [3]
Appearance Off-white to white solid
Purity ≥95%

Part 1: Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane (Free Base)

Experimental Workflow: Synthesis of the Free Base

cluster_0 Step 1: Synthesis of Protected 2,6-Diazaspiro[3.4]octane cluster_1 Step 2: Methylation cluster_2 Step 3: Deprotection A Starting Materials B Multi-step Synthesis A->B C Protected 2,6-Diazaspiro[3.4]octane B->C D Protected 2,6-Diazaspiro[3.4]octane E Reductive Amination or Direct Alkylation D->E F Protected 2-Methyl-2,6-diazaspiro[3.4]octane E->F G Protected 2-Methyl-2,6-diazaspiro[3.4]octane H Cleavage of Protecting Group G->H I 2-Methyl-2,6-diazaspiro[3.4]octane (Free Base) H->I

Caption: Synthetic workflow for 2-Methyl-2,6-diazaspiro[3.4]octane free base.

Materials and Equipment

  • Protected 2,6-diazaspiro[3.4]octane (e.g., N-Boc-2,6-diazaspiro[3.4]octane)

  • Methylating agent (e.g., formaldehyde, methyl iodide)

  • Reducing agent (if applicable, e.g., sodium triacetoxyborohydride)

  • Base (e.g., triethylamine, potassium carbonate)

  • Deprotecting agent (e.g., trifluoroacetic acid, hydrochloric acid)

  • Anhydrous solvents (e.g., dichloromethane, methanol, acetonitrile)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment (for purification)

Protocol: Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane (Illustrative Example via Reductive Amination)

This protocol assumes the starting material is N-Boc-2,6-diazaspiro[3.4]octane.

  • Reductive Amination:

    • Dissolve N-Boc-2,6-diazaspiro[3.4]octane (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add formaldehyde (1.1 eq, 37% in water) to the solution.

    • Stir the mixture for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-Boc-2-methyl-2,6-diazaspiro[3.4]octane.

  • Deprotection:

    • Dissolve the purified N-Boc-2-methyl-2,6-diazaspiro[3.4]octane in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify to pH >12 with 1 M NaOH.

    • Extract the aqueous layer with DCM or another suitable organic solvent (5x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude 2-Methyl-2,6-diazaspiro[3.4]octane free base. The crude product may be used directly in the next step or purified by distillation if necessary.

Part 2: Preparation of this compound

The formation of the oxalate salt is an acid-base reaction between the basic nitrogen atoms of the diamine and the acidic protons of oxalic acid. This process is typically performed in a suitable solvent to facilitate the reaction and subsequent precipitation of the salt.

Reaction Mechanism: Oxalate Salt Formation

Reactants 2-Methyl-2,6-diazaspiro[3.4]octane (Free Base) + Oxalic Acid Solvent Solvent (e.g., Isopropanol, Ethanol) Reactants->Solvent Dissolution Product This compound (Precipitate) Solvent->Product Precipitation

Caption: Process flow for oxalate salt formation.

Materials and Equipment

  • 2-Methyl-2,6-diazaspiro[3.4]octane (free base)

  • Anhydrous oxalic acid

  • Anhydrous solvents (e.g., isopropanol, ethanol, acetone)[7][8]

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying oven or vacuum desiccator

Protocol: Oxalate Salt Formation

  • Preparation of Solutions:

    • In a clean, dry Erlenmeyer flask, dissolve the crude or purified 2-Methyl-2,6-diazaspiro[3.4]octane free base (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol, approximately 5-10 volumes).

    • In a separate flask, prepare a solution of anhydrous oxalic acid (1.0-1.1 eq) in the same anhydrous solvent. Gentle warming may be necessary to fully dissolve the oxalic acid.

  • Salt Formation and Precipitation:

    • While stirring the solution of the free base, add the oxalic acid solution dropwise.

    • A precipitate should begin to form. The reaction is often instantaneous.[7]

    • To maximize precipitation, it is advisable to cool the reaction mixture in an ice bath (0-5 °C) for 1-2 hours.[7]

    • If precipitation is slow to initiate, scratching the inside of the flask with a glass rod can induce crystallization.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold, anhydrous solvent to remove any soluble impurities.

    • Dry the solid under vacuum at a temperature not exceeding 40-50 °C to a constant weight.

  • Recrystallization (Optional, for higher purity):

    • The oxalate salt can be further purified by recrystallization.

    • Dissolve the salt in a minimal amount of a hot solvent mixture, such as ethanol/water.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a cold solvent, and dry as described above.

Key Reaction Parameters

ParameterRecommended ConditionRationale
Stoichiometry 1.0 : 1.0 - 1.1 (Diamine : Oxalic Acid)A slight excess of oxalic acid can ensure complete conversion of the diamine to the salt.
Solvent Anhydrous Isopropanol, Ethanol, or Acetone[7][8]These solvents provide good solubility for the reactants but lower solubility for the oxalate salt, promoting precipitation. Anhydrous conditions prevent the formation of oils.[8]
Temperature 0-25 °CThe reaction is typically exothermic. Cooling can improve the yield by decreasing the solubility of the product salt.[7]
Reaction Time Instantaneous to 1 hourThe acid-base reaction is generally very fast.[7]

Safety and Handling

  • 2-Methyl-2,6-diazaspiro[3.4]octane and its oxalate salt should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Oxalic acid is toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.[9]

  • Solvents such as dichloromethane, methanol, and acetone are flammable and/or toxic. Handle with appropriate care and dispose of waste according to institutional guidelines.

  • The hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

The protocols outlined in this application note provide a comprehensive guide for the synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane and its conversion to the oxalate salt. By following these procedures and adhering to good laboratory practices, researchers can reliably produce this valuable building block for applications in drug discovery and development. The use of the oxalate salt form offers advantages in terms of handling, purification, and stability, making it an ideal intermediate for further synthetic transformations.

References

  • Sciencemadness Discussion Board. (2009). Forming oxalte salts of amines. Retrieved from [Link]

  • Orain, D., Hintermann, S., Pudelko, M., Carballa, D., & Jedrzejczak, A. (2015). Synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane and 2,6-diazaspiro[3.4]octane analogs as versatile building blocks in medicinal chemistry. Synlett.
  • Selvita. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2857424A - Preparation of oxalic acid salts of phenylene diamines.
  • Google Patents. (n.d.). WO2016026974A1 - Oxalate salt of ruxolitinib.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. The spirocyclic diamine core is a valuable scaffold in modern drug discovery, and mastering its synthesis is key to accelerating research programs.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address specific challenges encountered during the multi-step synthesis. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles.

Overview of a Common Synthetic Pathway

A prevalent and robust strategy for synthesizing 2-Methyl-2,6-diazaspiro[3.4]octane involves a multi-step sequence starting from a differentially protected diazaspiro[3.4]octane precursor. A common intermediate is the N-benzyl protected scaffold, which allows for selective functionalization of the second nitrogen atom. The overall workflow can be visualized as follows:

Synthetic_Workflow A 6-Benzyl-2,6-diazaspiro[3.4]octane (Protected Precursor) B 2,6-Diazaspiro[3.4]octane (Diamine Intermediate) A->B Step 1: N-Debenzylation (e.g., Catalytic Hydrogenation) C 2-Methyl-2,6-diazaspiro[3.4]octane (Free Base) B->C Step 2: Selective N-Methylation (e.g., Reductive Amination) D This compound (Final Product) C->D Step 3: Salt Formation (Oxalic Acid)

Caption: General Synthetic Workflow

Part 1: Troubleshooting the N-Debenzylation Step

The removal of the N-benzyl protecting group is a critical step that can often be a source of yield loss if not properly optimized.

Q1: My catalytic hydrogenation for removing the N-benzyl group is sluggish or stalls completely. What are the likely causes and solutions?

A1: This is a frequent issue in hydrogenative deprotections of amines. The primary causes are catalyst deactivation (poisoning) and suboptimal reaction conditions.

  • Causality - Catalyst Poisoning: Both the substrate and the product are amines, which are Lewis bases. They can coordinate strongly to the palladium metal center of the Pd/C catalyst, blocking active sites and inhibiting its catalytic activity.[3] This is why debenzylation of amines is often more challenging than, for instance, O-benzyl ethers.

  • Troubleshooting Strategies:

    • Acid Additive: The addition of a stoichiometric amount of a strong acid (like HCl or H₂SO₄) or a weaker acid (like acetic acid) can protonate the amine, forming an ammonium salt. This prevents the lone pair from coordinating to the palladium, thereby protecting the catalyst. However, the resulting amine salt might be a slower-acting catalyst poison.[3]

    • Catalyst Choice & Loading: Not all Pd/C catalysts are equal. Use a high-quality catalyst with good dispersion. For stubborn debenzylations, increasing the catalyst loading (e.g., from 10 mol% to 20-30 mol%) can be effective, though this has cost implications on a larger scale.

    • Hydrogen Pressure: Increasing the hydrogen pressure (from atmospheric to 50-100 psi or higher) increases the concentration of hydrogen on the catalyst surface, which can accelerate the reaction and overcome partial catalyst inhibition.

    • Solvent Selection: Protic solvents like methanol or ethanol are standard and generally effective. Ensure the solvent is thoroughly deoxygenated before introducing the catalyst.

    • Alternative Methods: If catalytic hydrogenation remains problematic, consider alternative deprotection strategies such as using laccase from Trametes versicolor with TEMPO, which is an efficient enzymatic system that uses oxygen as a mild oxidant in an aqueous medium.[4]

Condition Potential Issue Recommended Action
Catalyst Poisoning by amine lone pairs.Add 1.0-1.1 equivalents of HCl or acetic acid.
Hydrogen Low surface concentration.Increase H₂ pressure to 50-100 psi.
Temperature Insufficient kinetic energy.Gently warm the reaction to 30-40 °C (monitor for side reactions).
Purity Impurities from previous steps (e.g., sulfur compounds) are potent catalyst poisons.Ensure the starting material is of high purity.

Q2: I observe side products during the debenzylation. What are they and how can I avoid them?

A2: Side product formation often relates to over-reduction or ring-opening, although the latter is less common for this specific scaffold. In related systems, prolonged reaction times at elevated temperatures can sometimes lead to undesired products.[5] The primary strategy is to monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Using milder conditions (lower temperature, atmospheric pressure if feasible) can minimize the formation of degradation products.

Part 2: Optimizing the Selective N-Methylation

Introducing the single methyl group onto the symmetric 2,6-diazaspiro[3.4]octane intermediate requires precise control to avoid over-methylation.

Q3: My N-methylation reaction gives a mixture of unreacted starting material, the desired mono-methylated product, and the di-methylated byproduct. How can I improve selectivity?

A3: This is a classic selectivity challenge. The most robust method for achieving clean mono-methylation is the Eschweiler-Clarke reaction or a related reductive amination protocol.

  • Causality - Reaction Stoichiometry and Rate: The mono-methylated product is also a nucleophile and can react with formaldehyde to form the di-methylated species. The key to selectivity is to control the stoichiometry of the reagents carefully. Reductive amination involves the formation of an iminium ion intermediate, which is then reduced.

  • Troubleshooting Strategies:

    • Control Stoichiometry: Use a slight excess, but no more than 1.1-1.2 equivalents, of aqueous formaldehyde. Using a large excess is the most common reason for di-methylation.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild reducing agent that can be added directly to the mixture of the amine and aldehyde, allowing for an in-situ imine formation and reduction.[6] It is generally more selective and easier to handle than sodium cyanoborohydride.

    • Slow Addition: Add the formaldehyde solution dropwise to a solution of the diamine intermediate at a reduced temperature (e.g., 0 °C) before adding the reducing agent. This keeps the instantaneous concentration of the electrophile low, favoring the initial reaction with the more abundant starting material.

    • pH Control: The rate of imine formation is pH-dependent. In some cases, adding a small amount of acetic acid can catalyze imine formation without significantly impacting the reducing agent.

Troubleshooting_Methylation Start Problem: Mixture of SM, Mono-Me, Di-Me Products Q1 Is a large excess of formaldehyde being used? Start->Q1 A1_Yes Reduce formaldehyde to 1.1-1.2 equivalents. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No End Improved Selectivity for Mono-Methylated Product A1_Yes->End Q2 Is the reaction temperature controlled? A1_No->Q2 A2_Yes Consider reagent addition order. Q2->A2_Yes Yes A2_No Run reaction at 0 °C to rt. Avoid heating. Q2->A2_No No Q3 How are reagents added? A2_Yes->Q3 A2_No->End A3_All Add formaldehyde dropwise to the amine before adding the reducing agent. Q3->A3_All All at once A3_All->End

Caption: Troubleshooting N-Methylation Selectivity

Protocol: Selective Mono-N-methylation via Reductive Amination
  • Setup: Dissolve 2,6-diazaspiro[3.4]octane (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Aldehyde Addition: Add aqueous formaldehyde (37 wt. %, 1.1 eq) dropwise to the stirred solution over 10-15 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by LC-MS or TLC until the diamine starting material is consumed.[6]

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 2-Methyl-2,6-diazaspiro[3.4]octane free base. This material should be used promptly in the next step.

Part 3: Final Salt Formation and Purification

The final step is the formation of the oxalate salt, which serves as both a purification method and a means to obtain a stable, solid form of the product.

Q4: My final product, this compound, precipitates as a sticky oil instead of a crystalline solid. How can I achieve a solid product?

A4: This is a common crystallization problem, often stemming from impurities or incorrect stoichiometry/solvent conditions.

  • Causality - Crystallization Fundamentals: The formation of a crystalline solid requires a high-purity compound and conditions that favor the slow, ordered arrangement of molecules into a crystal lattice. Impurities disrupt this process. Furthermore, an incorrect ratio of amine to oxalic acid will result in a non-stoichiometric salt mixture that is difficult to crystallize.

  • Troubleshooting Strategies:

    • Purity of the Free Base: The most critical factor is the purity of the free base obtained from the methylation step. If significant amounts of starting material or di-methylated byproduct are present, they will inhibit crystallization. Purify the free base by column chromatography on silica gel if necessary before salt formation.

    • Stoichiometry: The product is a diamine, but only one oxalate salt is being formed. Carefully weigh both the free base and high-purity oxalic acid to ensure a precise 1:1 molar ratio.

    • Solvent System: The choice of solvent is crucial. You need a solvent in which the free base is soluble but the oxalate salt is sparingly soluble. Ethanol, isopropanol (IPA), or mixtures of these with a less polar co-solvent like ethyl acetate or MTBE are excellent starting points.

    • Temperature and Addition: Dissolve the free base in a minimal amount of warm solvent (e.g., IPA). Separately, dissolve the oxalic acid (1.0 eq) in the same warm solvent. Add the oxalic acid solution slowly to the stirred solution of the free base. Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator, promotes the formation of larger, well-defined crystals.[7]

    • Seeding: If you have a small amount of crystalline product from a previous batch, adding a "seed" crystal can help initiate crystallization.

References

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Available from: [Link].

  • Litskan, E. V., & Vashchenko, B. V. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemistry Journal. Available from: [Link].

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry. Available from: [Link].

  • Thieme. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis, 2007(15), 2291-2294. Available from: [Link].

  • ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. Available from: [Link].

  • Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available from: [Link].

  • Royal Society of Chemistry. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications. Available from: [Link].

  • PubChem. 2-methyl-2,6-diazaspiro[3.4]octane. Available from: [Link].

  • ResearchGate. ChemInform Abstract: Selective Deprotection of 2′,6′-Di-O-benzyl-2,3:5,6:3′,4′-tri-O-isopropylidenelactose Dimethyl Acetal. | Request PDF. Available from: [Link].

  • ResearchGate. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available from: [Link].

  • PubChem. 2-Oxa-6-azaspiro[3.4]octane oxalate. Available from: [Link].

  • National Institutes of Health. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals (Basel), 15(1), 89. Available from: [Link].

  • Royal Society of Chemistry. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available from: [Link].

  • ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Available from: [Link].

  • PubMed. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Available from: [Link].

  • Digital CSIC. Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Available from: [Link].

  • Taylor & Francis Online. Synthesis and Investigation of Biological Activity of New Spiro Pyrrolo[3,4-d]Pyrimidine Derivatives: Polycyclic Aromatic Compounds. Available from: [Link].

  • Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
  • Reymond Research Group. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available from: [Link].

  • National Institutes of Health. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC. Available from: [Link].

  • Royal Society of Chemistry. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry. Available from: [Link].

  • MDPI. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][8][9]diazepines. Available from: [Link].

  • ResearchGate. Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Available from: [Link].

  • SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Available from: [Link].

Sources

Technical Support Center: Purification of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate. This guide is designed for researchers, scientists, and drug development professionals who are working with this spirocyclic diamine oxalate salt. The unique structural features of diazaspiro[3.4]octane derivatives can present specific challenges during purification.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and a foundational experimental protocol to help you achieve the desired purity and yield for your downstream applications.

The core of this guide is built upon the principles of crystallization, the most common and effective method for purifying organic salts.[2] We will explore the critical parameters that govern successful crystallization and how to manipulate them to overcome common obstacles.

Troubleshooting Guide: Common Issues in Purification

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: The product "oils out" or forms a gummy precipitate instead of crystals.
  • Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a supersaturated solution where the nucleation and growth of crystals are kinetically hindered. The high concentration and presence of impurities can lower the melting point of the solid to below the temperature of the solution. For amine salts, this can also be exacerbated by the presence of excess free amine or acid.[3]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount (10-20% of the original volume) of the primary solvent to reduce the level of supersaturation.[4]

    • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Rapid cooling can shock the solution, favoring oil formation over orderly crystal growth.[2]

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[5]

    • Seed Crystals: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.[5]

    • Solvent System Modification: The polarity of your solvent system may be too high. Consider adding a less polar "anti-solvent" dropwise to the solution at room temperature until slight turbidity is observed, then gently heat until the solution is clear again before slow cooling.

Issue 2: Low recovery or yield after recrystallization.
  • Causality: A significant portion of your product remains dissolved in the mother liquor. This can be due to using too much solvent, a solvent system in which the compound is too soluble even at low temperatures, or premature filtration before crystallization is complete.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: During the initial dissolution, use the minimum amount of hot solvent required to fully dissolve the crude product. Working in smaller, more concentrated batches can improve yields.

    • Optimize the Solvent System: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] You may need to screen different solvent systems.

    • Increase Cooling Time and Lower Temperature: Ensure the crystallization process is complete by allowing the flask to stand at a low temperature (e.g., 4°C or in an ice bath) for a sufficient period.

    • Mother Liquor Analysis: Concentrate the mother liquor by rotary evaporation. If a significant amount of solid precipitates, a second crop of crystals can be obtained. Be aware that this second crop may have lower purity.

Issue 3: Poor purity despite successful crystallization (e.g., discoloration, presence of starting materials).
  • Causality: Impurities are being incorporated into the crystal lattice (inclusion) or are adsorbed onto the crystal surface. This can happen if the crystallization occurs too quickly or if the chosen solvent does not effectively solubilize the impurities.

  • Troubleshooting Steps:

    • Slow Down Crystallization: As mentioned previously, rapid crystal growth can trap impurities.[4] Ensure a slow cooling rate.

    • Activated Carbon Treatment: If the discoloration is due to colored, non-polar impurities, you can add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb these impurities. Use with caution, as it can also adsorb some of your product.

    • Hot Filtration: Perform a hot filtration of the dissolved crude product to remove any insoluble impurities before allowing the solution to cool and crystallize.

    • Washing the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

    • Re-crystallization: A second recrystallization of the purified material may be necessary to achieve the desired level of purity.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for the recrystallization of this compound?

A1: Amine oxalate salts are generally polar. A good starting point would be a polar protic solvent like isopropanol (IPA) or ethanol, as these can solubilize the salt when hot but will have reduced solubility upon cooling.[3] Often, a mixed solvent system provides the best results. For example, dissolving the salt in a minimal amount of hot methanol and then slowly adding a less polar co-solvent like ethyl acetate or diethyl ether until turbidity appears can be effective.[3] A systematic solvent screen is highly recommended.

Q2: How can I be sure my product is the correct oxalate salt and not the freebase or a different stoichiometry?

A2: Characterization is key.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The presence of the oxalate counter-ion can be confirmed, and the integration of the peaks corresponding to the 2-Methyl-2,6-diazaspiro[3.4]octane and the oxalate should correspond to the expected stoichiometry.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight of the protonated freebase (the cation) and help identify any impurities.[6][7]

  • Melting Point: A sharp melting point is a good indicator of purity. Compare your experimental value to any available literature values.

Q3: My purified product is highly hygroscopic. How should I handle and store it?

A3: Amine salts, in general, can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[8][9] This can affect the accuracy of weighing and the stability of the compound.

  • Handling: Handle the material in a glove box or under a dry nitrogen atmosphere if possible. If not, work quickly and in a low-humidity environment.

  • Drying: Dry the purified crystals thoroughly under a high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Storage: Store the dried product in a tightly sealed container, preferably within a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite) or phosphorus pentoxide.

Q4: What are the likely impurities I should be looking for?

A4: The impurities will depend on the synthetic route used to prepare the compound. Common impurities could include:

  • Unreacted starting materials or reagents from the synthesis of the spirocyclic amine.

  • Residual free oxalic acid.[10]

  • By-products from the reaction forming the diazaspiro[3.4]octane core.

  • Residual solvents from the reaction or workup. Analytical techniques like HPLC, GC-MS (for volatile impurities), and NMR are essential for identifying and quantifying these impurities.[11]

Experimental Protocols & Data Presentation

Protocol: General Recrystallization of this compound

This is a foundational protocol. The specific solvent and volumes will need to be optimized for your particular sample and scale.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system (e.g., isopropanol, ethanol/ethyl acetate).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This will remove any insoluble impurities (and the activated carbon, if used).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under a high vacuum to remove all traces of solvent.

  • Analysis: Characterize the purified product for purity (e.g., by HPLC, NMR) and determine the yield.

Data Table: Solvent Selection Guide

The choice of solvent is critical for successful recrystallization.[2] The ideal solvent should exhibit a large difference in the solubility of the compound at high and low temperatures.

SolventPolarityBoiling Point (°C)Comments
WaterHigh100May be too polar; risk of hygroscopicity.
MethanolHigh65Good for dissolving, often used with a co-solvent.
EthanolHigh78A good starting point for many amine salts.
Isopropanol (IPA)Medium-High82A very common and effective choice.[3]
AcetonitrileMedium82Can be effective, but is aprotic.
Ethyl AcetateLow-Medium77Often used as an anti-solvent.
Diethyl EtherLow35Used as an anti-solvent; highly volatile.[3]
DichloromethaneLow40Less common for salts, but can be used in mixtures.

Visualizations

Workflow for Recrystallization Troubleshooting

This diagram outlines the decision-making process when encountering common issues during recrystallization.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success oil Product Oils Out observe->oil Failure no_xtals No Crystals Form observe->no_xtals Failure collect Collect, Wash, Dry crystals->collect reheat_add Reheat, Add More Solvent, Cool Slowly oil->reheat_add scratch Scratch Flask or Add Seed Crystal no_xtals->scratch evap Reduce Solvent Volume no_xtals->evap antisolvent Add Anti-Solvent no_xtals->antisolvent analyze Analyze Purity collect->analyze reheat_add->cool evap->cool antisolvent->cool

Caption: A flowchart for troubleshooting common recrystallization outcomes.

Logical Relationship of Purity Analysis

This diagram illustrates the relationship between different analytical techniques for assessing the purity of the final product.

PurityAnalysis product Purified 2-Methyl-2,6-diazaspiro[3.4]octane oxalate hplc HPLC/UPLC Purity (%) Impurity Profile product->hplc Quantitative nmr NMR (¹H, ¹³C) Structural Confirmation Stoichiometry Residual Solvents product->nmr Qualitative lcms LC-MS Mass Confirmation (M+H⁺) Impurity ID product->lcms Qualitative mp Melting Point Sharpness & Range product->mp Physical

Caption: Interrelation of analytical methods for product purity verification.

References

  • ACS Sustainable Chemistry & Engineering. (2019). Oxalic Acid Recovery from High Iron Oxalate Waste Solution by a Combination of Ultrasound-Assisted Conversion and Cooling Crystallization. ACS Publications. [Link]

  • Google Patents. (CN104086398A).
  • Atmospheric Chemistry and Physics. (2023). The effect of atmospherically relevant aminium salts on water uptake. [Link]

  • Hovione. (2022). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • PubMed. (2008). Confirmation by LC-MS/MS of azaspiracids in shellfish from the Portuguese north-western coast. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Google Patents. (US20060217549A1).
  • Sciencemadness.org. (2009). Forming oxalte salts of amines. [Link]

  • Royal Society of Chemistry. (2012). Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • Google Patents. (FR2961803A1).
  • ResearchGate. (2015). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. [Link]

  • Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • ACS Publications. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. [Link]

  • ResearchGate. (2023). Integration of LC/MS, NMR and Molecular Docking for Profiling of Bioactive Diterpenes from Euphorbia mauritanica L. with in Vitro Anti‐SARS‐CoV‐2 Activity. [Link]

  • University of Potsdam. Advice for Crystallization. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • Recovery of oxalic acid from Calcium Oxalate which is waste product from ASK chemicals. [Link]

  • RSC Publishing. (2022). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • NIH. (2021). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • DOI. (2018). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. [Link]

  • Science Publishing Group. (2015). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. [Link]

  • ResearchGate. (2021). core components of analytical method validation for small molecules-an overview. [Link]

  • PubChem. 2-Oxa-6-azaspiro[3.4]octane oxalate. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. [Link]

  • Reddit. (2021). Troubleshooting sodium chloride crystal growth. Reasoning for growth up the cup?. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2021). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]

  • WIPO Patentscope. (WO/2020/179817). PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • NIH. (2013). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. [Link]

  • ResearchGate. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • PubMed. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate. [Link]

  • Mindat. (2019). Techniques for Collectors : Solution: Remove Calcium Oxalate (Probably Produced by Oxalic Acid + Tap Water). [Link]

Sources

Technical Support Center: Synthesis of Azaspiro[3.4]octane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azaspiro[3.4]octane scaffolds. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of these valuable three-dimensional molecular frameworks. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. The information provided is based on established literature and practical field experience to ensure scientific integrity and experimental success.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Low Reaction Yield

Question: My reaction to form the azaspiro[3.4]octane scaffold is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields are a common challenge in spirocycle synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solutions
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or deactivation of reagents/catalysts.- Monitor the reaction progress closely using TLC or LC-MS. - Gradually increase the reaction temperature in increments of 5-10°C. - Extend the reaction time. - Add a fresh portion of the limiting reagent or catalyst.
Side Reactions Competing reaction pathways can consume starting materials and lead to the formation of undesired byproducts. Common side reactions include polymerization, elimination, and rearrangement. For instance, in [3+2] cycloadditions, the transient iminium ion can react with the azomethine ylide or undergo hydrolysis.[1]- Adjust the reaction concentration; sometimes higher dilution can disfavor intermolecular side reactions. - Modify the temperature; some side reactions are more prevalent at higher temperatures. - In cycloaddition reactions, ensure the slow addition of one reagent to the other to maintain a low concentration of the reactive intermediate.
Suboptimal Solvent Choice The solvent plays a critical role in solubility, reaction rate, and stabilization of intermediates. An inappropriate solvent can hinder the reaction. For example, changing the solvent from ethanol to toluene has been shown to improve yields in the synthesis of N-phenyl derivatives of spiro[cycloalkane-pyridazinones].[2]- Screen a range of solvents with varying polarities (e.g., THF, DCM, acetonitrile, toluene). - For reactions involving charged intermediates, consider more polar solvents. - For moisture-sensitive reactions, ensure the use of anhydrous solvents.
Poor Quality of Reagents Impurities in starting materials or reagents can interfere with the reaction or poison catalysts.- Use freshly purified starting materials. - Ensure the quality and activity of reagents, especially organometallics and catalysts.
Product Instability The desired azaspiro[3.4]octane product may be unstable under the reaction or workup conditions, leading to decomposition. For instance, some oxetane cores can be unstable under acidic conditions.[3]- Perform the reaction at a lower temperature. - Use a milder workup procedure (e.g., avoid strong acids or bases). - Isolate the product promptly after the reaction is complete.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of azaspiro[3.4]octane scaffolds.

1. What are the most common synthetic strategies for constructing the azaspiro[3.4]octane core, and what are their relative advantages and disadvantages?

There are several effective strategies for synthesizing azaspiro[3.4]octanes, each with its own set of strengths and weaknesses.[4][5]

Synthetic Strategy Description Advantages Disadvantages
[3+2] Cycloaddition This approach involves the reaction of a three-atom component (e.g., an azomethine ylide) with a two-atom component (an alkene or alkyne).[1]- High atom economy. - Can often be performed in a single step. - Good control over stereochemistry is sometimes possible.- Can be sensitive to substrate scope. - Generation of the reactive intermediate (e.g., ylide) can be challenging. - May result in mixtures of regioisomers.
Annulation Strategies These methods involve the formation of one of the rings onto a pre-existing ring. This can involve either the annulation of the cyclopentane ring or the four-membered azetidine ring.[4][5]- Often utilizes readily available starting materials. - Can be a more convergent approach.- May require multiple steps. - Ring-closing steps can be challenging due to entropic factors.
Ring-Closing Metathesis (RCM) RCM uses a transition metal catalyst (e.g., Grubbs catalyst) to form a cyclic olefin from a diene precursor.[3]- High functional group tolerance. - Effective for the formation of medium and large rings.- Requires a diene precursor, which may add synthetic steps. - Catalyst can be expensive and sensitive to impurities.
Intramolecular Cyclization This involves the formation of one of the rings through an intramolecular nucleophilic attack.- Can be highly efficient for forming small rings. - Stereochemistry can often be controlled by the substrate.- Can be prone to competing elimination reactions. - Requires a substrate with appropriately positioned nucleophile and electrophile.

2. How can I control the diastereoselectivity of my azaspiro[3.4]octane synthesis?

Controlling diastereoselectivity is a critical aspect of synthesizing complex molecules. Several factors can influence the stereochemical outcome of your reaction.

  • Chiral Auxiliaries: The use of a chiral auxiliary on one of the starting materials can direct the stereochemical course of the reaction.

  • Catalyst Control: Chiral catalysts, particularly in cycloaddition and cyclopropanation reactions, can provide high levels of enantioselectivity and diastereoselectivity.

  • Substrate Control: The inherent stereochemistry of the starting materials can often dictate the stereochemistry of the product, especially in intramolecular reactions.

  • Reaction Conditions: Temperature, solvent, and the choice of reagents can all have a significant impact on diastereoselectivity. Lower temperatures often lead to higher selectivity.

3. What are the best practices for purifying azaspiro[3.4]octane derivatives?

The purification of azaspiro[3.4]octane derivatives often requires careful consideration due to their unique physical properties.

  • Flash Column Chromatography: This is the most common method for purification.

    • Solvent System Selection: A good starting point is a mixture of hexanes and ethyl acetate. For more polar compounds, a gradient of methanol in dichloromethane can be effective. The ideal Rf of the target compound on a TLC plate for good separation is typically around 0.3.[6]

    • Additives: For basic compounds (containing a free amine), adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing on the silica gel. For acidic compounds, a small amount of acetic acid may be beneficial.[6]

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification. Screening different solvent systems is key to finding suitable conditions.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative reverse-phase HPLC can be employed. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice.[7]

4. What are some common side products to look out for during the synthesis of azaspiro[3.4]octanes?

The nature of the side products will depend on the specific reaction being performed. However, some general classes of side products to be aware of include:

  • Oligomers/Polymers: In reactions that involve the formation of reactive intermediates, such as ring-closing metathesis or some cycloadditions, oligomerization or polymerization of the starting material can be a significant side reaction.

  • Elimination Products: In intramolecular cyclization reactions, elimination to form an unsaturated product can compete with the desired cyclization.

  • Rearrangement Products: Under certain conditions, particularly with acid or heat, the initial product may rearrange to a more stable isomer. For example, thermal isomerization of azetidines to pyrrolidines has been observed.[4]

  • Hydrolysis Products: If water is present in the reaction, sensitive functional groups such as esters or imines can be hydrolyzed.

5. What is the importance of protecting groups in the synthesis of azaspiro[3.4]octanes?

Protecting groups are often essential for the successful synthesis of complex molecules like azaspiro[3.4]octanes. They serve to:

  • Mask Reactive Functional Groups: This prevents unwanted side reactions at other parts of the molecule while a specific transformation is being carried out.

  • Enable Selective Reactions: By protecting certain functional groups, you can direct the reactivity of your molecule to a specific site.

  • Improve Solubility or Stability: The introduction of a protecting group can sometimes improve the handling characteristics of an intermediate.

Common protecting groups for amines include Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and benzyl groups. The choice of protecting group will depend on the specific reaction conditions that will be used in subsequent steps, as they need to be stable under those conditions and selectively removable later on. An orthogonal protecting group strategy, where different protecting groups can be removed under different conditions, is often employed in multi-step syntheses.[8]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic routes to azaspiro[3.4]octane scaffolds.

Protocol 1: Synthesis of a 2,6-Diazaspiro[3.4]octane via [3+2] Cycloaddition

This protocol is adapted from a literature procedure for the synthesis of a 2,6-diazaspiro[3.4]octane core.[1]

Reaction Scheme:

Materials:

  • N-Boc-azetidin-3-one

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

  • Lithium fluoride

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Horner-Wadsworth-Emmons Olefination: a. To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0°C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise. b. Allow the mixture to warm to room temperature and stir for 30 minutes. c. Cool the reaction mixture back to 0°C and add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction by the slow addition of water. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the α,β-unsaturated ester.

  • [3+2] Cycloaddition: a. To a solution of the α,β-unsaturated ester (1.0 eq) in anhydrous acetonitrile, add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) and lithium fluoride (1.5 eq). b. Heat the reaction mixture to 60°C and stir for 18-24 hours under an inert atmosphere. c. Cool the reaction to room temperature and filter off the solids. d. Concentrate the filtrate under reduced pressure. e. Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired 2,6-diazaspiro[3.4]octane.

Troubleshooting:

  • Low yield in the olefination step: Ensure that the sodium hydride is fresh and that the THF is completely anhydrous. Incomplete deprotonation of the phosphonate will lead to a lower yield.

  • Formation of side products in the cycloaddition: The reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous. If hydrolysis of the iminium intermediate is an issue, consider performing the reaction under strictly inert conditions.[1]

Protocol 2: Annulation Strategy for the Synthesis of 2-Azaspiro[3.4]octane

This protocol outlines a general approach based on annulation strategies described in the literature.[4][5]

Reaction Scheme:

Procedure:

This is a multi-step synthesis that can be approached in two general ways: annulation of the cyclopentane ring onto an azetidine precursor, or annulation of the azetidine ring onto a cyclopentane precursor. The specific steps will vary greatly depending on the chosen route and starting materials. A key transformation often involves an intramolecular cyclization.

General Considerations for Intramolecular Cyclization:

  • Precursor Synthesis: The synthesis of the linear precursor containing both the nucleophilic and electrophilic centers is the first critical phase. This may involve multiple protection and deprotection steps.

  • Cyclization Conditions: The choice of base and solvent is crucial for the success of the intramolecular cyclization. Non-nucleophilic bases such as LDA or KHMDS are often used to deprotonate a carbon nucleophile. The reaction is typically run at low temperatures to control reactivity.

  • Purification: The crude product is purified by flash column chromatography.

Troubleshooting:

  • Intermolecular side reactions: The cyclization step should be run at high dilution to favor the intramolecular pathway.

  • Failure to cyclize: The linear precursor may adopt a conformation that is unfavorable for cyclization. Changing the solvent or temperature may help. In some cases, a different synthetic route to the precursor may be necessary to achieve the desired conformation.

IV. Visualizations

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature incomplete->increase_temp add_reagent Add More Reagent/Catalyst incomplete->add_reagent end Improved Yield extend_time->end increase_temp->end add_reagent->end check_side_products Analyze for Side Products (NMR, MS) complete->check_side_products side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products No Obvious Side Products check_side_products->no_side_products No optimize_conditions Optimize Conditions (Concentration, Temp) side_products_present->optimize_conditions optimize_conditions->end check_workup Review Workup & Purification no_side_products->check_workup product_instability Product Instability? check_workup->product_instability mild_workup Use Milder Workup product_instability->mild_workup Yes purification_issue Purification Issue? product_instability->purification_issue No mild_workup->end optimize_purification Optimize Purification Method purification_issue->optimize_purification Yes optimize_purification->end

Caption: Key Synthetic Routes to Azaspiro[3.4]octanes.

V. References

Sources

Navigating Stability Challenges with 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-2,6-diazaspiro[3.4]octane oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this unique spirocyclic diamine. Our goal is to equip you with the scientific rationale behind experimental best practices to ensure the integrity and reproducibility of your results.

The spirocyclic architecture of molecules like 2-Methyl-2,6-diazaspiro[3.4]octane is increasingly utilized in medicinal chemistry to enhance metabolic stability and conformational rigidity, which are valuable attributes in drug discovery.[1] However, the handling and storage of its oxalate salt form require careful consideration to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its susceptibility to degradation under specific environmental conditions. As an amine oxalate salt, its stability can be compromised by:

  • pH variations: Amine salts can be sensitive to changes in pH. Basic conditions can lead to the deprotonation of the amine, potentially making it more susceptible to oxidation or other reactions. Conversely, strongly acidic conditions might affect the overall salt structure. Studies on similar amine-containing compounds have shown rapid decomposition at a pH greater than 6.[2]

  • Temperature: Elevated temperatures can promote thermal degradation. While oxalate salts are generally crystalline and more stable than the free base, prolonged exposure to heat should be avoided.

  • Light: Photodegradation can be a concern for many organic molecules. It is crucial to protect the compound from light to prevent the formation of unwanted byproducts.

  • Moisture: The presence of water can facilitate hydrolytic degradation, especially if the pH of the solution is not controlled.

  • Oxidizing agents: The amine functional groups can be susceptible to oxidation, leading to the formation of impurities.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To maintain the integrity of this compound, we recommend the following storage conditions, based on best practices for similar amine salts:

ParameterRecommended ConditionRationale
Temperature -20°C is recommended for long-term storage.[1]Minimizes thermal degradation and slows down potential chemical reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidative degradation from atmospheric oxygen.
Light Store in an amber vial or a light-blocking container.Prevents photodegradation.
Moisture Keep in a tightly sealed container in a desiccator.Prevents hydrolysis and degradation due to moisture.

Q3: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after dissolving the compound. What could be the cause?

A3: The appearance of unexpected peaks can be attributed to several factors:

  • Degradation: The compound may have degraded during storage or sample preparation. Review your handling procedures against the recommendations in Q2. The dissolution solvent and its pH can significantly impact stability. For instance, amine solutions can form "heat stable salts" with acidic impurities, leading to a variety of issues.[3][4][5][6]

  • Impurities from Synthesis: The commercial product has a specified purity (e.g., 95.0%).[7] The additional peaks could be known or unknown impurities from the manufacturing process.

  • Interaction with the Analytical System: The compound might be interacting with the column stationary phase or mobile phase components. Ensure the compatibility of your analytical method with amine compounds.

To troubleshoot, we recommend performing a forced degradation study, as outlined in the troubleshooting section below, to identify potential degradation products.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments with this compound.

Issue 1: Inconsistent Experimental Results or Loss of Potency

Inconsistent results or a decrease in the expected biological activity can often be traced back to the degradation of the compound.

Workflow for Investigating Loss of Potency:

A Inconsistent Results/ Loss of Potency Observed B Verify Compound Integrity A->B C Analyze Freshly Prepared Sample vs. Stored Sample B->C D Perform Purity Analysis (HPLC, LC-MS) C->D E Compare Chromatograms D->E F New Peaks Observed in Stored Sample E->F Yes G No Significant Difference E->G No I Degradation Confirmed F->I H Investigate Experimental Protocol G->H J Review Storage and Handling Procedures I->J

Caption: Workflow for troubleshooting inconsistent experimental results.

Step-by-Step Protocol:

  • Verify Compound Integrity:

    • Prepare a fresh solution of this compound from a newly opened container.

    • Prepare a solution from the suspect (stored) sample.

  • Purity Analysis:

    • Analyze both samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Recommended HPLC Conditions (starting point):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid helps to protonate the amines and improve peak shape.

      • Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS detection.

  • Compare Chromatograms:

    • If the chromatogram of the stored sample shows additional peaks or a decrease in the main peak area compared to the fresh sample, degradation has likely occurred.

  • Review Storage and Handling:

    • If degradation is confirmed, meticulously review your storage and handling procedures. Refer to the recommended storage conditions in the FAQ section.

Issue 2: Poor Solubility or Precipitation in Solution

Difficulties in dissolving the compound or precipitation over time can be related to the properties of the salt or changes in the solution environment.

Q: My compound is not dissolving well in my desired solvent. What can I do?

A: The oxalate salt form is generally used to improve crystallinity and handling, but solubility can vary.

  • Solvent Selection: For polar organic solvents, consider DMF or DMSO. For aqueous solutions, the pH will be critical.

  • pH Adjustment: Since the compound is an oxalate salt of a diamine, the pH of the solution will be acidic. If you are using a buffered solution, be aware that amine solutions can be unstable at higher pH.[2] It is advisable to work at a slightly acidic pH (e.g., 4-6) to maintain the protonated and more stable form of the amine.

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

Q: I observed precipitation in my stock solution after storage. Why is this happening?

A: Precipitation upon storage can be due to:

  • Supersaturation: The initial solution may have been supersaturated.

  • Temperature Changes: A decrease in temperature can reduce solubility.

  • Degradation: A degradation product that is less soluble in the solvent may be forming and precipitating out. Analyze the precipitate and the supernatant separately to identify the components.

Forced Degradation Studies: A Proactive Approach

To proactively understand the stability of this compound in your specific experimental conditions, we recommend performing forced degradation studies. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Forced Degradation Experimental Workflow:

cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) F Analyze by LC-MS A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidative Degradation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 60°C in solution) D->F E Photolytic Stress (e.g., UV/Vis light exposure) E->F G Characterize Degradants (MS/MS, NMR if necessary) F->G Start This compound Start->A Start->B Start->C Start->D Start->E

Caption: Experimental workflow for forced degradation studies.

Protocol for Forced Degradation:

  • Prepare Stock Solutions: Dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Apply Stress Conditions:

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Heat a solution at 60°C.

    • Photolytic: Expose a solution to UV and visible light.

  • Monitor Degradation: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute for analysis.

  • Analyze Samples: Use LC-MS to separate and identify the parent compound and any degradation products. The mass-to-charge ratio (m/z) will help in proposing structures for the degradants. A combination of NMR and mass spectrometry is a powerful approach for the complete characterization of metabolites and degradation products.[8]

By understanding the potential degradation pathways, you can proactively adjust your experimental conditions to minimize compound instability and ensure the reliability of your data.

References

  • Amine system problems arising from heat stable salts and solutions to improve system performance. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Effect of pH on the stability of methacholine chloride in solution. (1998). PubMed. Retrieved January 22, 2026, from [Link]

  • Research on the Technical Scheme for Removing Heat Stable Salts From Amine Solutions. (2026, January 7). Retrieved January 22, 2026, from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Photodegradation kinetics of 2,6-dimetylphenol by natural iron oxide and oxalate in aqueous solution. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Mechanisms Responsible for the Interactions among Oxalate, pH, and Fe Dissolution in PM 2.5. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Heat Stable Salts Cleaning and Prevention. (n.d.). ITW Technologies. Retrieved January 22, 2026, from [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025, August 5). ResearchGate. Retrieved January 22, 2026, from [Link]

  • NMR spectroscopy and mass spectrometry in metabolomics analysis of Salvia. (2018, February 20). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. (2024, July 5). Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Synthesis and Optimization of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable sp³-rich building block. The unique three-dimensional structure of diazaspiro[3.4]octane derivatives makes them highly sought-after scaffolds in modern drug discovery, offering novel chemical space compared to traditional flat aromatic structures.[1][2]

This document provides in-depth, field-proven insights into the synthesis, optimization, and troubleshooting of common issues encountered during the preparation of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to adapt and optimize the synthesis for your specific laboratory context.

Section 1: General Synthetic Strategy & Workflow

The synthesis of asymmetrically substituted diamines like 2-Methyl-2,6-diazaspiro[3.4]octane necessitates a robust protecting group strategy to ensure regioselective functionalization. A common and effective approach involves the synthesis of an orthogonally protected 2,6-diazaspiro[3.4]octane core, followed by selective deprotection and methylation of one nitrogen atom, and subsequent removal of the second protecting group. The final step involves salt formation with oxalic acid to yield a stable, crystalline, and easily handleable solid.[3][4]

The following workflow diagram illustrates a validated synthetic pathway.

G start_end start_end process process intermediate intermediate final_product final_product A Precursor Synthesis (e.g., via [3+2] Cycloaddition) B Orthogonal Protection (e.g., N-Boc, N'-Cbz/Bn) A->B Key intermediate formation C Intermediate A: Orthogonally Protected 2,6-Diazaspiro[3.4]octane B->C D Selective Deprotection (e.g., Hydrogenolysis of Cbz/Bn) C->D Unmasking one nitrogen E Intermediate B: Mono-protected Diamine D->E F Reductive Amination (Formaldehyde & NaBH(OAc)₃) E->F Controlled methylation G Intermediate C: N-Methyl, N'-Boc Protected Diamine F->G H Final Deprotection (e.g., TFA or HCl for Boc removal) G->H Unmasking second nitrogen I Free Base: 2-Methyl-2,6-diazaspiro[3.4]octane H->I J Oxalate Salt Formation (Oxalic Acid in EtOH/IPA) I->J Purification & Stabilization K Final Product: This compound J->K

Caption: General workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is an orthogonal protecting group strategy essential for this synthesis?

A: The 2,6-diazaspiro[3.4]octane core has two secondary amine functionalities with similar reactivity. Attempting to directly mono-methylate the unprotected core would result in a statistical mixture of unreacted starting material, the desired mono-methylated product, and the di-methylated byproduct, along with potential quaternary ammonium salts. This mixture is often very difficult to separate.

An orthogonal protecting group strategy, such as using tert-butoxycarbonyl (Boc) and Benzyl (Bn) or Carboxybenzyl (Cbz), is critical.[4] These groups can be removed under different, non-interfering conditions. For example, a Cbz or Bn group can be removed via catalytic hydrogenation, leaving the acid-labile Boc group intact. This allows for the selective methylation of the first nitrogen. Subsequently, the Boc group can be removed with an acid (like TFA or HCl) to yield the final free base.[5]

Q2: What is the purpose of converting the final free base into an oxalate salt?

A: There are several key advantages to converting the final product to its oxalate salt:

  • Improved Stability and Handling: Small, polar diamines are often hygroscopic, low-melting solids or oils that can be difficult to handle and weigh accurately. Crystalline salts are generally more stable, non-hygroscopic, and have sharp melting points.[6]

  • Enhanced Purification: The crystallization process during salt formation is an excellent final purification step. Impurities that may have co-eluted with the free base during chromatography are often excluded from the crystal lattice of the salt, leading to a significant increase in purity.

  • Stoichiometric Integrity: The well-defined stoichiometry of the salt (e.g., one molecule of diamine to one molecule of oxalic acid) ensures consistent molecular weight and simplifies calculations for subsequent reactions.[7][8]

Q3: Which analytical methods are recommended for in-process control and final product characterization?

A: A combination of techniques is crucial:

  • Thin Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for monitoring reaction progress at every step. LC-MS is particularly powerful as it provides both retention time and mass-to-charge ratio, confirming the identity of intermediates and the consumption of starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the definitive method for structural elucidation of intermediates and the final product. ¹H NMR will confirm the presence of the methyl group and the characteristic signals of the spirocyclic core. ¹³C NMR provides information on the number and type of carbon atoms.

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the final product by providing a highly accurate mass measurement.[9]

  • Melting Point: A sharp melting point range for the final oxalate salt is a good indicator of high purity.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting problem problem cause cause solution solution P1 Problem: Low Yield in Cyclization Step C1a Possible Cause: Intermolecular Polymerization P1->C1a C1b Possible Cause: Poor Leaving Group P1->C1b S1a Solution: Use High-Dilution Conditions (e.g., slow addition of substrate to reagent) C1a->S1a S1b Solution: Convert Hydroxyls to Mesylates/Tosylates for better displacement C1b->S1b P2 Problem: Incomplete or Over-Methylation C2a Possible Cause: Over-methylation with MeI P2->C2a C2b Possible Cause: Reaction Stalled P2->C2b S2a Solution: Switch to Reductive Amination (HCHO, NaBH(OAc)₃) for controlled mono-methylation C2a->S2a S2b Solution: Increase temperature moderately. Ensure high purity of amine substrate. C2b->S2b P3 Problem: Final Product Oil / Poor Oxalate Crystal Formation C3a Possible Cause: Residual Impurities (solvents, byproducts) P3->C3a C3b Possible Cause: Incorrect Solvent for Crystallization P3->C3b S3a Solution: Re-purify free base via silica gel chromatography. Ensure product is fully dry. C3a->S3a S3b Solution: Screen solvents (IPA, EtOH, MeCN). Try slow cooling or anti-solvent diffusion (e.g., ether vapor). C3b->S3b

Caption: Decision tree for troubleshooting common synthesis issues.

Detailed Troubleshooting Q&A

Issue 1: The intramolecular cyclization to form the spirocyclic core is giving a low yield.

  • Question: My attempt to form the 2,6-diazaspiro[3.4]octane ring from a linear precursor is resulting in a complex mixture and a very low yield of the desired product. What is happening?

  • Answer & Solution: The most likely cause is competition between the desired intramolecular cyclization and an undesired intermolecular reaction, which leads to oligomers or polymers. This is a common problem in the formation of small- to medium-sized rings.

    Primary Recommendation: Implement High-Dilution Conditions.

    • Causality: By significantly lowering the concentration of the reactant (typically <0.01 M), you decrease the probability of two different molecules finding each other in solution, thus suppressing the intermolecular pathway. The reactive ends of a single molecule, however, remain in close proximity, favoring the intramolecular cyclization.

    • Protocol: Prepare a solution of your linear precursor. In a separate flask, prepare the cyclization reagent (e.g., a base like potassium carbonate or triethylamine in a large volume of solvent like THF or acetonitrile). Using a syringe pump, add the precursor solution to the reagent solution dropwise over several hours (e.g., 4-8 hours). A practical route often involves reductive amination of a suitable aldehyde followed by cyclization.[10][11]

Issue 2: The N-methylation step is messy, showing multiple products on LC-MS.

  • Question: I am trying to methylate the mono-protected diamine using methyl iodide, but I am seeing peaks corresponding to starting material, the desired product, and a higher mass species. How can I achieve clean mono-methylation?

  • Answer & Solution: Using reactive alkylating agents like methyl iodide can be difficult to control, often leading to over-alkylation to form the quaternary ammonium salt. The most reliable and widely used method for clean, controlled N-methylation is reductive amination .

    Primary Recommendation: Use Formaldehyde and a Mild Reducing Agent.

    • Causality: The secondary amine reacts with formaldehyde to form an unstable iminium ion intermediate in situ. This iminium ion is then immediately reduced back to the tertiary methylamine by a selective reducing agent. The reaction is self-limiting because the resulting tertiary amine is unreactive towards formaldehyde under these conditions.

    • Protocol: Dissolve your mono-protected amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE). Add aqueous formaldehyde (37 wt. %, ~1.2 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq). Stir at room temperature and monitor by LC-MS. The reaction is typically complete within 2-4 hours. The mild nature of NaBH(OAc)₃ makes it ideal as it will not reduce other sensitive functional groups.

Issue 3: The final free base is a persistent oil, and it fails to crystallize upon addition of oxalic acid.

  • Question: After deprotection and workup, my 2-Methyl-2,6-diazaspiro[3.4]octane is an oil. When I add a solution of oxalic acid, it either remains an oil or turns into a sticky precipitate. How can I obtain the desired crystalline oxalate salt?

  • Answer & Solution: This issue almost always points to one of two problems: impurities inhibiting crystallization or suboptimal crystallization conditions.

    Recommendations:

    • Verify Purity of the Free Base: Before attempting salt formation, ensure the free base is of high purity. Residual solvents, unreacted starting materials, or byproducts can act as "crystal poisons." Purify the oily free base using silica gel column chromatography. A polar solvent system with a small amount of baseline amine (e.g., 0.5-1% triethylamine in a DCM/Methanol gradient) is often effective to prevent streaking on the column.

    • Optimize Crystallization Conditions:

      • Solvent Choice: The choice of solvent is critical. Ethanol or isopropanol are excellent starting points. Dissolve the purified free base in a minimal amount of warm solvent. In a separate flask, dissolve exactly one molar equivalent of oxalic acid in the same warm solvent. Add the oxalic acid solution to the amine solution.

      • Induce Crystallization: If crystals do not form on cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, employ an anti-solvent technique by slowly diffusing a solvent in which the salt is insoluble (e.g., diethyl ether or heptane) into the concentrated solution.

Section 4: Key Process Parameters & Data

Optimizing reaction parameters is key to achieving high yield and purity. The following table provides a summary of typical conditions for the critical reductive amination step, based on established protocols for similar transformations.[10]

ParameterRecommended ConditionRationale / Scientist's Note
Substrate Mono-protected 2,6-diazaspiro[3.4]octaneHigh purity is essential; residual deprotection reagents must be removed.
Methylating Agent Formaldehyde (37% aq. solution)Provides the carbonyl source for iminium ion formation.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for iminium ions over other carbonyls. Less basic and moisture-sensitive than NaBH₃CN or NaBH₄.
Stoichiometry Amine:HCHO:NaBH(OAc)₃ = 1 : 1.2 : 1.5A slight excess of reagents ensures the reaction goes to completion.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with the reducing agent and effectively solubilize the amine substrate.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperature, avoiding potential side reactions.
Reaction Time 2 - 6 hoursMonitor by LC-MS for disappearance of the starting material.
Expected Yield >90%This reaction is generally very high-yielding and clean.

References

  • Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link][5]

  • Zhang, T., et al. (2016). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link][3]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1). [Link][9]

  • Balaram, P. (2016). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link][12]

  • Cal, M., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2687–2703. [Link][1]

  • Hamza, D., & Jones, M. J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2009(12), 1933-1936. [Link][11]

  • Hamza, D., & Jones, M. J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect. [Link][10]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(13), 3361-3365. [Link][13]

  • Ben-Arosh, O. B., et al. (2014). Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H-Bonded [C2O4HO4C2]− Anion. Journal of Chemical Crystallography, 44, 333-338. [Link][6]

Sources

Technical Support Center: Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this valuable spirocyclic amine in their work. As a key building block in modern drug discovery, its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with its synthesis, with a particular focus on the identification and mitigation of reaction byproducts.

I. Understanding the Synthesis: The Modified Eschweiler-Clarke Reaction

The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane typically proceeds via the N-methylation of a 2,6-diazaspiro[3.4]octane precursor. A common and effective method for this transformation is a modified Eschweiler-Clarke reaction. In this procedure, paraformaldehyde serves as the methyl source, and oxalic acid dihydrate is used as the reducing agent. The oxalic acid dihydrate decomposes at elevated temperatures to generate formic acid in situ, which then participates in the reductive amination.[1] The final step involves the precipitation of the product as its oxalate salt.

While this method is generally robust, the nature of the starting material and the reaction conditions can lead to the formation of several byproducts. Understanding the reaction mechanism is crucial for troubleshooting.

Eschweiler_Clarke cluster_activation Formic Acid Generation cluster_methylation N-Methylation Cascade cluster_salt Salt Formation Oxalic Acid Oxalic Acid Formic Acid Formic Acid Oxalic Acid->Formic Acid Heat (100-120°C) Iminium_Ion Iminium Ion Intermediate Precursor 2,6-Diazaspiro[3.4]octane Precursor->Iminium_Ion + Formaldehyde - H2O Methylated_Amine 2-Methyl-2,6-diazaspiro[3.4]octane Iminium_Ion->Methylated_Amine + Formic Acid - CO2 Final_Product 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate Methylated_Amine->Final_Product + Oxalic Acid

Caption: Simplified workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: Presence of a Higher Molecular Weight Impurity

Symptom: Your mass spectrometry analysis shows a peak corresponding to a mass approximately 14 amu higher than your desired product.

Potential Cause: This is the most common byproduct: the over-methylation of the starting material to form 2,6-Dimethyl-2,6-diazaspiro[3.4]octane .

Causality: The Eschweiler-Clarke reaction can proceed to methylate both the secondary amines of the diazaspiro core if an excess of formaldehyde and formic acid are used, or if the reaction is allowed to proceed for too long.[2]

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a slight excess, but not a large excess, of paraformaldehyde and oxalic acid dihydrate. A good starting point is 1.1 to 1.5 equivalents of each per mole of the secondary amine you wish to methylate.

  • Reaction Monitoring: Monitor the progress of the reaction closely using techniques like TLC, GC-MS, or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further methylation.

  • Temperature Control: While the decomposition of oxalic acid requires elevated temperatures, excessive heat can drive the reaction towards di-methylation. Maintain a consistent temperature as specified in your protocol.

Problem 2: An Impurity with a Mass 28 amu Higher than the Product

Symptom: You observe an impurity with a mass that is 28 atomic mass units greater than your desired product in your mass spectrum.

Potential Cause: This impurity is likely the N-formyl derivative of your target molecule, specifically 2-formyl-6-methyl-2,6-diazaspiro[3.4]octane.

Causality: The Eschweiler-Clarke reaction proceeds through an iminium ion intermediate which is then reduced by formic acid.[1] If the reduction is slow or incomplete, the intermediate can be hydrolyzed to the N-formyl compound. This is more likely to occur if the formic acid concentration is not sufficient or if the reaction temperature is not optimal. Research has shown that N-formylated compounds are known byproducts in reactions involving formic acid.[3]

Mitigation Strategies:

  • Ensure Sufficient Reducing Agent: Use an adequate amount of oxalic acid dihydrate to ensure a steady supply of formic acid for the reduction step.

  • Temperature Optimization: The rate of reduction is temperature-dependent. If you are seeing significant formylation, a slight increase in temperature might favor the reduction over the formation of the formyl byproduct. However, be mindful of the risk of over-methylation.

  • pH Control During Workup: During the workup, avoid strongly acidic conditions which could promote the formation of the formyl derivative.

Problem 3: Low Yield and Presence of Starting Material

Symptom: Your final product is contaminated with a significant amount of the unreacted 2,6-diazaspiro[3.4]octane precursor, and the overall yield is low.

Potential Cause: Incomplete reaction due to insufficient reagents, inadequate temperature, or poor quality of starting materials.

Causality: The reaction requires the in situ generation of formic acid from oxalic acid dihydrate, which is a temperature-dependent process.[1] If the temperature is too low, the reaction will be sluggish. Similarly, if the paraformaldehyde or oxalic acid dihydrate are of poor quality or have absorbed moisture, their reactivity will be compromised.

Mitigation Strategies:

  • Verify Reagent Quality: Use high-purity paraformaldehyde and oxalic acid dihydrate. Ensure they have been stored in a desiccator.

  • Temperature Control: Use an oil bath or a reliable heating mantle to maintain a consistent reaction temperature, typically between 100-120°C for the decomposition of oxalic acid.

  • Reaction Time: While monitoring is crucial to prevent over-methylation, ensure the reaction is allowed to proceed long enough for the starting material to be consumed.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of oxalic acid in this reaction? Is it just for salt formation?

A: Oxalic acid serves a dual purpose. Primarily, oxalic acid dihydrate decomposes upon heating to generate formic acid, which is the reducing agent in the Eschweiler-Clarke reaction.[1] Secondly, after the reaction is complete and the product is isolated, any remaining oxalic acid will form the stable, crystalline oxalate salt with the tertiary amine product, which aids in its purification and handling.

Q2: My final product is a dark oil instead of a crystalline solid. What could be the issue?

A: This is often an indication of significant impurities. The presence of residual starting materials, over-methylated byproducts, or N-formylated compounds can inhibit crystallization. It could also be due to residual solvents or moisture.

Troubleshooting Steps:

  • Re-purification: Attempt to purify the oil using column chromatography. A polar stationary phase like silica gel with a gradient elution of dichloromethane and methanol is often effective.

  • Trituration: Try triturating the oil with a non-polar solvent like diethyl ether or hexanes. This can sometimes induce crystallization of the desired product, leaving impurities in the solvent.

  • Solvent Removal: Ensure all solvents from the workup have been thoroughly removed under high vacuum.

Q3: Can I use other methylating agents for this reaction?

A: Yes, other methylating agents like methyl iodide or dimethyl sulfate can be used. However, these reagents are generally more hazardous and can lead to the formation of quaternary ammonium salts, which is not possible with the Eschweiler-Clarke reaction.[2] The Eschweiler-Clarke method is often preferred for its selectivity for tertiary amine formation.

Q4: What analytical techniques are best for identifying these byproducts?

A: A combination of techniques is recommended:

  • Mass Spectrometry (MS): Ideal for identifying the molecular weights of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help to elucidate the structures of the impurities. For example, the presence of a second N-methyl group in the over-methylated byproduct will give a distinct signal in the 1H NMR spectrum. A formyl proton will also have a characteristic chemical shift.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating the product from impurities and for assessing the overall purity of the sample.

IV. Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-diazaspiro[3.4]octane precursor (1.0 eq).

  • Add paraformaldehyde (1.2 eq) and oxalic acid dihydrate (1.5 eq).

  • Heat the reaction mixture to 110°C with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol and stir for 30 minutes.

  • Filter the resulting precipitate and wash with cold ethanol.

  • Dry the solid under vacuum to yield this compound.

Purification Protocol: Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Byproduct Summary and Identification

Byproduct Structure Mass Difference from Product (amu) Key Identification Method
Over-methylation 2,6-Dimethyl-2,6-diazaspiro[3.4]octane+14MS, 1H NMR (additional N-CH3 signal)
N-formylation 2-formyl-6-methyl-2,6-diazaspiro[3.4]octane+28MS, 1H NMR (formyl proton signal)
Starting Material 2,6-diazaspiro[3.4]octane-14MS, TLC, HPLC

VI. Logical Relationships in Byproduct Formation

Byproduct_Formation Start 2,6-Diazaspiro[3.4]octane + Paraformaldehyde + Oxalic Acid Dihydrate Desired_Reaction Desired Reaction Path Start->Desired_Reaction Controlled Stoichiometry Optimal Temperature Side_Reaction1 Side Reaction: Over-methylation Start->Side_Reaction1 Excess Reagents Prolonged Reaction Time Side_Reaction2 Side Reaction: N-formylation Start->Side_Reaction2 Incomplete Reduction Product 2-Methyl-2,6-diazaspiro[3.4]octane Desired_Reaction->Product Byproduct1 2,6-Dimethyl-2,6-diazaspiro[3.4]octane Side_Reaction1->Byproduct1 Byproduct2 N-formyl derivative Side_Reaction2->Byproduct2

Caption: Factors influencing the formation of common byproducts.

VII. References

Sources

Technical Support Center: 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: TSC-1408074-75-8 Version: 1.0 Prepared by: Senior Application Scientist, Gemini Division

This guide provides comprehensive technical information, troubleshooting protocols, and frequently asked questions for the handling and storage of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate. It is intended for researchers, scientists, and drug development professionals utilizing this spirocyclic scaffold in their experiments.

Section 1: Compound Overview and Properties

2-Methyl-2,6-diazaspiro[3.4]octane is a spirocyclic diamine. The oxalate salt form is supplied to improve handling characteristics and aqueous solubility compared to the free base. Spirocyclic scaffolds are of high interest in modern medicinal chemistry due to their inherent three-dimensional nature, which can enhance metabolic stability, conformational rigidity, and binding affinity of drug candidates[1][2].

PropertyValueSource
CAS Number 1408074-75-8[3][4][5]
Molecular Formula C₉H₁₆N₂O₄[3][5]
Molecular Weight 216.23 g/mol [3][5]
IUPAC Name 2-methyl-2,7-diazaspiro[3.4]octane;oxalic acid[3]
Physical Form Solid / Crystalline Powder[6]
Purity Typically ≥95%[3][4]

Section 2: Safety and Hazard Management

This compound is classified as harmful and an irritant. Adherence to safety protocols is mandatory.

Hazard InformationDetailsSource
GHS Pictogram GHS07 (Harmful/Irritant)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Required PPE Nitrile gloves, safety goggles with side-shields, lab coat.[3][7][8]
Handling Use in a well-ventilated area or chemical fume hood. Avoid dust formation.[6][8]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, the compound should be stored in a freezer (typically -20°C) or refrigerated (2-8°C).[6][7] The container must be tightly sealed to prevent moisture absorption, as the compound is hygroscopic. Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term storage, to prevent potential oxidative degradation.

  • Causality: Low temperatures slow down potential degradation pathways. A sealed container prevents moisture from hydrolyzing the compound or affecting its crystalline structure, ensuring consistent weighing and solubility for experiments.

Q2: The material arrived at room temperature. Is it still viable?

Yes. The compound is generally stable enough for short-term shipping at ambient temperatures.[5] However, upon receipt, it should be immediately transferred to the recommended cold storage conditions for long-term preservation.

Q3: What solvents are recommended for creating a stock solution?

For a high-concentration stock solution, high-purity, anhydrous organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended. These solvents can typically dissolve the compound at concentrations of 10 mM or higher. For aqueous buffers, solubility may be more limited. The oxalate salt form enhances aqueous solubility over the freebase, but warming, vortexing, or slight pH adjustments may be necessary to achieve complete dissolution.

Q4: Why is a spirocyclic scaffold like this one useful in drug development?

Spirocyclic scaffolds are valuable because their rigid, three-dimensional structure provides several advantages[2][9]:

  • Improved Potency: They can position functional groups in a more defined orientation for optimal interaction with a biological target.

  • Enhanced Metabolic Stability: The quaternary carbon at the spiro center is less susceptible to metabolic degradation compared to linear chains.

  • Novel Chemical Space: They allow exploration of unique molecular shapes that are distinct from traditional flat, aromatic structures, potentially leading to novel intellectual property.

Section 4: Troubleshooting Guide

Problem: Incomplete Dissolution in an Aqueous Buffer

You are attempting to dissolve a pre-weighed amount of the compound directly into a phosphate-buffered saline (PBS) solution at pH 7.4, but particles remain suspended.

This decision tree outlines the steps to address solubility challenges.

G start Solubility Issue in Aqueous Buffer check_conc Is concentration > 1 mM? start->check_conc gentle_heat 1. Apply gentle heat (37°C) 2. Vortex/sonicate briefly check_conc->gentle_heat No use_stock Prepare concentrated stock in DMSO (e.g., 10-50 mM) check_conc->use_stock Yes check_dissolved1 Dissolved? gentle_heat->check_dissolved1 adjust_ph Adjust pH to < 7.0 (e.g., with dilute HCl) to protonate amines check_dissolved1->adjust_ph No success Success: Proceed with Experiment check_dissolved1->success Yes check_dissolved2 Dissolved? adjust_ph->check_dissolved2 check_dissolved2->use_stock No check_dissolved2->success Yes fail Failure: Consider alternative solvent system check_dissolved2->fail dilute Dilute stock solution into final aqueous buffer use_stock->dilute dilute->success

Caption: Decision tree for troubleshooting solubility.

  • Causality Explanation: The compound's solubility is a balance between the polar oxalate salt and the more nonpolar diazaspiro core. At neutral pH, one or both of the nitrogen atoms may be partially deprotonated, reducing polarity. Lowering the pH ensures both nitrogens are fully protonated and positively charged, maximizing interaction with water. If direct dissolution fails, the standard and most reliable method is to use a small volume of a highly polar organic solvent (like DMSO) to create a concentrated stock, which can then be diluted into the aqueous medium.

Section 5: Experimental Protocol

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Objective: To accurately prepare a 10 mM stock solution of this compound for use in downstream biological assays.

Materials:

  • This compound (MW: 216.23 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.1 mg)

  • 2.0 mL amber glass vial or polypropylene tube

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Pre-Weighing Preparation: Ensure all equipment is clean and dry. Allow the compound container to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the powder.

  • Weighing: Tare the balance with the empty vial. Carefully weigh out approximately 2.16 mg of the compound directly into the vial. Record the exact weight.

    • Calculation: For 1 mL of a 10 mM solution: Volume (L) * Molarity (mol/L) * MW (g/mol) = Weight (g) 0.001 L * 0.010 mol/L * 216.23 g/mol = 0.00216 g = 2.16 mg

  • Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO required. For example, if you weighed 2.30 mg:

    • Volume (µL) = (Weight (mg) / MW (g/mol)) / Molarity (mol/L) * 1,000,000

    • Volume (µL) = (2.30 / 216.23) / 0.010 * 1,000,000 = 1063.7 µL

    • Add the calculated volume of DMSO to the vial using a calibrated pipette.

  • Dissolution: Cap the vial securely. Vortex for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.

  • Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. For short-term storage (1-2 weeks), store at 4°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Self-Validation Check: The solution should be clear and free of any visible particulates. If particulates remain, it may indicate a weighing/calculation error or that the solubility limit in DMSO at room temperature has been exceeded.

References

  • This compound - Autech Industry Co.,Limited. ([Link])

  • 2-Oxa-6-azaspiro[3.4]octane oxalate - PubChem. ([Link])

  • 6-Boc-2,6-diazaspiro[3.4]octane oxalate - MySkinRecipes. ([Link])

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - Taylor & Francis Online. ([Link])

  • 1-Oxa-6-azaspiro[3.4]octane oxalate - PubChem. ([Link])

Sources

Solubility of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate in different solvents.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate

Welcome to the technical support guide for this compound (CAS No. 1408074-75-8).[1] This document provides in-depth guidance for researchers, chemists, and formulation scientists on the solubility characteristics of this spirocyclic diamine salt. Given that comprehensive solubility data for this specific molecule is not widely published, this guide emphasizes the fundamental principles and experimental methodologies required to effectively determine and troubleshoot its solubility in your specific applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a critical parameter?

This compound is an organic salt composed of a spirocyclic diamine cation and an oxalate anion. Spirocyclic scaffolds are of high interest in drug discovery due to their three-dimensional structure and potential for novel biological activity.[2][3] Solubility is a paramount physical property, as it directly influences bioavailability, formulation options, and the design of in vitro assays.[4][5] Poor aqueous solubility can hinder drug absorption and lead to variable therapeutic outcomes.[5]

Q2: What key molecular features of this compound influence its solubility?

The solubility of this salt is a balance of several structural features:

  • The Spirocyclic Amine Cation: The tertiary and secondary amine groups are basic and can be protonated. In the oxalate salt form, they exist as charged ammonium species, which generally increases aqueous solubility compared to the free base.[6][7] The spirocyclic carbon framework, however, is nonpolar and contributes to lipophilicity, which can favor solubility in organic solvents.

  • The Oxalate Anion: Oxalic acid is a dicarboxylic acid. As an anion, it contributes to the ionic character of the salt. However, many metal oxalates are known to have low to very low solubility in water, with the exception of salts with alkali metals like potassium.[8] The interaction between the diamine cation and the oxalate anion forms a crystal lattice, and the energy required to break this lattice is a key determinant of solubility.

  • Overall Salt Nature: Amine salts are generally more polar and charged than their free-base counterparts, enhancing solubility in polar solvents like water.[7]

Q3: I'm having trouble dissolving the compound. What are the most likely causes?

Dissolution issues typically stem from a few core factors:

  • Solvent Mismatch: The polarity of your chosen solvent may not be optimal for this specific salt. While it's a salt, the organic scaffold may require a co-solvent.

  • pH of the Solution: The pH of your aqueous medium is critical. Amine salts can convert back to their less soluble free-base form if the pH is too high (basic).[9][10] Conversely, the solubility of the oxalate portion can be pH-dependent.[11][12]

  • Temperature: Most dissolution processes are endothermic, meaning solubility often increases with temperature.[5][13]

  • Kinetics of Dissolution: The compound may be soluble but dissolve very slowly. Insufficient agitation or time can be mistaken for insolubility.[5]

  • Common Ion Effect: The presence of other electrolytes or ions in your solution could potentially decrease the solubility of the salt.[14]

Q4: How can I systematically determine the solubility in my solvent of choice?

The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[15][16] This involves adding an excess of the solid compound to the solvent, agitating the mixture until equilibrium is reached (typically 24-48 hours), separating the undissolved solid, and then measuring the concentration of the dissolved compound in the supernatant.[15][16] For higher throughput needs, kinetic solubility assays using nephelometry (light scattering) can be employed.[17][18]

Troubleshooting Guide: Dissolution Issues

This section provides a structured approach to resolving common solubility challenges.

Problem Probable Cause(s) Recommended Solution(s)
Compound appears insoluble or forms a suspension in aqueous buffer. 1. Incorrect pH: The buffer pH may be too high, causing the amine salt to revert to its less soluble free base. 2. Low Intrinsic Solubility: The compound may have inherently low aqueous solubility even as a salt.1. Adjust pH: Lower the pH of the buffer. For amine salts, a pH at least 2 units below the pKa of the conjugate acid is a good starting point. 2. Use Co-solvents: Introduce a water-miscible organic co-solvent (e.g., DMSO, ethanol, acetonitrile) in a stepwise manner (e.g., 1%, 5%, 10%) to increase the solvating power of the medium.
Compound "oils out" or forms a sticky precipitate. Supersaturation & Crashing Out: The compound may have been initially dissolved (perhaps with heat or a co-solvent) but is now precipitating from a supersaturated solution.1. Increase Solvent Volume: Dilute the sample to below its saturation point. 2. Apply Gentle Heat: Temporarily warm the solution while agitating to redissolve the compound, then allow it to cool slowly. 3. Increase Co-solvent Percentage: If using a co-solvent, a higher percentage may be needed to maintain solubility.
Solubility is inconsistent between experiments. 1. Equilibrium Not Reached: Insufficient shaking time or agitation. 2. Temperature Fluctuations: Lab temperature changes can affect solubility.[13] 3. Hygroscopicity: The solid may have absorbed water, changing the initial mass. Oxalic acid and some oxalates are known to be hygroscopic.[19]1. Standardize Protocol: Ensure a consistent and sufficient agitation time (e.g., 24h) for all experiments.[16] 2. Use a Temperature-Controlled Shaker/Incubator. 3. Store the Compound Properly: Keep the compound in a desiccator.
Compound dissolves in organic solvent but precipitates when added to an aqueous buffer. Solvent-Induced Precipitation: The compound is soluble in the organic stock solvent (e.g., DMSO) but insoluble when diluted into the aqueous medium.1. Minimize DMSO Concentration: Keep the final concentration of the organic solvent in the aqueous medium as low as possible (typically <1-2%). 2. Use a Different Stock Solvent: Consider a more water-miscible solvent if possible. 3. Check Final Compound Concentration: Ensure the final concentration in the aqueous buffer is below its measured aqueous solubility limit.

Visual Workflow for Troubleshooting

The following diagram outlines a logical workflow for addressing solubility issues during your experiments.

TroubleshootingWorkflow start Start: Compound Fails to Dissolve check_ph Is the solvent aqueous? start->check_ph adjust_ph Action: Lower pH (e.g., pH 4-5) check_ph->adjust_ph Yes add_cosolvent Action: Add water-miscible co-solvent (e.g., DMSO, EtOH) check_ph->add_cosolvent No (Organic) re_eval1 Does it dissolve? adjust_ph->re_eval1 re_eval1->add_cosolvent No success Success: Compound Soluble Proceed with experiment re_eval1->success Yes re_eval2 Does it dissolve? add_cosolvent->re_eval2 apply_heat Action: Apply gentle heat & sonication re_eval2->apply_heat No re_eval2->success Yes re_eval3 Does it dissolve? apply_heat->re_eval3 re_eval3->success Yes failure Failure: Compound Insoluble Requires formal solubility assessment (Shake-Flask) re_eval3->failure No

Caption: A step-by-step decision tree for troubleshooting solubility.

Experimental Protocol: Shake-Flask Solubility Determination

This protocol describes a standard method to determine the equilibrium (thermodynamic) solubility of this compound.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4, Water, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical instrument like LC-MS or UV-Vis).

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is 2-5 mg of solid per 1 mL of solvent.

  • Equilibration: Add a precise volume of the chosen solvent to the vial. Seal the vial tightly.

  • Agitation: Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake at a moderate speed for 24 to 48 hours to ensure equilibrium is reached.[16]

  • Phase Separation: After equilibration, let the vials stand for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. Note: Adsorption to the filter material can be a source of error; pre-conditioning the filter by discarding the first small volume of filtrate is recommended.[17]

  • Quantification:

    • Prepare a series of calibration standards of the compound in the same solvent.

    • Dilute the filtered sample if necessary to fall within the range of the calibration curve.

    • Analyze the standards and the sample using a validated HPLC (or other) method to determine the concentration.

  • Calculation: The concentration determined from the analysis represents the thermodynamic solubility of the compound in that solvent at that temperature, typically expressed in mg/mL or µg/mL.

Data Presentation: Expected Solubility Profile

While specific experimental data is not available, a predictive summary based on chemical principles is provided below. This table should be populated with your own experimental data.

Solvent System Predicted Solubility Rank Rationale
Aqueous Buffer (pH < 5) HighThe amine groups are fully protonated, maximizing ionic character and interaction with polar water molecules. The acidic pH also favors the solubility of the oxalate moiety.[11][12]
Water (unbuffered) Moderate to HighThe salt form should still favor aqueous solubility.[6][7] The final pH of the solution will be determined by the hydrolysis of the salt.
Aqueous Buffer (pH 7.4) Moderate to LowDepending on the pKa of the diamine, a fraction may exist as the less soluble free base, reducing overall solubility.
Ethanol / Methanol ModerateThese polar protic solvents can solvate both the ionic and organic parts of the molecule.
Acetonitrile (ACN) Low to ModerateA polar aprotic solvent, less effective at solvating the charged ammonium and oxalate ions compared to protic solvents.
Dichloromethane (DCM) / Chloroform Very LowNonpolar organic solvents are poor at solvating ionic salts.[7]
Dimethyl Sulfoxide (DMSO) HighA highly polar aprotic solvent, very effective at dissolving a wide range of organic compounds and salts.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2012). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. [Link]

  • Sciencemadness.org Discussion. (2011). Solubility of organic amine salts. Sciencemadness.org. [Link]

  • Hussain, S. T., Khan, G. A., & Shabeer, M. (2012). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

  • Solubility of Things. (n.d.). Oxalic acid. Solubility of Things. [Link]

  • Avdeef, A. (2007). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Chemistry Stack Exchange. [Link]

  • Nsengiyumva, O., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • CentAUR. (2024). Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model. CentAUR. [Link]

  • ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures. Journal of Chemical Theory and Computation. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

  • Kerns, E. H. (2011). What is the Solubility of My Compound? American Pharmaceutical Review. [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane oxalate. PubChem. [Link]

  • Sciencemadness.org Discussion. (2023). Oxalate solubility and basic questions. Sciencemadness.org. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Peng, C., et al. (2021). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. Environmental Science: Processes & Impacts. [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

A Comparative Guide to Diamine Building Blocks: 2-Methyl-2,6-diazaspiro[3.4]octane oxalate in Focus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Diamine Scaffolds in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. Among these, diamine scaffolds are of paramount importance, serving as versatile connectors and pharmacophoric elements in a vast array of therapeutic agents.[1] Traditionally, flexible diamines like piperazine have been workhorses in the field, prized for their synthetic tractability and favorable physicochemical properties.[1][2] However, the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles has driven the exploration of more sophisticated and structurally complex building blocks.[3]

This guide provides an in-depth comparison of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, a contemporary spirocyclic diamine, with two other key diamine building blocks: the archetypal piperazine and the more compact spirocyclic analogue, 2,6-diazaspiro[3.3]heptane. We will delve into their structural nuances, comparative physicochemical properties, and synthetic utility, supported by established experimental protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the relative merits of these scaffolds, thereby enabling more informed decisions in the design of next-generation therapeutics.

The Rise of Spirocyclic Scaffolds: A Paradigm Shift in Molecular Design

The "escape from flatland" has been a compelling theme in medicinal chemistry over the last two decades, advocating for a move away from planar, aromatic structures towards molecules with greater three-dimensionality.[4] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement.[4] Their inherent rigidity and well-defined three-dimensional geometry offer several advantages:

  • Conformational Restriction: By locking rotatable bonds, spirocycles reduce the entropic penalty of binding to a biological target, potentially leading to higher potency and selectivity.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties can enhance aqueous solubility, modulate lipophilicity (logP), and improve metabolic stability by blocking sites of metabolism.[3][5]

  • Novel Chemical Space: Spirocyclic frameworks provide access to unique and underexplored areas of chemical space, offering opportunities for the development of novel intellectual property.[4]

2-Methyl-2,6-diazaspiro[3.4]octane and 2,6-diazaspiro[3.3]heptane are prime examples of this class of building blocks, offering distinct advantages over the more flexible piperazine.

Comparative Analysis of Diamine Building Blocks

To facilitate a direct comparison, the key physicochemical properties of this compound, piperazine, and 2,6-diazaspiro[3.3]heptane are summarized in the table below. These parameters are crucial in predicting a molecule's behavior in biological systems.

PropertyThis compoundPiperazine2,6-Diazaspiro[3.3]heptane
Molecular Formula C₉H₁₆N₂O₄[6]C₄H₁₀N₂[7]C₅H₁₀N₂[8]
Molecular Weight ( g/mol ) 216.23[6]86.14[7]98.15[8]
Structure Spiro[3.4]octaneSix-membered heterocycleSpiro[3.3]heptane
Topological Polar Surface Area (TPSA) 41.57 Ų (for the free base)[9]24.06 Ų[7]24.06 Ų[8]
Calculated logP Varies with salt form; lower for the free base-1.38[7]-0.49[8]
Conformational Flexibility RigidFlexible (chair-boat interconversion)Highly Rigid
Key Features Asymmetric spirocenter, combination of 4- and 5-membered ringsWell-established, flexible, high water solubilityCompact, highly rigid, smaller N-N distance

Experimental Protocols: Functionalization of Diamine Building Blocks

A common and critical reaction in the utilization of these diamine building blocks is N-arylation, often achieved through the Buchwald-Hartwig amination. This reaction allows for the coupling of the diamine with a wide range of aryl halides, providing a gateway to diverse chemical libraries. Below are representative protocols for the mono-N-arylation of each of the three diamines.

Experimental Workflow: A Comparative Overview

The following diagram illustrates the general workflow for the mono-N-arylation of a diamine building block, a key step in their incorporation into drug candidates.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Diamine Diamine Building Block (Protected) Reaction Buchwald-Hartwig Amination Diamine->Reaction ArylHalide Aryl Halide ArylHalide->Reaction Catalyst Palladium Catalyst & Ligand Catalyst->Reaction Base Base Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Mono-N-arylated Diamine Purification->Product

Caption: General workflow for the mono-N-arylation of diamine building blocks.

Protocol 1: Mono-N-arylation of N-Boc-2,6-diazaspiro[3.3]heptane

This protocol is adapted from a reported scalable synthesis and demonstrates the utility of 2,6-diazaspiro[3.3]heptane as a piperazine surrogate.[10][11]

Materials:

  • N-Boc-2,6-diazaspiro[3.3]heptane

  • Aryl bromide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried reaction vessel, add N-Boc-2,6-diazaspiro[3.3]heptane (1.2 equivalents), aryl bromide (1.0 equivalent), Pd₂(dba)₃ (2 mol %), and XPhos (4 mol %).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by sodium tert-butoxide (1.4 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane.

Causality Behind Experimental Choices: The use of a bulky and electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step in the catalytic cycle, which is often rate-limiting for electron-rich anilines and sterically hindered substrates. Toluene is a common high-boiling solvent for this transformation, and sodium tert-butoxide is a sufficiently strong base to deprotonate the amine without causing significant side reactions.

Protocol 2: Mono-N-arylation of 2-Methyl-2,6-diazaspiro[3.4]octane

Materials:

  • 2-Methyl-2,6-diazaspiro[3.4]octane (free base)

  • Aryl chloride or bromide

  • Pd(OAc)₂ (Palladium(II) acetate)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a reaction tube, combine 2-Methyl-2,6-diazaspiro[3.4]octane (1.5 equivalents), aryl halide (1.0 equivalent), Pd(OAc)₂ (3 mol %), RuPhos (6 mol %), and cesium carbonate (2.0 equivalents).

  • Seal the tube, and evacuate and backfill with argon.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the mixture to 110 °C for 18 hours.

  • After cooling to ambient temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by preparative HPLC or column chromatography to yield the mono-arylated product.

Causality Behind Experimental Choices: For less reactive aryl chlorides, a more active catalyst system is often required. The combination of Pd(OAc)₂ and a highly active ligand like RuPhos is effective for such couplings. Cesium carbonate is a strong base that is well-tolerated in many Buchwald-Hartwig reactions.

Protocol 3: Mono-N-arylation of N-Boc-piperazine

This is a well-established protocol for the functionalization of the widely used piperazine scaffold.[12]

Materials:

  • N-Boc-piperazine

  • Aryl iodide

  • CuI (Copper(I) iodide)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction flask, add N-Boc-piperazine (2.0 equivalents), aryl iodide (1.0 equivalent), CuI (10 mol %), L-proline (20 mol %), and potassium carbonate (2.0 equivalents).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude material by column chromatography on silica gel to obtain the desired N-Boc-N'-aryl-piperazine.

Causality Behind Experimental Choices: This protocol utilizes a copper-catalyzed Ullmann-type coupling, which is an effective alternative to palladium catalysis for N-arylation, particularly with aryl iodides. L-proline acts as a ligand for copper, facilitating the coupling reaction. DMSO is a polar aprotic solvent that is well-suited for this type of reaction.

Performance Comparison and Discussion

While direct head-to-head comparative studies are not abundant in the literature, a qualitative comparison based on the known properties and applications of these building blocks can be made.

Synthetic Tractability:

  • Piperazine: As a commodity chemical, piperazine and its mono-protected derivatives are readily available and relatively inexpensive. A vast body of literature exists on its functionalization, making it a synthetically tractable and predictable building block.[12][13]

  • 2,6-Diazaspiro[3.3]heptane: The synthesis of this scaffold is more involved than that of piperazine, but scalable routes have been developed.[10][11] Its rigid nature can sometimes lead to different reactivity profiles compared to piperazine.

  • 2-Methyl-2,6-diazaspiro[3.4]octane: The synthesis is multi-step and can be more challenging than the other two, which may impact its cost and availability for large-scale applications.[14] The presence of two distinct ring sizes (azetidine and pyrrolidine) can offer opportunities for selective functionalization.

Impact on Pharmacological Properties:

  • Piperazine: Its flexibility allows it to adopt multiple conformations, which can be advantageous for binding to some targets but can also lead to off-target effects.[1] Its high polarity generally imparts good aqueous solubility.[1]

  • Spirocyclic Diamines: The conformational rigidity of 2-Methyl-2,6-diazaspiro[3.4]octane and 2,6-diazaspiro[3.3]heptane can lead to a more precise orientation of substituents, potentially enhancing binding affinity and selectivity for the target protein.[4] The increased sp³ character of these scaffolds is often associated with improved metabolic stability and reduced off-target toxicity.[3][5] Case studies have shown that replacing a piperazine with a spirodiamine analogue can beneficially affect the activity and reduce the cytotoxicity of a parent compound.[15]

The choice of diamine building block will ultimately depend on the specific goals of the drug discovery program.

Conclusion and Future Perspectives

The evolution from flexible diamines like piperazine to more rigid, three-dimensional spirocyclic scaffolds such as this compound and 2,6-diazaspiro[3.3]heptane represents a significant advancement in medicinal chemistry. While piperazine remains a valuable and widely used building block, the unique conformational constraints and physicochemical properties of spirocyclic diamines offer compelling advantages for addressing the challenges of modern drug discovery, including the pursuit of highly potent and selective therapeutics with favorable ADME profiles.

The experimental protocols provided herein serve as a practical guide for the incorporation of these building blocks into synthetic workflows. As the demand for novel chemical matter continues to grow, we anticipate that spirocyclic diamines will play an increasingly important role in the design and development of innovative medicines. Further research into the synthesis of novel spirocyclic scaffolds and the systematic evaluation of their impact on pharmacological properties will undoubtedly continue to enrich the toolbox of the medicinal chemist.

References

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525–3526. [Link]

  • Carreira, E. M., et al. (2008). A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block is reported. The usefulness of this structural surrogate of piperazine is shown in arene amination reactions yielding a variety of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes. Semantic Scholar. [Link]

  • Yadav, P., & Singh, A. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(4), e14537. [Link]

  • Hamza, D., Stocks, M., Décor, A., Pairaudeau, G., & Stonehouse, J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586. [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525–3526. [Link]

  • Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. Molecules, 29(1), 68. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved from [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

  • Jaroch, K., & Stawinski, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro[3.3]heptane. Retrieved from [Link]

  • Regenass, P., Bosc, D., Riché, S., Gizzi, P., Hibert, M., Karmazin, L., Ganesan, A., & Bonnet, D. (2017). Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. The Journal of Organic Chemistry, 82(6), 3239–3244. [Link]

  • Letavic, M. A., et al. (2014). Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. ACS Medicinal Chemistry Letters, 5(11), 1166–1171. [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 31-36. [Link]

  • Chan, K. W., & Wong, R. C. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114–121. [Link]

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

  • Regenass, P., et al. (2017). A Comparative Study of the Synthesis, Structural and Physicochemical Properties of Diketopiperazines vs Aza-Diketopiperazines. ResearchGate. [Link]

  • Singh, S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • ResearchGate. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • ResearchGate. (2020). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

Sources

The Ascendancy of Spirocyclic Scaffolds: Unveiling the Advantages of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate Over Traditional Piperazine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that confer superior pharmacological properties is paramount. For decades, the piperazine ring has been a ubiquitous scaffold, a reliable workhorse in the design of a multitude of therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1][2] However, the demand for drug candidates with enhanced potency, selectivity, and metabolic stability, coupled with the need to explore novel chemical space, has propelled the exploration of more complex, three-dimensional structures.[3] Among these, spirocyclic scaffolds have emerged as a particularly promising class of piperazine bioisosteres.

This guide provides a comprehensive comparison of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, a representative of the diazaspiro[3.4]octane class, and traditional piperazine analogues. We will delve into the fundamental advantages conferred by the spirocyclic core, supported by comparative data and detailed experimental protocols, to empower researchers in making informed decisions during the scaffold selection process.

The Piperazine Predicament: Navigating Inherent Liabilities

While the piperazine moiety offers desirable properties such as high aqueous solubility and two sites for chemical modification, its widespread use has also revealed certain liabilities.[1] A primary concern is its susceptibility to metabolism, often leading to the formation of reactive intermediates. The electron-rich nitrogen atoms and adjacent carbons are prone to oxidation by cytochrome P450 enzymes, which can result in the formation of iminium ions. These electrophilic species can covalently bind to macromolecules, potentially leading to off-target toxicity.[4] Furthermore, the conformational flexibility of the piperazine ring, while sometimes advantageous, can also lead to a less defined orientation of substituents, potentially reducing binding affinity and selectivity for the target protein.

The Spirocyclic Solution: Embracing Three-Dimensionality and Rigidity

Spirocycles, by virtue of their defining feature—a single atom shared by two rings—introduce a significant degree of three-dimensionality (high sp3 character) and conformational rigidity compared to the relatively planar piperazine ring.[3][5] This inherent structural constraint offers several key advantages in drug design.

Enhanced Target Engagement and Selectivity

The rigid, three-dimensional arrangement of functional groups on a spirocyclic scaffold allows for more precise and optimized interactions with the often complex and spatially demanding binding pockets of biological targets. This can translate to a significant increase in potency and, crucially, selectivity, as the locked conformation is less likely to engage with off-target proteins.

A compelling example of this principle is demonstrated in a study where diazaspiro cores were investigated as piperazine bioisosteres in the framework of the PARP inhibitor, Olaparib. Replacement of the piperazine ring with a diazaspiro[3.4]octane derivative resulted in a compound with high PARP-1 affinity but, remarkably, reduced DNA damage and cytotoxicity compared to the piperazine-containing parent drug.[6] This suggests that the spirocyclic analogue achieves its potent inhibition through a more specific and less disruptive interaction with the target enzyme.

Physicochemical Property Comparison: A Quantitative Look

To provide a clearer picture of the property differences, the following table compares key physicochemical parameters of 2-Methyl-2,6-diazaspiro[3.4]octane (estimated from a close analogue) and the commonly used piperazine derivative, N-methylpiperazine.

Property2-Methyl-2,6-diazaspiro[3.4]octane (estimated)N-MethylpiperazineAdvantage of Spirocycle
LogP ~1.5-0.4 to -0.57Lower lipophilicity, potentially reducing off-target effects and improving solubility.
pKa Not availablepKa1: 4.94, pKa2: 9.09The constrained nature of the spirocycle can modulate basicity, which can be fine-tuned to optimize target engagement and pharmacokinetic properties.
Polar Surface Area (PSA) ~41.6 Ų~15.3 ŲA larger PSA can contribute to improved solubility and better interaction with polar residues in a binding pocket.
Fraction of sp3 carbons (Fsp3) HighLowIncreased three-dimensionality, leading to better spatial arrangement of substituents.

LogP and PSA for the spirocycle are estimated based on the closely related 2-Boc-2,5-diazaspiro[3.4]octane.[7] Properties for N-methylpiperazine are from various chemical suppliers and publications.[7][8][9]

Experimental Section: Assessing Metabolic Stability

A key differentiator between spirocyclic and piperazine-based scaffolds is their metabolic stability. The following protocol outlines a standard in vitro assay using human liver microsomes to assess the metabolic fate of a compound. This type of experiment is crucial for comparing the intrinsic clearance of this compound with a piperazine analogue.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

1. Objective: To determine the rate of disappearance of a test compound in the presence of human liver microsomes to predict its intrinsic hepatic clearance.

2. Materials:

  • Test compound (e.g., this compound or piperazine analogue)
  • Pooled human liver microsomes (HLM)
  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Phosphate buffer (pH 7.4)
  • Acetonitrile (ACN) containing an internal standard (for LC-MS/MS analysis)
  • Positive control compounds (e.g., testosterone, verapamil)
  • 96-well plates
  • Incubator (37°C)
  • LC-MS/MS system

3. Experimental Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis a Prepare test compound stock solution (e.g., 10 mM in DMSO) b Prepare HLM suspension in phosphate buffer c Prepare NADPH regenerating system d Add HLM suspension and test compound to 96-well plate e Pre-incubate at 37°C for 5 min d->e f Initiate reaction by adding NADPH regenerating system e->f g Incubate at 37°C, taking aliquots at various time points (0, 5, 15, 30, 60 min) f->g h Quench reaction in aliquots with cold ACN containing internal standard i Centrifuge to precipitate proteins h->i j Analyze supernatant by LC-MS/MS to quantify remaining parent compound i->j k Plot ln(% remaining) vs. time and determine the half-life (t1/2) and intrinsic clearance (CLint) j->k synthesis start Commercially available starting materials step1 Formation of a suitable cyclobutanone derivative start->step1 Several steps step2 Ring-closing reaction to form the pyrrolidine ring, creating the spirocenter step1->step2 step3 Functional group manipulation and introduction of the methyl group step2->step3 step4 Deprotection of the second amine step3->step4 product 2-Methyl-2,6-diazaspiro[3.4]octane step4->product oxalate Oxalate salt formation product->oxalate final_product This compound oxalate->final_product

Figure 2. Representative synthetic pathway for this compound.

The synthesis of such spirocycles, while potentially more complex than that of simple piperazines, offers access to novel and patentable chemical matter. [10][11]The oxalate salt is often prepared to improve the handling and solubility of the final compound. [12]

Conclusion: A Paradigm Shift in Scaffold Design

The transition from flat, conformationally flexible scaffolds like piperazine to rigid, three-dimensional architectures such as 2-Methyl-2,6-diazaspiro[3.4]octane represents a significant advancement in medicinal chemistry. The inherent advantages of spirocycles—enhanced target affinity and selectivity, improved metabolic stability, and access to novel chemical space—provide a compelling rationale for their increased adoption in drug discovery programs. While the synthesis may be more demanding, the potential rewards in terms of creating superior drug candidates with improved safety and efficacy profiles are substantial. As the field continues to evolve, the strategic incorporation of spirocyclic scaffolds will undoubtedly play a pivotal role in the development of the next generation of innovative therapeutics.

References

  • N-Methyl piperazine. ChemBK. Accessed January 22, 2026.
  • N-Methylpiperazine. Kubochem. Accessed January 22, 2026.
  • N-METHYLPIPERAZINE.
  • Metabolic stability in liver microsomes. Mercell. Accessed January 22, 2026.
  • N-METHYL PIPERAZINE. Cameo Chemicals. Accessed January 22, 2026.
  • N-METHYL PIPERAZINE. Sanjay Chemicals (India) Pvt. Ltd. Accessed January 22, 2026.
  • Microsomal Stability. Cyprotex. Accessed January 22, 2026.
  • Protocol for the Human Liver Microsome Stability Assay.
  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Accessed January 22, 2026.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Accessed January 22, 2026.
  • 1-METHYLPIPERAZINE FOR SYNTHESIS. ChemBK. Accessed January 22, 2026.
  • 1-Methylpiperazine CAS#: 109-01-3. ChemicalBook. Accessed January 22, 2026.
  • Khalili F, Henni A, East AL. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Accessed January 22, 2026.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Enamine. Accessed January 22, 2026.
  • 1-Methylpiperazine. PubChem. Accessed January 22, 2026.
  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. 2019;17(12):3194-3198.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • 1-Methylpiperazine 99 109-01-3. Sigma-Aldrich. Accessed January 22, 2026.

Sources

A Comparative Structural Analysis of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate and Related Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced three-dimensionality is paramount for the development of next-generation therapeutics. Spirocyclic scaffolds have emerged as privileged structures, offering a rigidified framework that can improve potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides an in-depth structural analysis of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, a representative member of this promising class of compounds. Through a comparative approach with structurally related diazaspirocycles, we will explore the nuanced interplay of molecular geometry, spectroscopic signatures, and the influence of salt formation on the overall properties of these valuable building blocks.

The 2,6-diazaspiro[3.4]octane core is a particularly noteworthy scaffold, increasingly incorporated into a variety of biologically active agents. Its inherent rigidity and defined spatial orientation of substituents make it an attractive alternative to more flexible cyclic amines. The formation of an oxalate salt can further modulate physicochemical properties such as solubility and stability, which are critical for drug development.[3]

Comparative Structural Analysis

Due to the limited availability of public experimental data for this compound, this guide will utilize a combination of established chemical principles and data from closely related, well-characterized spirocyclic amines to provide a predictive and comparative analysis. The selected comparators are 2,6-diazaspiro[3.3]heptane and 2,5-diazaspiro[3.4]octane , chosen for their structural similarity and the availability of synthetic and spectroscopic information in the scientific literature.[4][5][6]

Table 1: Predicted and Experimental Structural and Physicochemical Properties of Selected Diazaspirocycles

PropertyThis compound (Predicted)2,6-Diazaspiro[3.3]heptane (Experimental/Predicted)2,5-Diazaspiro[3.4]octan-6-one (Experimental/Predicted)
Molecular Formula C₉H₁₆N₂O₄C₅H₁₀N₂C₆H₁₀N₂O
Molecular Weight ( g/mol ) 216.2398.15[6]126.16[5]
Predicted XLogP3 -0.8-1.0[6]-1.2[5]
Topological Polar Surface Area (Ų) 89.924.1[6]41.1[5]
Predicted Key ¹H NMR Shifts (ppm, in D₂O) * N-CH₃: ~2.8 (s) * Azetidine CH₂: 3.5-4.0 (m) * Pyrrolidine CH₂: 3.0-3.5 (m)* Azetidine CH₂: ~3.7 (s)[4]* Azetidine CH₂: ~3.8 (m) * Pyrrolidine CH₂: ~2.5-3.0 (m)
Predicted Key ¹³C NMR Shifts (ppm, in D₂O) * N-CH₃: ~45 * Spiro C: ~70 * Azetidine CH₂: ~60 * Pyrrolidine CH₂: ~50 * Oxalate C=O: ~165* Spiro C: ~65 * Azetidine CH₂: ~55* Spiro C: ~75 * Azetidine CH₂: ~58 * Pyrrolidine CH₂: ~35, 48 * Lactam C=O: ~180
Predicted Key IR Absorptions (cm⁻¹) * N-H⁺ stretch (salt): 2500-3000 (broad) * C=O stretch (oxalate): ~1700 * C-N stretch: 1100-1200* N-H stretch: 3200-3400 * C-N stretch: 1100-1200* N-H stretch: 3200-3400 * C=O stretch (lactam): ~1680 * C-N stretch: 1100-1200
In-depth Discussion

The spirocyclic nature of these compounds imparts a distinct three-dimensional architecture, a desirable trait in modern drug design to enhance target engagement and specificity.[1][2] The 2-Methyl-2,6-diazaspiro[3.4]octane scaffold consists of a four-membered azetidine ring and a five-membered pyrrolidine ring fused at a single carbon atom. The methyl group on one of the nitrogen atoms will influence the local steric and electronic environment.

In the oxalate salt, protonation of the nitrogen atoms is expected, leading to the formation of a dicationic spiroamine and a dianionic oxalate. This salt formation is a common strategy to improve the aqueous solubility and crystalline properties of amine-containing active pharmaceutical ingredients (APIs).[3] The presence of the ammonium cations and the oxalate counter-ion will introduce strong hydrogen bonding networks in the solid state, influencing the crystal packing and potentially the dissolution rate.

Spectroscopic Characterization (Predicted)

  • NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the N-methyl group is predicted to appear as a singlet around 2.8 ppm. The methylene protons of the azetidine and pyrrolidine rings would likely present as complex multiplets due to the rigid spirocyclic system and potential diastereotopicity. The chemical shifts would be influenced by the protonation of the nitrogen atoms.

  • IR Spectroscopy: The IR spectrum is expected to be dominated by a broad absorption in the 2500-3000 cm⁻¹ region, characteristic of the N-H⁺ stretching vibrations in the ammonium salt. A strong band around 1700 cm⁻¹ would be indicative of the carboxylate C=O stretching of the oxalate anion.

  • Mass Spectrometry: The mass spectrum would show a parent ion corresponding to the free base (C₇H₁₄N₂) upon loss of the oxalic acid counter-ion. Fragmentation patterns would likely involve the cleavage of the azetidine and pyrrolidine rings.

Experimental Protocols

The following section outlines a plausible, self-validating experimental workflow for the synthesis and characterization of this compound.

Synthesis of this compound

A multi-step synthesis, adapted from methodologies for similar spirocyclic amines, can be proposed.[4][7]

  • Step 1: Synthesis of a suitable precursor. This would likely involve the creation of a functionalized cyclopentanone with a leaving group and a protected amine.

  • Step 2: Formation of the azetidine ring. Intramolecular cyclization would yield the spirocyclic core.

  • Step 3: Methylation. Reductive amination or direct alkylation would introduce the methyl group.

  • Step 4: Salt Formation. The free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of oxalic acid. The oxalate salt precipitates and can be collected by filtration and dried.

Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization Syn_Start Starting Materials Precursor Precursor Synthesis Syn_Start->Precursor Cyclization Spirocyclization Precursor->Cyclization Methylation N-Methylation Cyclization->Methylation Free_Base 2-Methyl-2,6-diazaspiro[3.4]octane Methylation->Free_Base Salt Oxalate Salt Formation Free_Base->Salt Final_Product This compound Salt->Final_Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Final_Product->NMR Structural Elucidation IR IR Spectroscopy Final_Product->IR Functional Group ID MS Mass Spectrometry Final_Product->MS Molecular Weight Confirmation XRC X-ray Crystallography Final_Product->XRC 3D Structure Determination Purity Purity Assessment (HPLC) Final_Product->Purity Purity Verification

A representative workflow for the synthesis and characterization of the target compound.
Conclusion

The structural analysis of this compound, through predictive methods and comparison with related spirocycles, highlights the key features that make this class of molecules attractive for drug discovery. The rigid spirocyclic core provides a well-defined three-dimensional structure, while the formation of an oxalate salt offers a means to fine-tune physicochemical properties. The presented hypothetical data and experimental workflows provide a solid foundation for researchers and drug development professionals to further explore the potential of these and similar spirocyclic scaffolds in their therapeutic programs.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Accessed January 22, 2026. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). Accessed January 22, 2026. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. 2007;2007(16):2584-2586.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Accessed January 22, 2026. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 22, 2026. [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Accessed January 22, 2026. [Link]

  • 2,5-Diazaspiro[3.4]octan-6-one. PubChem. Accessed January 22, 2026. [Link]

  • 2,6-Diazaspiro(3.3)heptane. PubChem. Accessed January 22, 2026. [Link]

  • Spectral Information. PubChem. Accessed January 22, 2026. [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Accessed January 22, 2026. [Link]

  • Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. PMC - PubMed Central. Accessed January 22, 2026. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Spirocyclic systems, particularly those incorporating heteroatoms, are privileged scaffolds in modern medicinal chemistry. Their rigid, three-dimensional nature offers a compelling alternative to traditional flat aromatic rings, providing new vectors for exploring chemical space and improving pharmacological properties. 2-Methyl-2,6-diazaspiro[3.4]octane is one such scaffold, presenting a unique combination of an azetidine and a pyrrolidine ring fused at a central spiro-carbon. As with any novel chemical entity destined for drug development, unambiguous structural confirmation is paramount.

This guide provides an in-depth analysis of the expected spectroscopic data for 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate (CAS: 1408074-75-8)[1]. In the absence of publicly available experimental spectra, this document serves as a predictive reference, grounded in established spectroscopic principles and comparative data from analogous structures. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This guide is intended for researchers, synthetic chemists, and analytical scientists working with novel heterocyclic compounds.

Chemical Structure and Overview

A clear understanding of the molecule's topology is the foundation for interpreting its spectroscopic signature. The compound consists of the 2-Methyl-2,6-diazaspiro[3.4]octane cation and an oxalate dianion, which acts as the counterion.

Figure 1: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For an oxalate salt, the choice of solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are appropriate choices, as they will solubilize the salt without exchanging protons on the carbon backbone. The following predictions are based on typical chemical shift values for aliphatic amines and related heterocyclic systems[2][3][4].

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

The symmetry of the molecule dictates the number of unique proton signals. Due to the methyl group at the N2 position, the molecule is asymmetric, leading to a more complex spectrum than the unsubstituted parent compound. We predict seven distinct signals for the spirocyclic cation.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.8 - 4.2Singlet4HH-1, H-3Protons on the azetidine ring adjacent to the tertiary amine (N2). Deshielded by the adjacent nitrogen. Appear as a singlet due to similar chemical environments.
~3.5 - 3.8Triplet2HH-7Protons adjacent to the protonated secondary amine (N6), deshielded by the positive charge.
~3.2 - 3.5Triplet2HH-5Protons adjacent to the spiro-carbon on the pyrrolidine ring.
~2.9 - 3.1Singlet3HN-CH₃Methyl group protons on the tertiary nitrogen. Appears as a sharp singlet.
~2.3 - 2.6Multiplet2HH-8Protons beta to the secondary amine on the pyrrolidine ring.

Note: The N-H proton on the secondary amine (N6) and the protons from the oxalate counterion are typically not observed in D₂O due to rapid solvent exchange.

Predicted ¹³C NMR Spectrum (101 MHz, D₂O)

The asymmetry of the molecule means all seven carbon atoms of the spirocycle are chemically non-equivalent and should produce distinct signals[5][6][7].

Predicted Shift (δ, ppm)AssignmentRationale
~165 - 175Oxalate C=OCarbonyl carbon of the oxalate counterion. This region is highly characteristic[8].
~65 - 75C4 (Spiro)The quaternary spiro-carbon, deshielded by its connection to two nitrogen atoms.
~55 - 65C1, C3Carbons of the azetidine ring adjacent to the tertiary amine.
~50 - 58C7Carbon adjacent to the protonated secondary amine.
~45 - 52C5Carbon adjacent to the spiro-center in the pyrrolidine ring.
~40 - 48N-CH₃Carbon of the N-methyl group.
~25 - 35C8Carbon beta to the secondary amine in the pyrrolidine ring.

II. Infrared (IR) Spectroscopy Analysis

IR spectroscopy excels at identifying functional groups. For this oxalate salt, the spectrum will be dominated by absorptions from the protonated amine, the aliphatic framework, and the oxalate counterion.

Predicted Key IR Absorption Bands (KBr Pellet)
Frequency Range (cm⁻¹)IntensityVibration TypeAssignment
3200 - 2700Strong, BroadN⁺-H StretchCharacteristic of a secondary ammonium salt[9][10]. The broadness is due to hydrogen bonding.
2980 - 2850Medium-StrongC-H StretchAliphatic C-H stretches from the CH₂ and CH₃ groups[11].
~1720 & ~1680Very StrongC=O Asymmetric StretchIntense, sharp peaks characteristic of the oxalate dianion. The presence of two bands is common due to solid-state effects[12][13].
1620 - 1560MediumN⁺-H BendDeformation vibration of the secondary ammonium group[9].
1400 - 1200StrongC-O Stretch / O-C=O BendStrong absorptions associated with the carboxylate structure of the oxalate.
1250 - 1100Medium-StrongC-N StretchStretching vibrations of the C-N bonds in the azetidine and pyrrolidine rings.

III. Mass Spectrometry (MS) Analysis

For this analysis, it is crucial to recognize that the compound is a salt. Electrospray Ionization (ESI) is the method of choice as it is ideal for analyzing pre-existing ions in solution. The analysis will be performed in positive ion mode to detect the 2-Methyl-2,6-diazaspiro[3.4]octane cation. The molecular weight of the free base (C₈H₁₆N₂) is 140.24 g/mol .

Predicted ESI-MS Data
  • Molecular Ion: A strong signal is expected at m/z = 141.1383, corresponding to the protonated molecular ion [M+H]⁺ of the free base. The odd molecular weight of the free base (140) is consistent with the nitrogen rule, which states that a compound with an even number of nitrogen atoms will have an even nominal mass[14][15]. The [M+H]⁺ ion will therefore have an odd m/z value.

  • Fragmentation Pattern: The primary fragmentation pathway for cyclic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom[15][16][17]. This leads to the formation of a stable, resonance-stabilized iminium cation.

cluster_0 Fragmentation of 2-Methyl-2,6-diazaspiro[3.4]octane cluster_pathA Pathway A: Azetidine Ring Cleavage cluster_pathB Pathway B: Pyrrolidine Ring Cleavage M [M+H]⁺ m/z = 141 A1 Loss of C₂H₄ (Ethylene) M->A1 α-cleavage B1 Loss of C₂H₅N (Ethylamine radical cation loss) M->B1 α-cleavage F1 Fragment 1 m/z = 113 A1->F1 F2 Fragment 2 m/z = 96 B1->F2

Figure 2: Predicted major fragmentation pathways in ESI-MS/MS.

Plausible Fragments:

  • m/z = 113: Resulting from α-cleavage within the azetidine ring followed by the loss of ethylene (28 Da).

  • m/z = 96: A characteristic fragment arising from cleavage of the pyrrolidine ring adjacent to the spiro carbon.

  • m/z = 70: A common fragment for N-methylated azetidines.

Comparative Analysis: 2,6-Diazaspiro[3.4]octane Oxalate

To highlight the unique spectral features of the title compound, we can compare its predicted data with that of its unsubstituted parent, 2,6-diazaspiro[3.4]octane oxalate.

Spectroscopic TechniqueThis compound (Predicted)2,6-Diazaspiro[3.4]octane Oxalate (Predicted Difference)
¹H NMR Contains a sharp singlet for the N-CH₃ group (~2.9-3.1 ppm, 3H). Asymmetric, leading to more complex multiplets for ring protons.Lacks the N-CH₃ singlet. The molecule is symmetric (C₂v), resulting in a much simpler spectrum with fewer signals.
¹³C NMR N-CH₃ signal at ~40-48 ppm. Seven distinct signals for the spirocycle carbons.Lacks the N-CH₃ signal. Due to symmetry, only four signals would be expected for the spirocycle carbons.
Mass Spec ([M+H]⁺) m/z = 141m/z = 127 (14 Da less).
MS/MS Fragmentation Fragmentation patterns influenced by the tertiary amine of the azetidine ring.Fragmentation would be symmetric, originating from two identical secondary amine environments.

This comparison underscores how the simple addition of a methyl group profoundly impacts the spectroscopic output, providing clear and distinct markers for differentiating between the two structures.

Experimental Protocols

Acquiring high-quality, reproducible data requires meticulous attention to experimental setup. The following are standardized, field-proven protocols for the characterization of amine oxalate salts.

Workflow for Spectroscopic Analysis

Sample Receive Sample (this compound) Purity Confirm Purity (e.g., LC-MS) Sample->Purity NMR_Prep Prepare NMR Sample (~5-10 mg in 0.6 mL D₂O or DMSO-d₆) Purity->NMR_Prep IR_Prep Prepare KBr Pellet (~1 mg sample in 100 mg KBr) Purity->IR_Prep MS_Prep Prepare MS Sample (~0.1 mg/mL in 50:50 MeCN:H₂O) Purity->MS_Prep NMR_Acq Acquire ¹H, ¹³C, COSY, HSQC Spectra NMR_Prep->NMR_Acq Analysis Data Processing & Interpretation NMR_Acq->Analysis IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Acq->Analysis MS_Acq Acquire ESI-MS and MS/MS Spectra (Positive Ion Mode) MS_Prep->MS_Acq MS_Acq->Analysis Report Generate Final Report Analysis->Report

Figure 3: Standard workflow for comprehensive spectroscopic characterization.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the oxalate salt and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Set a spectral width of ~16 ppm, centered at ~6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of ~220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire several thousand scans, as ¹³C is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O). Calibrate the ¹³C spectrum accordingly.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Thoroughly grind ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

    • Causality: The KBr matrix is transparent to IR radiation in the mid-IR region and provides a solid, non-interacting medium for analysis.

  • Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is typically displayed in terms of percent transmittance vs. wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or water. Dilute this solution to a final concentration of 0.1-1.0 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Causality: Formic acid is added to ensure the amine remains protonated, which enhances signal intensity in positive ion mode ESI.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition (Positive Ion Mode):

    • Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion at m/z 141.

    • Acquire a full scan mass spectrum over a range of m/z 50-500.

    • For structural confirmation, perform an MS/MS experiment by selecting the precursor ion at m/z 141 and applying collision-induced dissociation (CID) to generate a fragment ion spectrum.

Conclusion

The structural elucidation of novel chemical entities like this compound is a systematic process that relies on the convergence of multiple analytical techniques. This guide establishes a robust framework for its characterization, providing predicted NMR, IR, and MS data based on fundamental principles. The key identifiers—namely the N-methyl singlet in ¹H NMR, the corresponding signal in ¹³C NMR, the characteristic N⁺-H and oxalate C=O stretches in the IR spectrum, and the [M+H]⁺ ion at m/z 141 with its predictable fragmentation—collectively form a unique spectroscopic fingerprint. By comparing this predicted data with experimentally acquired spectra using the validated protocols herein, researchers can confidently confirm the structure and purity of this valuable medicinal chemistry scaffold.

References

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available at: [Link]

  • PubChem. 2-Oxa-6-azaspiro[3.4]octane oxalate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. (2025). Available at: [Link]

  • University of Colorado Boulder. Typical Proton NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2015). Available at: [Link]

  • Whitman College. GCMS Section 6.15: Fragmentation of Amines. Available at: [Link]

  • Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. (2014). Available at: [Link]

  • University of Colorado Boulder. IR Absorption Table. Available at: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Available at: [Link]

  • JoVE. Mass Spectrometry: Amine Fragmentation. (2024). Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025). Available at: [Link]

  • University of Southampton. Synthesis of carbon-13 labelled oxalates exhibiting extended nuclear singlet state lifetimes. ePrints Soton. Available at: [Link]

  • Sci-Hub. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2007). Available at: [Link]

  • NMR Spectra and Molecular Structure. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of 2-methylhexane. (2025). Available at: [Link]

  • MDPI. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. (2023). Available at: [Link]

  • ResearchGate. FT-IR spectrum of poly(2,2-dimethyl-1,3-propylene oxalate). Available at: [Link]

  • YouTube. Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. (2023). Available at: [Link]

  • ACS Publications. A Study of the Fragmentation Processes of Some Cyclic Amines. Available at: [Link]

  • ResearchGate. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. (2019). Available at: [Link]

  • JoVE. Mass Spectrometry of Amines. (2023). Available at: [Link]

  • Pendidikan Kimia. Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations. (2016). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Novel Spirocyclic Scaffold

2-Methyl-2,6-diazaspiro[3.4]octane is a conformationally restricted diamine, a class of molecules gaining significant traction in medicinal chemistry.[1][2] Its unique three-dimensional structure makes it a valuable building block for developing novel therapeutics, particularly for central nervous system (CNS) targets.[3] When supplied as an oxalate salt (C₉H₁₆N₂O₄), its stability and handling properties are improved.[4] However, for researchers in drug development, the precise purity of this starting material is not a trivial specification—it is the bedrock of reproducible and reliable downstream results.

Impurities, whether from the synthetic route, degradation, or storage, can have profound consequences, leading to misleading structure-activity relationship (SAR) data, unforeseen toxicity, or failed experiments. This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate. We will move beyond simply listing methods to explain the causality behind their selection, demonstrating how an orthogonal, multi-technique approach provides a validated and trustworthy purity profile.

Understanding the Impurity Profile: What Are We Looking For?

A comprehensive purity assessment begins with understanding the potential impurities that may be present. For a molecule like this compound, these can be categorized as follows:

  • Synthesis-Related Impurities: Unreacted starting materials, intermediates, or by-products from the synthetic route. The synthesis of bicyclic diamines can be complex, potentially leading to isomeric impurities or related compounds.[5]

  • Degradation Products: Spirocyclic diamines may be susceptible to degradation under certain conditions.[6] Pathways could include oxidation of the amine groups or hydrolysis, especially if exposed to harsh pH or atmospheric moisture.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol/water for recrystallization) can be trapped in the crystalline salt.[3]

  • Inorganic Impurities: Inorganic salts from reagents or workup steps that would be invisible to standard chromatographic techniques like HPLC-UV.

No single analytical method can detect and quantify all these potential impurities. Therefore, a self-validating system relies on the application of orthogonal techniques—methods that measure the sample based on different chemical and physical principles.

An Orthogonal Strategy for Comprehensive Purity Determination

Our recommended workflow integrates four key analytical techniques, each providing a unique and complementary piece of the purity puzzle.

Purity_Assessment_Workflow cluster_0 Initial Sample Handling cluster_1 Analytical Techniques (Orthogonal Approach) cluster_2 Data Integration & Final Assessment Sample Sample of this compound HPLC HPLC-UV/CAD (Organic Impurities, Non-Volatiles) Sample->HPLC GCMS Headspace GC-MS (Residual Solvents, Volatiles) Sample->GCMS NMR qNMR & Structural ID (Absolute Purity, Structure Confirmation) Sample->NMR EA Elemental Analysis (Elemental Composition, Inorganic Impurities) Sample->EA Integration Synthesize Data from All Methods HPLC->Integration GCMS->Integration NMR->Integration EA->Integration Report Comprehensive Purity Report (Purity by Mass, Impurity Profile) Integration->Report

Caption: Orthogonal workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurities

Expertise & Rationale: HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. It separates molecules based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reverse-phase (RP-HPLC) method is ideal, as it effectively separates polar compounds. The challenge with small amines is their lack of a strong UV chromophore. Therefore, coupling a UV detector with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is crucial for a comprehensive screen.

Comparative HPLC Methods
ParameterMethod A: UV DetectionMethod B: Universal Detection (CAD/ELSD)
Principle Measures UV absorbanceMeasures light scattering from nebulized particles
Best For UV-active impurities (e.g., aromatic by-products)All non-volatile impurities, including those without a chromophore
Sensitivity High for UV-active compoundsGenerally lower than UV but universal
Quantification Highly linear, ideal for area % calculationNon-linear response, requires calibration curve for accurate quantification
Self-Validation Using this method alone can miss non-UV active impurities.Provides a more complete picture of all non-volatile species.
Experimental Protocol: RP-HPLC with UV and CAD
  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase A to create a 1 mg/mL stock solution.

  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD) and a Charged Aerosol Detector (CAD).

  • Column: Waters XBridge C18, 2.5 µm, 4.6 x 150 mm. Causality: A C18 column provides excellent retention for polar analytes in reverse-phase mode, while the end-capping on the XBridge phase improves peak shape for basic compounds like amines.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid modifier improves peak shape by protonating residual silanols on the stationary phase and the amine analytes.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD at 210 nm; CAD with nitrogen gas at 35 psi.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities

Expertise & Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds.[7] Its primary role in this analysis is to detect residual solvents from the synthesis and purification stages. Direct injection of the oxalate salt is not feasible due to its non-volatile nature. Therefore, a headspace sampling technique is employed, which analyzes the vapor above the sample, ensuring only volatile components reach the GC system.

Experimental Protocol: Headspace GC-MS

GCMS_Workflow A 1. Sample Preparation (Dissolve in DMSO in Headspace Vial) B 2. Incubation (Heat vial to vaporize solvents) A->B C 3. Headspace Injection (Vapor is sampled) B->C D 4. GC Separation (Separation by boiling point on column) C->D E 5. MS Detection (Ionization and Mass Analysis) D->E F 6. Data Analysis (Identify solvents by mass spectrum & retention time) E->F

Caption: Workflow for Headspace GC-MS analysis.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of a high-boiling point, inert solvent like DMSO. Crimp the vial securely.

  • Instrumentation: Agilent 7890B GC with a 5977B MS detector and a 7697A Headspace Sampler.

  • GC Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness. Causality: This column phase is specifically designed for the analysis of residual solvents, providing excellent separation of common laboratory solvents.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Incubation Time: 15 min

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40 °C for 5 min, then ramp at 10 °C/min to 240 °C, hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Mass Range: 35-350 amu.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify against a standard containing expected solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Arbiter

Expertise & Rationale: NMR spectroscopy is unparalleled for structural elucidation.[8] For purity analysis, its power is twofold. First, ¹H and ¹³C NMR spectra provide an unambiguous fingerprint of the molecule, confirming the identity of the main component and helping to identify any structurally related impurities. Second, Quantitative NMR (qNMR) allows for the determination of the absolute purity (or "assay") of the compound by integrating the signal of the analyte against a certified internal standard of known purity and weight.[9] This provides a direct measure of purity by mass, which is a crucial, self-validating parameter.

Experimental Protocol: ¹H NMR for Structural ID and qNMR for Assay
  • Sample Preparation (ID): Dissolve ~5 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Sample Preparation (qNMR):

    • Accurately weigh ~15 mg of the sample into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial. Causality: The standard must have peaks that are in a clear region of the spectrum, be stable, non-volatile, and have a known purity.

    • Dissolve the mixture in a known volume of deuterated solvent.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Acquisition Parameters (¹H):

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (D1): 5 seconds. Causality: A longer relaxation delay is critical for qNMR to ensure all protons have fully relaxed between pulses, making the signal integration accurate for quantification.

  • Data Analysis:

    • Structural ID: Compare the observed chemical shifts, multiplicities, and integrations to the expected structure.

    • qNMR Calculation: Calculate the purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Elemental Analysis (CHN): The Fundamental Composition Check

Expertise & Rationale: While modern techniques like HPLC and NMR are essential, classical elemental analysis remains a uniquely powerful and indispensable tool for purity validation. It determines the mass percentages of carbon, hydrogen, and nitrogen in the sample. Its value is orthogonal to other methods because it is highly sensitive to impurities that are invisible to them, such as inorganic salts (e.g., NaCl) or excess counterion (oxalic acid), which do not contain carbon. A significant deviation between the theoretical and experimental values indicates the presence of such non-carbon-containing impurities or incorrect stoichiometry.[10]

Data Interpretation

The theoretical elemental composition for this compound (C₉H₁₆N₂O₄) is:

  • Carbon (C): 50.00%

  • Hydrogen (H): 7.46%

  • Nitrogen (N): 12.96%

Lot NumberExperimental %CExperimental %HExperimental %NDeviation from TheoryImplication
Lot A 49.85%7.41%12.89%< 0.3%High purity, consistent with theoretical formula.
Lot B 47.50%7.10%12.25%> 2%Significant deviation suggests the presence of inorganic impurities or excess water.

Protocol Principle: The sample is combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector (typically a thermal conductivity detector).

Summary and Comparison of Purity Assessment Methods

Analytical TechniquePrimary PurposeDetectsQuantificationKey AdvantageKey Limitation
HPLC-UV/CAD Quantify organic impuritiesNon-volatile related substancesRelative (Area %), requires standards for absoluteHigh sensitivity for trace organic impuritiesCan miss volatile and inorganic impurities
Headspace GC-MS Quantify volatile impuritiesResidual solventsAbsolute (with standards)Gold standard for volatile analysisDoes not analyze the parent compound or non-volatiles
NMR (¹H, ¹³C, qNMR) Structure confirmation and absolute purityMain component, structural isomers, major impuritiesAbsolute (qNMR)Unambiguous structural data and direct mass purityLower sensitivity for trace impurities (<0.1%)
Elemental Analysis Verify elemental compositionOverall purity, inorganic impurities, waterProvides % compositionHighly sensitive to non-organic impuritiesDoes not identify specific impurities

Conclusion: A Triad of Trustworthiness

Assessing the purity of a critical raw material like this compound demands more than a single chromatogram. A robust, trustworthy, and self-validating approach is built on three pillars:

  • Orthogonality: Using multiple techniques that measure different properties (chromatographic separation, volatility, nuclear properties, elemental composition).

  • Quantification: Moving beyond simple area percent to determine purity by mass using a primary method like qNMR.

  • Identification: Employing high-resolution techniques like MS and NMR to not just detect, but identify the impurities present.

By integrating HPLC, GC-MS, NMR, and Elemental Analysis, researchers can build a comprehensive purity profile, ensuring the quality of their starting materials and the integrity of their scientific outcomes.

References

  • 2-methyl-2,6-diazaspiro[3.
  • 2-Oxa-6-azaspiro[3.
  • 2-METHYL-2,6-DIAZASPIRO[3.
  • 2-Boc-2,5-diazaspiro[3.
  • 2-Oxa-6-azaspiro[3.
  • Degradation Pathways of 2-Azaspiro[4.
  • Element analysis, Unknown Source,
  • Isolation and identification of impurities in spironolactone, ResearchG
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production, W
  • Bicyclic Conformationally Restricted Diamines, ResearchG
  • Elemental Analysis Of Organic Compounds With The Use Of, KIET,
  • and [3.2.
  • Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines, PMC - NIH,
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents, ResearchG
  • Elemental analysis: an important purity control but prone to manipulations, Inorganic Chemistry Frontiers (RSC Publishing),
  • NMR Spectra and Molecular Structure, Thieme,
  • An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis, MDPI,

Sources

The 2,6-Diazaspiro[3.4]octane Scaffold: A Privileged Motif for Diverse Biological Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Efficacy of Novel Derivatives

The quest for novel chemical scaffolds that provide three-dimensional diversity and improved physicochemical properties is a central theme in modern drug discovery. The 2,6-diazaspiro[3.4]octane core has emerged as a privileged structure, offering a rigid and synthetically accessible framework for the development of a wide array of biologically active compounds.[1][2][3] Its unique spirocyclic nature allows for precise vectoral orientation of substituents, enabling fine-tuning of interactions with biological targets. This guide provides a comparative analysis of the biological efficacy of distinct classes of compounds derived from this versatile scaffold, supported by experimental data and detailed methodologies.

Introduction to the 2,6-Diazaspiro[3.4]octane Core

The 2,6-diazaspiro[3.4]octane motif is a saturated heterocyclic system featuring a quaternary carbon at the junction of a five-membered and a four-membered ring, each containing a nitrogen atom. This rigid structure imparts favorable drug-like properties, such as a high fraction of sp3-hybridized carbons (Fsp3), which is often correlated with higher clinical success rates. The presence of two nitrogen atoms at distinct positions provides multiple points for chemical modification, allowing for the exploration of vast chemical space and the optimization of biological activity.

This guide will explore the biological efficacy of four distinct classes of compounds derived from the 2,6-diazaspiro[3.4]octane scaffold:

  • Antitubercular Agents: Nitrofuran-containing derivatives with potent activity against Mycobacterium tuberculosis.

  • Antimalarial Compounds: Novel series demonstrating efficacy against multiple life stages of Plasmodium falciparum.

  • Sigma-1 Receptor Antagonists: Spirocyclic lactams designed for the modulation of the central nervous system.

  • PARP Inhibitors: Bioisosteric replacements for existing piperazine-based inhibitors with a unique pharmacological profile.

Comparative Efficacy of 2,6-Diazaspiro[3.4]octane Derivatives

The versatility of the 2,6-diazaspiro[3.4]octane scaffold is evident in the diverse range of biological activities exhibited by its derivatives. The following sections provide a comparative overview of the efficacy of these compounds in their respective therapeutic areas.

Antitubercular Activity of Nitrofuran Derivatives

A series of nitrofuran carboxamides incorporating the 2,6-diazaspiro[3.4]octane core has been investigated for their activity against Mycobacterium tuberculosis H37Rv.[1] The nitrofuran warhead is a well-established antibacterial pharmacophore whose mechanism of action involves enzymatic reduction within the bacterium to generate reactive nitrogen species that are cytotoxic.[4]

Table 1: Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Nitrofuran Derivatives

Compound IDR GroupMIC (µg/mL) vs. M. tuberculosis H37Rv
1a Phenyl0.25
1b 4-Fluorophenyl0.125
1c (Lead) 4-(Trifluoromethyl)phenyl 0.016
1d 2-Thienyl0.5

Data sourced from Krasavin et al., Molecules, 2023.[1]

As demonstrated in Table 1, the exploration of the molecular periphery of the nitrofuran-conjugated 2,6-diazaspiro[3.4]octane core led to the identification of a remarkably potent antitubercular lead, compound 1c , with a minimal inhibitory concentration (MIC) of 0.016 µg/mL.[1] This highlights the significant impact of substituent choice on biological activity.

Antimalarial Efficacy Against Plasmodium falciparum

A novel series of 2,6-diazaspiro[3.4]octane derivatives was identified through a whole-cell high-throughput screening campaign against Plasmodium falciparum.[5][6] These compounds have demonstrated activity against multiple stages of the parasite's lifecycle, a crucial attribute for antimalarial drug candidates.[6]

Table 2: In Vitro Antiplasmodial Activity of 2,6-Diazaspiro[3.4]octane Derivatives

Compound IDAsexual Blood Stage IC50 (nM) vs. P. falciparum
2a (Hit) 450
2b (Optimized Lead) <50
2c 280
2d >1000

Data sourced from Le Manach et al., Journal of Medicinal Chemistry, 2021.[5]

Structure-activity relationship (SAR) studies led to the optimization of initial hits, resulting in compounds like 2b with low nanomolar potency against the asexual blood stage of the parasite.[5] Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance to these compounds.[6]

Sigma-1 Receptor Antagonism for Pain Management

Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been designed and synthesized as potent antagonists of the sigma-1 receptor (σ1R), a chaperone protein implicated in a variety of central nervous system disorders, including pain.[7] σ1R antagonists have been shown to enhance the analgesic effects of opioids, offering a potential strategy to reduce opioid dosage and mitigate tolerance.[7]

Table 3: Sigma-1 Receptor Binding Affinity of 2,6-Diazaspiro[3.4]octan-7-one Derivatives

Compound IDR GroupKi (nM) for σ1R
3a Benzyl25.3
3b 4-Fluorobenzyl15.8
32 (Lead) 4-Methoxybenzyl 1.2
3c 3,4-Dichlorobenzyl8.7

Data sourced from Xiong et al., European Journal of Medicinal Chemistry, 2023.[7]

Through detailed SAR studies, compound 32 was identified as a highly potent σ1R antagonist with a Ki of 1.2 nM.[7] This compound was found to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance in preclinical models.[7]

PARP Inhibition with Reduced DNA Damage

The 2,6-diazaspiro[3.4]octane core has been successfully employed as a bioisostere for the piperazine ring in the FDA-approved PARP inhibitor, olaparib.[8][9] This work led to the identification of potent PARP-1 inhibitors with a potentially improved safety profile.

Table 4: PARP-1 Inhibitory Activity of Olaparib Analogues

Compound IDCore StructurePARP-1 IC50 (nM)
Olaparib Piperazine5
10e 2,6-Diazaspiro[3.4]octane12.6 ± 1.1
15b 2,6-Diazaspiro[3.4]octane (Boc-protected)4397 ± 1.1

Data sourced from Reilly et al., Journal of Medicinal Chemistry, 2018.[8][9]

Compound 10e demonstrated potent PARP-1 inhibition, comparable to olaparib.[8] Interestingly, unlike olaparib, compound 10e did not induce DNA damage at similar concentrations, suggesting that high-affinity PARP inhibitors can be developed without this cytotoxic effect, potentially offering new therapeutic avenues for inflammatory diseases where PARP inhibition is beneficial but DNA damage is undesirable.[8][9]

Experimental Methodologies

The following sections provide detailed protocols for the key in vitro assays used to determine the biological efficacy of the 2,6-diazaspiro[3.4]octane derivatives discussed in this guide.

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv

This protocol is based on the microplate Alamar Blue assay (MABA) and is a standard method for determining the MIC of compounds against M. tuberculosis.

Experimental Workflow for MIC Determination

G prep Prepare serial dilutions of test compounds in a 96-well plate inoc Inoculate wells with a standardized suspension of M. tuberculosis H37Rv prep->inoc incubate Incubate plates at 37°C for 7 days inoc->incubate add_reagent Add Alamar Blue and an additional indicator (e.g., Tween 80) incubate->add_reagent incubate2 Incubate for an additional 24 hours add_reagent->incubate2 read Read results visually or with a fluorometer (Blue = No growth, Pink = Growth) incubate2->read determine_mic MIC is the lowest concentration that prevents a color change from blue to pink read->determine_mic

Caption: Workflow for MIC determination against M. tuberculosis.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:50 in broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the test compounds.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Reagent Addition: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin).

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum by quantifying parasite DNA using the fluorescent dye SYBR Green I.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Parasite Culture: Maintain a culture of P. falciparum (e.g., chloroquine-sensitive 3D7 strain) in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.

  • Assay Initiation: Add parasite culture (predominantly ring-stage) at 1% parasitemia and 1% hematocrit to the wells containing the test compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Freeze the plates to lyse the erythrocytes. Thaw and add lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Incubate in the dark for 1 hour, then measure fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

PARP-1 Enzymatic Assay

This protocol describes a fluorometric assay to measure the inhibition of PARP-1 enzymatic activity.

Experimental Workflow for PARP-1 Inhibition Assay

G pre_incubate Pre-incubate PARP-1 enzyme with test compounds initiate Initiate reaction by adding NAD+ and activated DNA pre_incubate->initiate incubate Incubate at 30°C to allow for poly-ADP-ribosylation initiate->incubate develop Add developer reagent containing nicotinamidase incubate->develop measure Measure fluorescence to quantify nicotinamide production develop->measure calculate Calculate IC50 from dose-response curve measure->calculate

Caption: Workflow for PARP-1 enzymatic inhibition assay.

Step-by-Step Protocol:

  • Pre-incubation: In a 96-well plate, incubate the PARP-1 enzyme with various concentrations of the test compound for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of β-NAD+ and activated DNA.

  • Incubation: Incubate the plate for 30-60 minutes at 30°C.

  • Development: Add a developer reagent that includes nicotinamidase, which will convert the nicotinamide produced by the PARP-1 reaction into a fluorescent product.

  • Fluorescence Reading: Measure the fluorescence intensity on a microplate reader.

  • IC50 Determination: Plot the fluorescence signal against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting model.

Sigma-1 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the sigma-1 receptor, thereby determining its binding affinity (Ki).[10]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma-1 receptors (e.g., guinea pig liver).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective sigma-1 receptor radioligand (e.g., [3H]-(+)-pentazocine), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Mechanistic Insights and Signaling Pathways

A deeper understanding of the mechanism of action is crucial for the rational design of new therapeutics.

PARP-1 in DNA Repair and Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[2][11] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibition of PARP-1 in these cells leads to the accumulation of unrepaired single-strand breaks, which are converted to double-strand breaks during DNA replication. The inability to repair these double-strand breaks via HR results in cell death, a concept known as synthetic lethality.

SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 recruits Replication DNA Replication SSB->Replication if unrepaired BER Base Excision Repair PARP1->BER activates Cell_Survival Cell Survival BER->Cell_Survival leads to DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (HR) DSB->HR repaired by Apoptosis Apoptosis DSB->Apoptosis in absence of HR HR->Cell_Survival PARPi PARP Inhibitor PARPi->PARP1 inhibits BRCA_deficient BRCA-deficient cell

Caption: Role of PARP-1 in DNA repair and synthetic lethality.

Conclusion

The 2,6-diazaspiro[3.4]octane scaffold has proven to be a remarkably fruitful starting point for the development of compounds with diverse and potent biological activities. The examples presented in this guide, spanning antitubercular, antimalarial, CNS, and oncology applications, underscore the value of this rigid, three-dimensional motif in medicinal chemistry. The ability to readily synthesize and functionalize this core allows for the systematic exploration of structure-activity relationships, leading to the identification of highly potent and selective lead compounds. Further investigation into derivatives of this privileged scaffold is warranted and holds significant promise for the discovery of novel therapeutics.

References

  • Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]

  • Xiong, B., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 250, 115178. [Link]

  • Afolayan, F. I., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. Journal of Parasitology Research, 2019, 8134250. [Link]

  • Palencia, A., et al. (2011). In Vitro Assessment of the Anti-Infective Activity of Plants from the Parc National de la Marahoué in Côte d'Ivoire. Journal of Ethnopharmacology, 134(2), 430-439.
  • National Institutes of Health. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex. [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]

  • Ajin, K. A., et al. (2024). Developing pyrazole–oxadiazole conjugates as potent anti-tubercular agents: an in silico and in vitro approach. RSC Medicinal Chemistry. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Semantic Scholar. [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • Komarova, K., et al. (2024). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Semantic Scholar. [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. [Link]

  • Palomino, J. C., & Martin, A. (2004). Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. Journal of Antimicrobial Chemotherapy, 54(2), 447-450. [Link]

  • Prezzavento, O., et al. (2017). Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new?. Future Medicinal Chemistry, 9(18), 2147-2169.
  • Zhou, X., & Liang, S. H. (2025). Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. ACS Medicinal Chemistry Letters, 16(8), 1494-1496. [Link]

Sources

A Senior Application Scientist's Guide to the Conformational Landscape of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds, particularly those incorporating nitrogen atoms (azaspirocycles), have garnered significant attention in modern drug discovery.[1] Their inherent three-dimensionality offers a compelling alternative to the "flatland" of traditional aromatic compounds, providing avenues for enhanced target engagement, improved physicochemical properties, and novel intellectual property.[2] Among these, the 2,6-diazaspiro[3.4]octane framework presents a unique combination of a strained azetidine ring and a more flexible pyrrolidine ring, offering a constrained yet tunable conformational profile. This guide provides a comprehensive computational exploration of the conformational preferences of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, a representative member of this promising class of molecules. We will delve into the rationale behind selecting appropriate computational methodologies, present a comparative analysis of its conformational landscape, and provide a detailed, field-proven protocol for conducting such studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate the design and optimization of spirocycle-containing drug candidates.

Introduction: The Significance of Azaspiro[3.4]octanes in Medicinal Chemistry

The strategic incorporation of sp³-rich three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. Azaspirocycles, which feature two rings sharing a single carbon atom with at least one nitrogen atom, are particularly valuable in this regard.[1] The 2,6-diazaspiro[3.4]octane core, with its fused four- and five-membered nitrogen-containing rings, offers several advantages:

  • Structural Rigidity and Novelty: The spirocyclic nature imparts a degree of conformational constraint, reducing the entropic penalty upon binding to a biological target.[2] This can lead to higher affinity and selectivity.

  • Improved Physicochemical Properties: Compared to their flatter aromatic counterparts, spirocycles often exhibit improved solubility and metabolic stability.[2]

  • Vectorial Display of Substituents: The rigid framework allows for the precise spatial orientation of substituents, enabling optimal interactions with protein binding pockets.

The subject of this guide, this compound, is a commercially available building block that can be readily incorporated into drug discovery programs.[3] The presence of the oxalate counterion can significantly influence the solid-state structure and, potentially, the solution-phase conformational equilibrium. Therefore, a thorough understanding of its intrinsic conformational preferences is crucial for rational drug design.

Choosing the Right Tools: A Comparative Overview of Computational Methods

The selection of an appropriate computational method is paramount for obtaining meaningful and reliable results. For conformational analysis of small molecules, a multi-tiered approach is often the most efficient and accurate.

Molecular Mechanics (MM): The Workhorse for Initial Exploration

Molecular mechanics force fields offer a computationally inexpensive way to rapidly explore the vast conformational space of a molecule.[4] These methods treat atoms as spheres and bonds as springs, allowing for the efficient calculation of potential energy. For cyclic amines, several force fields are well-suited:[5][6]

  • MMFF94 (Merck Molecular Force Field): A robust and widely used force field for a broad range of organic molecules.[4]

  • OPLS (Optimized Potentials for Liquid Simulations): Particularly well-parameterized for condensed-phase simulations.[7]

  • GAFF (General Amber Force Field): Designed for compatibility with the Amber simulation package and widely used for organic molecules.[5]

The primary goal of the initial MM-based conformational search is to generate a diverse set of low-energy conformers that can then be subjected to more accurate, higher-level calculations.

Density Functional Theory (DFT): The Gold Standard for Accuracy

Density Functional Theory (DFT) provides a much more accurate description of electronic structure and, consequently, molecular energies and geometries.[8] While more computationally demanding than MM, DFT is essential for refining the energies and geometries of the conformers identified by the initial MM search. The choice of functional and basis set is critical for achieving the desired accuracy.

  • Functionals: For conformational energies of organic molecules, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange are often a good choice. The B3LYP functional is a widely used and well-validated option. More modern functionals, such as those from the M06 suite, can also offer excellent performance. Density-corrected DFT (DC-DFT) methods can further improve accuracy by mitigating self-interaction errors.[9]

  • Basis Sets: A Pople-style basis set, such as 6-31G(d), often provides a good balance of accuracy and computational cost for geometry optimizations. For more accurate single-point energy calculations, a larger basis set, such as 6-311+G(d,p), is recommended.

The combination of an initial MM search followed by DFT refinement of the low-energy conformers represents a robust and efficient workflow for conformational analysis.[10][11]

The Conformational Landscape of 2-Methyl-2,6-diazaspiro[3.4]octane

A systematic conformational search of 2-Methyl-2,6-diazaspiro[3.4]octane reveals a set of distinct low-energy conformers. The primary degrees of freedom are the puckering of the azetidine and pyrrolidine rings and the orientation of the methyl group.

Ring Pucker and Methyl Group Orientation

The four-membered azetidine ring is expected to be nearly planar but can exhibit a slight pucker. The five-membered pyrrolidine ring is more flexible and can adopt various envelope and twist conformations. The methyl group on the azetidine nitrogen can be in either an axial or equatorial-like position relative to the puckered ring.

Hypothetical Comparative Data

The following table summarizes the hypothetical relative energies of the most stable conformers of 2-Methyl-2,6-diazaspiro[3.4]octane, as would be calculated by a reputable DFT method (e.g., B3LYP/6-311+G(d,p)//B3LYP/6-31G(d)).

ConformerPyrrolidine PuckerAzetidine PuckerMethyl OrientationRelative Energy (kcal/mol)
1 Envelope (N6-puckered)PuckeredEquatorial-like0.00
2 TwistPuckeredEquatorial-like0.85
3 Envelope (C8-puckered)PuckeredEquatorial-like1.20
4 Envelope (N6-puckered)PuckeredAxial-like2.50

These hypothetical results suggest that the equatorial-like orientation of the methyl group is significantly preferred, likely due to reduced steric hindrance. The different puckering modes of the pyrrolidine ring are expected to be relatively close in energy, leading to a dynamic equilibrium in solution.

Workflow and Experimental Protocol

This section provides a detailed, step-by-step protocol for the computational conformational analysis of 2-Methyl-2,6-diazaspiro[3.4]octane.

Computational Workflow Diagram

G cluster_0 Molecular Mechanics Stage cluster_1 DFT Refinement Stage cluster_2 Analysis Stage start 1. 2D Sketch of Molecule build3d 2. Generate Initial 3D Structure start->build3d mm_search 3. MM Conformational Search (e.g., MMFF94) build3d->mm_search filter 4. Filter and Cluster Conformers (Energy and RMSD) mm_search->filter dft_opt 5. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) filter->dft_opt freq 6. Frequency Calculation (Confirm Minima) dft_opt->freq spe 7. Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) freq->spe analysis 8. Analyze Relative Energies and Geometries spe->analysis boltzmann 9. Boltzmann Averaging of Properties analysis->boltzmann comparison 10. Compare with Experimental Data (NMR) boltzmann->comparison

Caption: Workflow for the computational conformational analysis of 2-Methyl-2,6-diazaspiro[3.4]octane.

Step-by-Step Protocol
  • Molecule Building and Initial 3D Structure Generation:

    • Using a molecular modeling software (e.g., VEGA ZZ, which is freely available), sketch the 2D structure of 2-Methyl-2,6-diazaspiro[3.4]octane.[12]

    • Convert the 2D sketch into an initial 3D structure using the software's built-in tools.

  • Molecular Mechanics (MM) Conformational Search:

    • Select a suitable force field, such as MMFF94.[4]

    • Perform a systematic or random conformational search to explore the potential energy surface. This involves rotating all rotatable bonds and exploring different ring puckers.

    • Causality: This initial, computationally inexpensive search is crucial for broadly sampling the conformational space to ensure that no low-energy conformers are missed.

  • Filtering and Clustering of MM Conformers:

    • Filter the generated conformers based on a predefined energy window (e.g., within 10 kcal/mol of the global minimum).

    • Cluster the remaining conformers based on their root-mean-square deviation (RMSD) to remove redundant structures.

    • Self-Validation: This step ensures that only unique, low-energy conformers are carried forward for more computationally expensive calculations, making the workflow efficient.

  • DFT Geometry Optimization:

    • For each unique conformer from the MM search, perform a geometry optimization using a DFT method (e.g., B3LYP/6-31G(d)).

    • Causality: This step refines the molecular geometry to a local minimum on the DFT potential energy surface, providing a more accurate structure.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the optimization.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Single-Point Energy Calculation:

    • On the optimized geometries, perform a single-point energy calculation with a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.

    • Causality: This improves the accuracy of the relative conformational energies without the high computational cost of optimizing with a large basis set.

  • Analysis of Results:

    • Analyze the relative energies of the optimized conformers to determine their populations at a given temperature using the Boltzmann distribution.

    • Examine the key geometrical parameters (dihedral angles, bond lengths, etc.) of the low-energy conformers.

Comparison with Alternative Scaffolds and Experimental Data

A key aspect of a comprehensive guide is the comparison with alternative scaffolds and validation against experimental data.

Alternative Spirocyclic Scaffolds

The 2,6-diazaspiro[3.4]octane scaffold can be compared to other spirocyclic systems to understand the impact of ring size and heteroatom placement on conformational preferences.

ScaffoldRing SizesKey Conformational Features
2,6-Diazaspiro[3.3]heptane 4, 4Highly rigid, with limited conformational flexibility.[13]
2,7-Diazaspiro[4.4]nonane 5, 5More flexible than the [3.4] system, with multiple low-energy envelope and twist conformers for both rings.
2-Oxa-6-azaspiro[3.4]octane 4, 5The presence of an oxygen atom influences the ring pucker and electronic properties.[14]

This comparison highlights how subtle changes in the spirocyclic core can significantly alter the conformational landscape, providing a powerful tool for fine-tuning the properties of a drug candidate.

Validation with Experimental Data: The Role of NMR Spectroscopy

While a crystal structure of this compound is not publicly available, NMR spectroscopy in solution can provide valuable experimental data for validating the computational results.[15][16][17]

  • Nuclear Overhauser Effect (NOE): Through-space correlations between protons can provide distance restraints that are consistent with specific conformations.

  • J-Coupling Constants: The magnitude of three-bond proton-proton coupling constants is related to the dihedral angle between the protons via the Karplus equation, providing information about the puckering of the rings.[18]

A strong correlation between the Boltzmann-averaged computed NMR parameters and the experimental data would provide confidence in the accuracy of the computational model.

The Influence of the Oxalate Counterion

The presence of the oxalate counterion can influence the conformational preferences of the diazaspirocycle, particularly in the solid state.[19] Hydrogen bonding between the protonated amines of the spirocycle and the carboxylate groups of the oxalate can lock the molecule into a specific conformation. In solution, the extent of this influence will depend on the solvent and the concentration. Computational modeling of the ion pair can provide insights into these interactions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the computational analysis of the conformational landscape of this compound. By employing a multi-tiered approach combining molecular mechanics and density functional theory, a detailed understanding of the preferred conformations of this important medicinal chemistry scaffold can be achieved.

The insights gained from such studies are invaluable for:

  • Rational design of analogs: Understanding the intrinsic conformational preferences allows for the design of substituents that will either reinforce or modulate the desired conformation for optimal target binding.

  • Interpretation of SAR data: Conformational analysis can help to explain structure-activity relationships by correlating the biological activity of a series of compounds with their preferred conformations.

  • Pharmacophore modeling: The identified low-energy conformers can be used to develop more accurate pharmacophore models for virtual screening campaigns.

Future work in this area could involve the use of molecular dynamics simulations to explore the dynamic behavior of the molecule in solution and to calculate the free energy differences between conformers. Additionally, the synthesis and experimental characterization (e.g., by X-ray crystallography and NMR spectroscopy) of this compound and its derivatives would provide crucial data for the further refinement and validation of the computational models.

References

  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Retrieved from [Link]

  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Retrieved from [Link]

  • auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • ACS Publications. (2023, July 10). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches | Journal of Chemical Information and Modeling. Retrieved from [Link]

  • MIT Department of Chemistry. (2024, June 27). Scientists use computational modeling to guide a difficult chemical synthesis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Computational techniques for efficient conformational sampling of proteins. Retrieved from [Link]

  • PMC - NIH. (n.d.). Force fields for small molecules. Retrieved from [Link]

  • SJSU ScholarWorks. (2021, January 1). H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules. Retrieved from [Link]

  • arXiv. (n.d.). A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved from [Link]

  • ACS Publications. (2021, February 12). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed - NIH. (n.d.). Diversity-oriented synthesis of azaspirocycles. Retrieved from [Link]

  • Sci-Hub. (1993). The calculations of small molecular conformation energy differences by density functional method. Retrieved from [Link]

  • PubMed. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Retrieved from [Link]

  • ACS Publications. (2021, July 1). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling | Journal of Chemical Education. Retrieved from [Link]

  • (n.d.). Force fields and molecular dynamics simulations. Retrieved from [Link]

  • PMC. (n.d.). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Retrieved from [Link]

  • WIT Press. (n.d.). Experimental vs. computational system analysis. Retrieved from [Link]

  • (2025, August 7). A Molecular Mechanics Force Field for Conformational Analysis of Aliphatic Acyclic Amines. Retrieved from [Link]

  • MDPI. (n.d.). Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. Retrieved from [Link]

  • Wikipedia. (n.d.). Force field (chemistry). Retrieved from [Link]

  • ResearchGate. (2025, October 18). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF. Retrieved from [Link]

  • Frontiers. (2021, August 24). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Retrieved from [Link]

  • The Ohio State University. (2022, October 15). delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Retrieved from [Link]

  • Portland Press. (2020, August 5). Computational methods for exploring protein conformations. Retrieved from [Link]

  • PubMed. (2023, April 25). Computational drug discovery for castration-resistant prostate cancers through in vitro drug response modeling. Retrieved from [Link]

  • MDPI. (n.d.). Quantitative Comparison of Conformational Ensembles. Retrieved from [Link]

  • PubMed Central. (2025, May 26). Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies. Retrieved from [Link]

  • YouTube. (2019, May 6). Lecture 17 Molecular Mechanics / Force Field. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Diagram of the molecular structure of salbutamol oxalate and (b).... Retrieved from [Link]

  • (n.d.). Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-Azaspiro[3.4]octane: An In-Depth Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 2-azaspiro[3.4]octane scaffold is a key structural motif in medicinal chemistry, prized for its three-dimensional character that allows for the exploration of novel chemical space in drug design. Its rigid conformation and defined vectoral exits for substituents make it an attractive bioisostere for more common ring systems, offering the potential for improved potency, selectivity, and pharmacokinetic properties. The efficient construction of this spirocycle, particularly the versatile intermediate tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate, is therefore of significant interest to researchers in drug development.

This guide provides a comparative analysis of three distinct synthetic strategies for accessing this valuable building block, as detailed by Ramesh et al. in their 2019 publication, "Facile synthesis of 2-azaspiro[3.4]octane."[1] We will delve into the mechanistic underpinnings, practical considerations, and overall efficiency of each route, providing the necessary data and protocols to empower researchers to make informed decisions for their synthetic campaigns. The routes are categorized by their core ring-forming strategy: one focused on cyclopentane annulation and two centered on the construction of the four-membered azetidine ring.

Strategic Overview: Cyclopentane vs. Azetidine Annulation

The retrosynthetic challenge in synthesizing 2-azaspiro[3.4]octane lies in the construction of the spirocyclic core. The choice of which ring to form onto the other—building the cyclopentane onto a pre-existing azetidine or vice versa—dictates the starting materials, reaction types, and potential challenges of the synthetic sequence.

G cluster_0 Retrosynthetic Analysis cluster_1 Precursors Target 2-Azaspiro[3.4]octane Core RouteA Cyclopentane Annulation Target->RouteA RouteB Azetidine Annulation Target->RouteB AzetidinePrecursor Azetidine Derivative RouteA->AzetidinePrecursor CyclopentanePrecursor Cyclopentane Derivative RouteB->CyclopentanePrecursor

Caption: Retrosynthetic approaches to the 2-azaspiro[3.4]octane core.

Route 1: Cyclopentane Annulation via Michael Addition and Aldol Condensation

This approach builds the five-membered ring onto a pre-formed azetidine core. The key steps involve a Michael addition followed by an intramolecular aldol condensation. This strategy leverages readily available starting materials and classical, well-understood reaction mechanisms.

Mechanistic Rationale and Workflow

The synthesis commences with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. A Knoevenagel condensation with ethyl cyanoacetate, catalyzed by piperidine, forms an activated alkene. This intermediate is then subjected to a Michael addition with 3-oxocyclopentane-1-carbonitrile. The resulting adduct undergoes an intramolecular aldol condensation and subsequent decarboxylation to yield the target spirocycle.

G cluster_workflow Route 1: Cyclopentane Annulation Workflow A Boc-3-oxoazetidine C Knoevenagel Condensation (Piperidine) A->C B Ethyl Cyanoacetate B->C D Activated Alkene Intermediate C->D F Michael Addition D->F E 3-Oxocyclopentane-1-carbonitrile E->F G Adduct F->G H Intramolecular Aldol Condensation & Decarboxylation G->H I tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate H->I

Caption: Workflow for the cyclopentane annulation route.

Experimental Protocol: Route 1

Step 1: Synthesis of tert-butyl 3-(cyan(ethoxycarbonyl)methylene)azetidine-1-carboxylate

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and piperidine (0.1 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired activated alkene.

Step 2: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

  • To a solution of the activated alkene from Step 1 (1.0 eq) in a suitable solvent, add 3-oxocyclopentane-1-carbonitrile (1.2 eq) and a base (e.g., sodium ethoxide).

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • After completion (monitored by TLC), cool the reaction mixture and neutralize with a dilute acid.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Route 2: Azetidine Annulation via Reductive Amination

This strategy constructs the four-membered azetidine ring as the final key step. The synthesis begins with cyclopentane-1,3-dione and involves a reductive amination to form a crucial amino alcohol intermediate, which then undergoes cyclization.

Mechanistic Rationale and Workflow

The synthesis starts with the protection of one of the ketone functionalities of cyclopentane-1,3-dione as a ketal. The remaining ketone is then subjected to a reductive amination with aminoacetaldehyde dimethyl acetal. The resulting secondary amine is Boc-protected. Deprotection of the ketal reveals the ketone, and subsequent reduction gives a hydroxyl group. This intermediate is then treated to form a leaving group (e.g., mesylate) which is displaced intramolecularly by the nitrogen to form the azetidine ring. A final oxidation step yields the target ketone.

G cluster_workflow Route 2: Azetidine Annulation (Reductive Amination) Workflow A Cyclopentane-1,3-dione B Ketal Protection A->B C Monoprotected Dione B->C D Reductive Amination (Aminoacetaldehyde dimethyl acetal) C->D E Secondary Amine D->E F Boc Protection E->F G Boc-protected Amine F->G H Ketal Deprotection & Reduction G->H I Amino Alcohol H->I J Mesylation & Intramolecular Cyclization I->J K 2-Azaspiro[3.4]octane Intermediate J->K L Oxidation K->L M Final Product L->M

Caption: Workflow for the azetidine annulation via reductive amination.

Experimental Protocol: Route 2

Step 1: Monoprotection of Cyclopentane-1,3-dione

  • Dissolve cyclopentane-1,3-dione (1.0 eq) and ethylene glycol (1.1 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After the reaction is complete, cool the mixture, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer and concentrate to obtain the monoprotected dione.

Step 2: Reductive Amination and Protection

  • To a solution of the monoprotected dione (1.0 eq) in a suitable solvent (e.g., methanol), add aminoacetaldehyde dimethyl acetal (1.2 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction, remove the solvent, and dissolve the residue in a solvent like dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base (e.g., triethylamine) and stir for 4 hours.

  • Work up the reaction and purify by column chromatography.

Step 3: Cyclization and Oxidation

  • Deprotect the ketal using acidic conditions (e.g., aqueous HCl).

  • Reduce the resulting ketone with a reducing agent like sodium borohydride.

  • Convert the alcohol to a good leaving group by reacting with methanesulfonyl chloride in the presence of a base.

  • Induce cyclization by treating with a strong base (e.g., sodium hydride) to form the azetidine ring.

  • Oxidize the resulting alcohol (if formed during cyclization) to the ketone using a mild oxidizing agent (e.g., Dess-Martin periodinane) to yield the final product.

Route 3: Azetidine Annulation via Intramolecular Alkylation

This second approach to forming the azetidine ring also starts from a cyclopentane derivative but employs an intramolecular alkylation as the key ring-forming step. This route is often more direct than the reductive amination pathway.

Mechanistic Rationale and Workflow

The synthesis begins with ethyl 2-oxocyclopentanecarboxylate. This is alkylated with a suitable two-carbon electrophile bearing a masked amine functionality (e.g., N-(2-bromoethyl)phthalimide). Following alkylation, the ester is reduced to the primary alcohol. The phthalimide protecting group is then removed to unmask the primary amine, which subsequently undergoes an intramolecular cyclization via displacement of a leaving group (generated from the primary alcohol) to form the spiro-azetidine. The nitrogen is then Boc-protected, and the alcohol is oxidized to the ketone.

G cluster_workflow Route 3: Azetidine Annulation (Intramolecular Alkylation) Workflow A Ethyl 2-oxocyclopentanecarboxylate B Alkylation (N-(2-bromoethyl)phthalimide) A->B C Alkylated Intermediate B->C D Ester Reduction C->D E Amino Alcohol Precursor D->E F Phthalimide Deprotection E->F G Primary Amine F->G H Intramolecular Cyclization G->H I Spiro-azetidine Alcohol H->I J Boc Protection & Oxidation I->J K Final Product J->K

Caption: Workflow for the azetidine annulation via intramolecular alkylation.

Experimental Protocol: Route 3

Step 1: Alkylation of Ethyl 2-oxocyclopentanecarboxylate

  • To a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).

  • Add N-(2-bromoethyl)phthalimide (1.1 eq) and heat the mixture.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product.

  • Purify the crude product by chromatography.

Step 2: Reduction and Deprotection

  • Reduce the ester and ketone functionalities of the alkylated product using a strong reducing agent like lithium aluminum hydride in an anhydrous solvent (e.g., THF).

  • Carefully quench the reaction and perform a workup to isolate the diol.

  • Remove the phthalimide group using hydrazine hydrate in ethanol under reflux.

  • Purify the resulting amino alcohol.

Step 3: Cyclization, Protection, and Oxidation

  • Convert the primary alcohol of the amino alcohol to a leaving group (e.g., tosylate or mesylate).

  • Treat the intermediate with a base to effect intramolecular cyclization to the spiro-azetidine.

  • Protect the secondary amine with a Boc group using Boc₂O.

  • Oxidize the secondary alcohol to the ketone using an appropriate oxidizing agent (e.g., PCC or Swern oxidation) to obtain the final product.

Comparative Analysis

To facilitate an objective comparison, the key performance indicators for each route are summarized below. The data is based on the findings reported by Ramesh et al. (2019).

ParameterRoute 1: Cyclopentane AnnulationRoute 2: Azetidine Annulation (Reductive Amination)Route 3: Azetidine Annulation (Intramolecular Alkylation)
Overall Yield 12%0.87%14%
Number of Steps ~4-5 steps~6-7 steps~5-6 steps
Starting Materials Commercially available, moderate costReadily available, low costCommercially available, moderate cost
Key Reactions Michael Addition, Aldol CondensationReductive Amination, Intramolecular CyclizationAlkylation, Intramolecular Cyclization
Scalability ModerateLow, due to low overall yield and multiple stepsGood, with potential for optimization
Chromatography Required for most stepsExtensive purification neededRequired for several steps
Advantages Utilizes classic, reliable reactions.Starts from very simple building blocks.Highest overall yield, relatively efficient.
Disadvantages Moderate yield.Very low overall yield, lengthy sequence.Requires use of strong reducing agents (LiAlH₄).

Conclusion and Recommendations

Based on the comparative data, the intramolecular alkylation approach (Route 3) emerges as the most promising strategy for the synthesis of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate, offering the highest overall yield of 14%. The cyclopentane annulation route (Route 1) is also a viable option, with a respectable overall yield of 12% and the advantage of employing well-established reaction protocols. In contrast, the reductive amination pathway (Route 2) is significantly less efficient, with a very low overall yield of 0.87%, making it less practical for large-scale synthesis.

For research groups embarking on the synthesis of 2-azaspiro[3.4]octane derivatives, the intramolecular alkylation route represents the most efficient and scalable starting point. However, the choice of synthetic route will ultimately depend on the specific resources, expertise, and scalability requirements of the project. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently select and execute the most appropriate synthesis for their drug discovery endeavors.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. [Link][1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of the chemical compounds we handle. The proper disposal of specialized reagents like 2-Methyl-2,6-diazaspiro[3.4]octane oxalate is not merely a regulatory compliance task; it is a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Core Principle: Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. The primary driver for these procedures is the hazard profile of this compound, which is classified as harmful.[1] The causality is twofold: the bioactive diazasprio[3.4]octane core and the toxic properties of the oxalate counter-ion.

The Safety Data Sheet (SDS) is the foundational document for this assessment. Key hazard information is summarized below.

Hazard ClassificationGHS CodePrecautionary StatementSource
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin ContactH312Harmful in contact with skin.[2]
InhalationH332Harmful if inhaled.[2]
Eye Irritation-May cause serious eye irritation.[3]

This profile necessitates that the compound not be disposed of as common waste or via sanitary sewer systems.[4] The nitrogen-containing heterocyclic structure and its oxalate salt form require a disposal pathway that ensures complete destruction to prevent environmental release and potential harm.

Pre-Disposal: Decontamination and Neutralization

Proper disposal begins at the source. Any apparatus, surfaces, or personal protective equipment (PPE) that has come into contact with the chemical must be considered contaminated.

Protocol for Decontaminating Glassware and Surfaces:

  • Initial Rinse: Carefully rinse the contaminated item with a suitable solvent in which the compound is soluble (e.g., water, ethanol). Perform this rinse inside a certified chemical fume hood.

  • Collect Rinse Solvent: The initial rinse solvent must be collected and treated as hazardous waste. Do not discharge it down the drain.

  • Secondary Wash: Wash the apparatus with a standard laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

The rationale for this multi-step process is to first remove the bulk of the chemical with a solvent that is itself disposed of as waste, ensuring minimal release into the wastewater stream.

Step-by-Step Waste Collection and Segregation Protocol

The collection of this compound waste must be systematic and meticulously documented. The core principle is segregation to prevent inadvertent chemical reactions within the waste container.

Step 1: Designate a Satellite Accumulation Area (SAA) As mandated by the Environmental Protection Agency (EPA), designate a specific location in the lab, at or near the point of generation, to accumulate hazardous waste.[5] This area must be under the control of laboratory personnel.

Step 2: Select an Appropriate Waste Container

  • For Solid Waste (e.g., unused reagent, contaminated wipes): Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be in good condition, free of cracks or residue on the exterior.[6]

  • For Liquid Waste (e.g., collected rinse solvent): Use a compatible, shatter-resistant, and leak-proof container, clearly designated for halogenated or non-halogenated solvent waste, as appropriate.

Step 3: Label the Waste Container Correctly Proper labeling is a critical compliance and safety requirement.[5] Before any waste is added, affix a label that includes:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other components in the waste stream. Avoid using formulas or abbreviations.[5]

  • The approximate percentage of each component.

  • The relevant hazard pictograms (e.g., GHS07 Harmful/Irritant).[1]

  • The date accumulation started.

Step 4: Accumulate Waste Safely

  • Always keep the waste container securely closed except when adding waste.[5][6]

  • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[6]

  • Segregate this waste stream from incompatible materials, such as strong oxidizing agents.[7]

The diagram below illustrates the decision-making workflow for collecting and segregating this chemical waste.

G Diagram 1: Waste Segregation Workflow cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Collection Protocol cluster_3 Final On-Site Handling start Waste Generated: This compound is_solid Solid or Liquid? start->is_solid solid_waste Collect in labeled HDPE container (Solid Hazardous Waste) is_solid->solid_waste Solid liquid_waste Collect in labeled solvent container (Liquid Hazardous Waste) is_solid->liquid_waste Liquid final_step Store in Satellite Accumulation Area (Segregated from Incompatibles) solid_waste->final_step liquid_waste->final_step

Caption: Waste Segregation Workflow

Final Disposal Pathway: Incineration

The recommended and most environmentally sound disposal method for this compound is through a licensed and approved hazardous waste disposal facility.[3][8][9] The standard procedure for this class of organic chemical is high-temperature incineration.

Why Incineration?

  • Complete Destruction: The high temperatures and controlled conditions of a hazardous waste incinerator are necessary to break down the stable diazaspiro ring and the oxalate component into simpler, less toxic substances like carbon dioxide, water, and nitrogen oxides.

  • Prevents Environmental Release: This method prevents the compound from leaching into soil or water systems, where it could pose a risk to ecosystems.[10]

Operational Plan:

  • Once the waste container is 90% full, or within the time limits specified by your institution's policies (often 72 hours after being deemed "full"), arrange for a pickup.[5]

  • Complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) department.

  • Ensure all labeling is accurate and legible for the disposal technicians.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

Step-by-Step Spill Response:

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is dissolved in a flammable solvent, remove all sources of ignition.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and two pairs of nitrile gloves. For larger spills, a respirator may be necessary.[11]

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to surround and cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7][10]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be placed in a sealed bag or container and disposed of as hazardous waste.[7][11]

By adhering to these scientifically grounded and procedurally detailed guidelines, you ensure the safety of yourself and your colleagues, maintain compliance with regulatory standards, and uphold the integrity of your research environment.

References

  • Fisher Scientific. (2024, March 30). Safety Data Sheet: 2-Oxa-6-azaspiro[3.4]octane.
  • ChemScene. (2025, December 27). Safety Data Sheet: tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate(2:1).
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 2-Oxa-5-azaspiro[3.4]octane oxalate.
  • Fisher Scientific. (2025, January 24). Safety Data Sheet: 1-Oxa-6-azaspiro[3.4]octane oxalate.
  • Fluorochem. This compound Safety Data Sheet.
  • Campanati, M., et al. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Fisher Scientific. (2014, May 8). Safety Data Sheet: Sodium oxalate.
  • Santa Cruz Biotechnology. Oxalate standard for IC Safety Data Sheet.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide.
  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview.
  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • American Society of Health-System Pharmacists (ASHP). (2018). ASHP Guidelines on Handling Hazardous Drugs.
  • Flinn Scientific. (2014, March 21). Sodium Oxalate Safety Data Sheet (SDS).
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich Safety, Security, Health and Environment.
  • Occupational Safety and Health Administration (OSHA). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • U.S. Environmental Protection Agency (EPA). Inert Reassessment - Oxalic Acid (CAS Reg. No. 144-62-7).
  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs.
  • Shaikh, et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics, 8(6-s), 424-428.

Sources

Navigating the Handling of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

The responsible advancement of drug discovery and development hinges on a foundational commitment to safety. Handling novel chemical entities like 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, a spirocyclic compound of increasing interest, demands a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to create a secure and controlled laboratory environment, thereby ensuring both personal safety and the integrity of their research.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin Corrosion (Sub-category 1B), H314: Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage (Category 1), H318: Causes serious eye damage.[1]

The primary risks associated with this compound stem from its corrosive nature and oral toxicity. As a powdered solid, the principal route of exposure is through the inhalation of fine particles or direct contact with the skin and eyes. The oxalate salt form also warrants caution; oxalates, in general, can cause mucosal irritation upon inhalation and may have systemic effects if ingested, such as impacting blood calcium levels, and affecting the kidneys and cardiovascular system.

A thorough risk assessment is the first step in any handling procedure. This involves not just understanding the intrinsic hazards of the chemical but also evaluating the specific experimental context, including the quantity being handled, the duration of the procedure, and the potential for aerosolization.

Hazard Summary Table
Hazard ClassificationGHS CodeDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral)H302Harmful if swallowed.[1]Ingestion
Skin CorrosionH314Causes severe skin burns.[1]Skin Contact
Serious Eye DamageH314Causes severe eye damage.[1]Eye Contact
Respiratory Irritation-Potential for irritation from dust.[2]Inhalation

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and select appropriate PPE to protect employees.[3] For this compound, a comprehensive PPE ensemble is required to create an effective barrier against exposure.[4]

Eye and Face Protection

Given the severe eye damage warning (H314), robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Recommended for High-Risk Procedures: When handling larger quantities or when there is a significant risk of splashing or dust generation, a full-face shield should be worn in conjunction with chemical safety goggles. This provides an additional layer of protection for the entire face.

Hand Protection

To prevent skin burns, chemically resistant gloves are mandatory.

  • Material Selection: Nitrile gloves are a suitable initial choice for handling this solid compound, offering protection against incidental contact.

  • Causality: The choice of glove material must be validated against any solvents used during the experimental procedure. Always consult the glove manufacturer's compatibility chart to ensure adequate protection and determine the breakthrough time.

  • Best Practice: Double-gloving is recommended, especially during procedures with a higher risk of contamination. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

Body Protection

A barrier must be created to protect the skin from contact with the chemical powder.

  • Standard Protocol: A clean, buttoned laboratory coat is the minimum requirement.

  • Enhanced Protection: For tasks involving significant quantities or a high likelihood of dust generation, such as weighing or bulk transfers, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[7][8] Contaminated clothing must be removed immediately and washed before reuse.[9]

Respiratory Protection

The fine, powdered nature of this compound necessitates measures to prevent inhalation.

  • Engineering Controls First: The primary method for controlling respiratory hazards is through engineering controls. Always handle this compound within a certified chemical fume hood or a powder containment hood (glovebox) to minimize the escape of airborne particles.[10]

  • When Respirators are Necessary: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.[3]

  • Respirator Selection: A NIOSH-approved N95 particulate respirator is the minimum requirement for protection against fine dust. For higher-risk procedures or in the event of a spill, a half-mask or full-face air-purifying respirator with P100 (HEPA) filters may be necessary.[7][11] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training, as mandated by OSHA (29 CFR 1910.134).[3]

Operational Protocols: From Bench to Disposal

A self-validating protocol is one where safety is integrated into every step. The following workflows are designed to minimize exposure at critical points in the handling process.

Workflow for Weighing and Handling the Solid Compound

This procedure carries a high risk of dust generation and requires stringent controls.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing prep_ppe 1. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_setup 2. Prepare Fume Hood (Verify airflow, clear workspace) prep_ppe->prep_setup prep_tools 3. Assemble Equipment (Spatula, weigh paper, container) prep_setup->prep_tools handle_transfer 4. Transfer Compound Slowly (Minimize dust, use anti-static weigh boat) prep_tools->handle_transfer handle_weigh 5. Weigh Required Amount handle_transfer->handle_weigh handle_seal 6. Securely Seal Primary and Secondary Containers handle_weigh->handle_seal clean_decon 7. Decontaminate Workspace (Wipe surfaces with appropriate solvent) handle_seal->clean_decon clean_waste 8. Dispose of Contaminated Materials (Gloves, weigh paper in sealed waste bag) clean_decon->clean_waste clean_doff 9. Doff PPE Correctly (Remove gloves first, then face shield/goggles) clean_waste->clean_doff clean_wash 10. Wash Hands Thoroughly clean_doff->clean_wash PPE_Decision_Tree start Start: Task Involving This compound task_assessment Assess Task Risk: Quantity & Dust Potential start->task_assessment low_risk Low Risk (e.g., handling sealed container) task_assessment->low_risk Low med_risk Medium Risk (e.g., preparing dilute solution in hood) task_assessment->med_risk Med high_risk High Risk (e.g., weighing powder, bulk transfer) task_assessment->high_risk High ppe_low Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves low_risk->ppe_low ppe_med Enhanced PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves - Work in Fume Hood med_risk->ppe_med ppe_high Maximum PPE: - Goggles & Face Shield - Lab Coat/Apron - Double Nitrile Gloves - N95/P100 Respirator - Work in Containment Hood high_risk->ppe_high

Caption: Decision tree for selecting appropriate PPE based on task-specific risk assessment.

By adhering to these rigorous guidelines, rooted in a deep understanding of the chemical's properties and a commitment to established safety standards, researchers can confidently and safely advance their scientific endeavors with this compound.

References

  • Safety Data Sheet for this compound. Merck Millipore.

  • Safety Data Sheet for 2-Oxa-5-azaspiro[3.4]octane oxalate. Fisher Scientific.

  • Safety Data Sheet for Sodium Oxalate. Lab Alley.

  • Safety Data Sheet for 1-Oxa-6-azaspiro[3.4]octane oxalate. Fisher Scientific.

  • General Safety Data Sheet Information. [URL: Not a direct source, but general SDS principles apply]
  • Safety Data Sheet for Sodium oxalate-13C2. Sigma-Aldrich.

  • Safety Data Sheet for Sodium Oxalate. Spectrum Chemical.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • Safety Data Sheet for 2-OXA-6-AZASPIRO[3.4]OCTANE. Fisher Scientific.

  • Which equipment to select for handling toxic materials and protecting operators? Palamatic Process.

  • Safety Data Sheet for Sodium oxalate. Fisher Scientific.

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA).

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.

  • Safety Data Sheet for 2-Oxa-6-azaspiro[3.4]octane. Apollo Scientific.

  • PPE and Safety for Chemical Handling. ACS Material.

  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI).

  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety.

  • Personal Protective Equipment (PPE). CHEMM.

  • Safe Handling of Hazardous Drugs. Guidelines International Network (GIN).

  • OSHA Laboratory Standard. Compliancy Group.

  • Oxalic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich.

  • The importance of Personal Protective Equipment in the handling of chemicals.

  • Powder Coating Safety and Regulations. National Finishing Systems.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.